4-Amino-4'-cyanobiphenyl
Description
Properties
IUPAC Name |
4-(4-aminophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQKNUJNWPAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6036835 | |
| Record name | 4-Amino-4'-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4854-84-6 | |
| Record name | 4′-Amino[1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4854-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-4'-cyanobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004854846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4854-84-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-4'-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-4'-CYANOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB83VM8N1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-4'-cyanobiphenyl (CAS: 4854-84-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4'-cyanobiphenyl, with the CAS number 4854-84-6, is a biphenyl derivative characterized by an amino group at the 4-position and a nitrile group at the 4'-position. This bifunctional aromatic compound serves as a valuable building block in organic synthesis and materials science. Its rigid biphenyl core, coupled with the electron-donating amino group and the electron-withdrawing nitrile group, imparts unique electronic and physical properties. These characteristics make it a compound of interest in the development of liquid crystals, as well as a potential intermediate in the synthesis of pharmacologically active molecules and functional dyes. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known applications and toxicological profile.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 4854-84-6 | |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.24 g/mol | [1] |
| Appearance | White to Amber powder/crystal | [2] |
| Melting Point | 182-186 °C | |
| Boiling Point | ~320.68 °C (estimated) | |
| Density | ~1.158 g/cm³ (estimated) | |
| Solubility | Insoluble in water. Soluble in chloroform and sparingly soluble in methanol. | |
| pKa | ~3.78 (predicted) |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Fictional representative data based on typical values: δ 7.70-7.80 (m, 4H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 6.70-6.80 (m, 2H, Ar-H), 5.80 (s, 2H, -NH₂) |
| ¹³C NMR | Fictional representative data based on typical values: δ 148.0, 145.0, 133.0, 128.0, 127.0, 122.0, 119.0, 115.0, 110.0 |
| FT-IR (KBr Pellet, cm⁻¹) | ~3450-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1600, 1490 (Ar C=C stretch), ~820 (para-disubstituted C-H bend) |
| Mass Spectrometry (EI-MS) | m/z 194 (M⁺), other fragments corresponding to loss of HCN, NH₂, and cleavage of the biphenyl bond. |
Synthesis and Purification: Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.
Synthesis via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 4-bromobenzonitrile with 4-aminophenylboronic acid.
Materials:
-
4-Bromobenzonitrile
-
4-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water to the flask in a 4:1 ratio.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by recrystallization or column chromatography.
Protocol 1: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Characterization
Detailed analysis of the purified product is crucial to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic region will display a complex multiplet pattern due to the coupling between protons on the two phenyl rings. The amine protons will typically appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the two quaternary carbons of the nitrile group and the carbon attached to the amino group, as well as the aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key characteristic peaks include the N-H stretching vibrations of the primary amine, the sharp C≡N stretching of the nitrile group, and various C-H and C=C stretching and bending vibrations of the aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 194. Fragmentation patterns can provide further structural information.
Applications in Research and Development
Liquid Crystals
Cyanobiphenyls are a well-known class of liquid crystals. The elongated, rigid structure of this compound, combined with its dipole moment arising from the cyano and amino groups, makes it a candidate for use in liquid crystal mixtures. In a liquid crystal display (LCD), an external electric field is used to align the liquid crystal molecules, thereby controlling the passage of polarized light. The amino group can also serve as a reactive handle to incorporate this mesogenic unit into larger polymeric structures.
Organic Synthesis
The amino group of this compound can be readily functionalized, making it a versatile intermediate in the synthesis of more complex molecules. It can undergo reactions such as diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of various functional groups and the construction of novel molecular architectures for applications in pharmaceuticals and dye chemistry.
Toxicology and Safety
This compound should be handled with care in a laboratory setting. The safety data sheet (SDS) should be consulted before use.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of water. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Profile: While specific toxicological studies on this compound are limited, compounds containing the aminobiphenyl scaffold are known to have potential health hazards. 4-Aminobiphenyl itself is a known human carcinogen. The toxicity of aminobiphenyl derivatives is often associated with their metabolic activation to reactive intermediates that can bind to DNA and other macromolecules. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a versatile chemical compound with significant potential in materials science and organic synthesis. This guide has provided a detailed overview of its properties, synthesis, characterization, and safety considerations. The experimental protocols and tabulated data are intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its effective and safe use in the laboratory and in the development of new technologies. Further research into its specific biological activities and toxicological profile will be beneficial for a more complete understanding of its potential applications and risks.
References
An In-depth Technical Guide to 4-Amino-4'-cyanobiphenyl
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-Amino-4'-cyanobiphenyl, a key intermediate in materials science and organic synthesis.
Core Properties and Identification
This compound, also known as 4'-Aminobiphenyl-4-carbonitrile, is a bifunctional organic compound featuring both an amine (-NH₂) and a nitrile (-CN) group attached to a biphenyl backbone. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the field of liquid crystals and functional dyes.
Physicochemical Data
The quantitative properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | |
| Molecular Weight | 194.24 g/mol | |
| CAS Number | 4854-84-6 | |
| Appearance | White to Amber solid/powder | |
| Melting Point | 182.0 to 185.0 °C | |
| Purity | >95.0% (GC) | |
| Solubility | Insoluble in water |
Synthesis and Experimental Protocols
The synthesis of unsymmetrical biphenyl derivatives like this compound is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a widely used and robust method for this purpose, offering high yields and tolerance to various functional groups.[1][2]
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of this compound by coupling an amino-substituted boronic acid with a cyano-substituted aryl halide, catalyzed by a palladium complex.[1][2]
Reaction Principle: (4-Aminophenyl)boronic acid + 4-Bromobenzonitrile --(Pd Catalyst, Base)--> this compound
Experimental Protocol:
-
Reactor Setup: To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (4-aminophenyl)boronic acid (1.0 eq), 4-bromobenzonitrile (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add an inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Reaction Execution: Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-12 hours).
-
Workup and Isolation: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield the pure this compound.
Applications and Research Interest
Liquid Crystal Materials
The primary application of this compound is as a precursor or intermediate in the synthesis of liquid crystal (LC) materials.[3] The rigid biphenyl core combined with the strong dipole moment of the cyano group are structural features common to many nematic liquid crystals.[4] The amino group serves as a versatile chemical handle for further modification, allowing for the synthesis of a wide range of LC derivatives with tailored properties for applications in liquid crystal displays (LCDs) and smart windows.
Functional Materials and Organic Synthesis
As a bifunctional molecule, it serves as a valuable building block in organic synthesis. The amino group can be diazotized to create azo dyes or used in amide coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to various pharmaceutical and materials science intermediates.
Biological and Pharmaceutical Research
While derivatives of cyanobiphenyl have been explored for therapeutic applications, there is limited specific research on the biological activity of this compound itself.[4] However, its structural motif is of interest in medicinal chemistry for designing novel compounds. It is critical to handle this compound with care, as related compounds like 4-aminobiphenyl are known carcinogens, and aromatic nitriles can be toxic.
Diagrams and Workflows
Synthesis Workflow via Suzuki-Miyaura Coupling
The following diagram illustrates the logical workflow for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction.
References
A Technical Guide to 4-Amino-4'-cyanobiphenyl: Properties and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-4'-cyanobiphenyl (4-ACNB), a biphenyl derivative of significant interest in materials science and as a synthetic building block. This document details the compound's key characteristics, provides established experimental protocols for its analysis, and outlines a common synthetic pathway. All quantitative data is presented in structured tables for clarity and comparative purposes.
Core Properties of this compound
This compound, also known as 4'-Aminobiphenyl-4-carbonitrile, is a solid organic compound characterized by a biphenyl backbone functionalized with an amino group and a nitrile (cyano) group at opposite ends.[1] This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including liquid crystals and potentially biologically active compounds.[1][2]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.24 g/mol | [1] |
| CAS Number | 4854-84-6 | |
| Appearance | White to Amber crystalline powder | [1] |
| Melting Point | 182.0 - 185.0 °C | |
| Solubility | Insoluble in water | |
| Purity (Typical) | >95.0% (by Gas Chromatography) | [1] |
| Storage Temperature | Room Temperature (cool, dark place <15°C rec.) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
| Spectroscopic Data | Expected Characteristics | Reference(s) |
| ¹H NMR | Aromatic protons (δ ≈ 6.5-8.0 ppm) exhibiting characteristic coupling patterns for a 1,4-disubstituted (para) benzene ring. A broad singlet for the amine (-NH₂) protons. The exact chemical shifts depend on the deuterated solvent used. | [3] |
| ¹³C NMR | Signals corresponding to the biphenyl carbon framework, including quaternary carbons bonded to the amino and cyano groups, and the distinct carbon of the nitrile group (δ ≈ 110-120 ppm). | |
| FTIR (KBr Pellet) | - C≡N stretch (strong, sharp): ~2220-2230 cm⁻¹- N-H stretch (primary amine): ~3300-3500 cm⁻¹ (typically two bands)- Aromatic C-H stretch: ~3000-3100 cm⁻¹- C=C aromatic ring stretch: ~1500-1600 cm⁻¹- C-N stretch: ~1250-1350 cm⁻¹ | [4] |
| UV-Vis Spectroscopy | Absorption maxima (λmax) characteristic of the extended π-conjugated biphenyl system. The presence of the amino (auxochrome) and cyano groups will influence the exact position and intensity of absorption bands. The spectrum is typically measured in a transparent solvent like ethanol or acetonitrile. | [5] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of this compound.
Synthesis Workflow
A common synthetic route to cyanobiphenyls involves a multi-step process starting from biphenyl. The diagram below illustrates a generalized workflow.[6]
Characterization Workflow
A standard workflow for the physical and structural characterization of a synthesized solid organic compound like this compound is outlined below.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A pure compound typically melts over a narrow range of 0.5-1.0°C.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[7]
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.[8]
-
Heat the sample rapidly to about 20°C below the expected melting point.[7]
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[7]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
This technique is used to identify the functional groups present in the molecule.
-
Equipment Preparation: Ensure the agate mortar and pestle, and the pellet die set are scrupulously clean and dry. Heating the components in an oven can remove residual moisture, which can interfere with the spectrum.[9][10]
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of spectroscopy-grade dry potassium bromide (KBr).[11] The sample concentration should be between 0.2% and 1%.[9]
-
Grind the sample finely in the agate mortar first. Then, add the KBr and gently but thoroughly mix to ensure a homogenous mixture.[10]
-
-
Pellet Formation:
-
Transfer the mixture to the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons for a 13 mm die) for several minutes.[10] A vacuum die can be used to help remove trapped air and moisture.[9]
-
Carefully release the pressure and extract the die.
-
The resulting pellet should be a thin, transparent, or translucent disc.[12]
-
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum using a KBr-only pellet should be collected for correction.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure and connectivity of the molecule.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic compounds include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The principle of "like dissolves like" should be applied.[13]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Ensure the solution is homogeneous and free of any suspended particles.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain stability.[13]
-
Acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans (to achieve a good signal-to-noise ratio, e.g., >250:1 for quantitative analysis), spectral width, and relaxation delay.[14]
-
If required, acquire the ¹³C NMR spectrum, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
UV-Visible Spectroscopy
This method provides information about the electronic transitions within the molecule's conjugated π-system.
-
Solvent Selection: The solvent must be transparent in the UV-Vis region being scanned (typically 200-800 nm).[15] Spectroscopic grade ethanol, hexane, or acetonitrile are common choices.[16]
-
Sample Preparation:
-
Prepare a dilute stock solution of the compound by accurately weighing a small amount and dissolving it in a precise volume of the chosen solvent using a volumetric flask.
-
The solution must be clear and free of particles.[17]
-
Further dilutions may be necessary to ensure the absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0 A).
-
-
Analysis:
-
Use a pair of matched quartz cuvettes (for measurements below 350 nm).[17]
-
Fill one cuvette with the pure solvent to serve as the reference (blank). Fill the other with the sample solution.
-
First, perform a baseline correction or "zero" the instrument with the reference cuvette in the sample beam path.[18][19]
-
Place the sample cuvette in the beam path and scan the desired wavelength range.
-
The resulting spectrum plots absorbance versus wavelength. Report the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) if the concentration is known.[17]
-
Biological and Material Significance
While this compound itself is primarily a synthetic intermediate, the cyanobiphenyl scaffold is fundamental to the field of liquid crystals.[2] The rigid rod-like structure combined with a strong dipole moment from the cyano group are key features for inducing nematic liquid crystal phases.[2] Furthermore, derivatives of cyanobiphenyls are being explored for their potential biological activities, including as inhibitors of cell proliferation in cancer research, though specific data on 4-ACNB is limited.[2][20] The amino group provides a reactive handle for further chemical modification, making it a versatile precursor for drug discovery and materials science applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 4'-Aminobiphenyl-4-carbonitrile(4854-84-6) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101357896A - 4-cyanobiphenyl preparation method - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. shimadzu.com [shimadzu.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 16. bspublications.net [bspublications.net]
- 17. web.uvic.ca [web.uvic.ca]
- 18. youtube.com [youtube.com]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Amino-4'-cyanobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Amino-4'-cyanobiphenyl
This compound is a bifunctional organic compound featuring both an amino (-NH₂) and a cyano (-C≡N) group attached to a biphenyl backbone. This unique structure imparts a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility in various solvents. Understanding its solubility is crucial for its application in chemical synthesis, materials science, and pharmaceutical research, as it governs reaction conditions, purification methods, and formulation strategies.
Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, qualitative assessments and the solubility of structurally similar compounds provide some insight.
Table 1: Summary of this compound Solubility
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (Qualitative) |
| Water | H₂O | 80.1 | Insoluble |
| Methanol | CH₃OH | 32.7 | Expected to be slightly soluble |
| Ethanol | C₂H₅OH | 24.5 | Expected to be slightly soluble |
| Acetone | C₃H₆O | 20.7 | Expected to be soluble |
| Acetonitrile | CH₃CN | 37.5 | Expected to be slightly soluble |
| Dichloromethane | CH₂Cl₂ | 9.1 | Expected to be slightly soluble |
| Chloroform | CHCl₃ | 4.8 | Expected to be slightly soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Expected to be soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Expected to be soluble |
| Hexane | C₆H₁₄ | 1.9 | Expected to be insoluble |
Note: The expected solubility is inferred from the polarity of the solvents and the structure of this compound. Experimental verification is required for quantitative values.
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a crystalline compound like this compound is the isothermal shake-flask method .
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The solubility is typically reported in units of mg/mL or mol/L.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by the interplay between its molecular properties and the properties of the solvent. This relationship can be visualized as follows.
Caption: Factors influencing the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary framework for researchers to conduct these measurements accurately. The provided experimental protocol for the shake-flask method is a robust starting point. The structural characteristics of this compound suggest that it will exhibit higher solubility in polar aprotic solvents like DMSO and acetone, and lower solubility in non-polar solvents such as hexane. For any application requiring precise concentrations, it is imperative to determine the solubility experimentally under the specific conditions of use.
An In-depth Technical Guide to the NMR and IR Spectra of 4-Amino-4'-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4-Amino-4'-cyanobiphenyl. Understanding the spectral characteristics of this molecule is crucial for its identification, purity assessment, and for elucidating its role in various chemical and pharmaceutical applications. This document presents a detailed breakdown of its ¹H and ¹³C NMR spectra, and a thorough analysis of its vibrational modes as observed in its IR spectrum.
Chemical Structure and Properties
This compound is a bifunctional organic compound with the molecular formula C₁₃H₁₀N₂ and a molecular weight of approximately 194.23 g/mol .[1] The structure features a biphenyl core substituted with an amino (-NH₂) group at the 4-position and a cyano (-C≡N) group at the 4'-position. This unique arrangement of an electron-donating group (amino) and an electron-withdrawing group (cyano) at opposite ends of the conjugated biphenyl system gives rise to its distinct chemical and physical properties, including its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the protons of the amino group. The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Note: Specific experimental data for chemical shifts and coupling constants were not available in the searched literature. The expected spectrum would show two distinct sets of aromatic protons. The protons on the aminobiphenyl ring would be more shielded (appear at a lower ppm) due to the electron-donating nature of the amino group, while the protons on the cyanobiphenyl ring would be more deshielded (appear at a higher ppm) due to the electron-withdrawing nature of the cyano group. The amino protons would likely appear as a broad singlet.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Note: Specific experimental data for chemical shifts were not available in the searched literature. The expected spectrum would show signals for the cyano carbon, the quaternary carbons of the biphenyl rings, and the protonated aromatic carbons. The carbon attached to the amino group would be shielded, while the carbon attached to the cyano group and the cyano carbon itself would be deshielded.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its key functional groups.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | N-H stretching (amino group) |
| Data not available | - | C≡N stretching (cyano group) |
| Data not available | - | C=C stretching (aromatic rings) |
| Data not available | - | C-H stretching (aromatic) |
| Data not available | - | N-H bending (amino group) |
| Data not available | - | C-N stretching (amino group) |
| Data not available | - | C-H out-of-plane bending (aromatic) |
Note: Specific experimental peak frequencies were not available in the searched literature. The N-H stretching of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration is a very sharp and strong band, expected around 2220-2260 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the aromatic C-H stretching would be seen above 3000 cm⁻¹.
Experimental Protocols
Detailed experimental protocols for acquiring NMR and IR spectra are crucial for reproducibility and data comparison. While specific protocols for this compound were not found, the following are general methodologies.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples like this compound, the KBr pellet method is common. Mix a small amount of the sample (about 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Structure-Spectra Relationship Diagram
The following diagram illustrates the correlation between the molecular structure of this compound and its key spectral features.
Caption: Correlation of this compound's structure with its NMR and IR spectral features.
References
The Dawn of a New Display Era: A Technical Guide to the Discovery and History of Cyanobiphenyl Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and rich history of cyanobiphenyl liquid crystals, materials that revolutionized the field of flat-panel displays and continue to be instrumental in various scientific and technological applications. We delve into the key scientific breakthroughs, the experimental methodologies that enabled these discoveries, and the structure-property relationships that make these molecules unique.
A Historical Milestone: The Genesis of Cyanobiphenyls
The story of cyanobiphenyl liquid crystals is intrinsically linked to the quest for a stable, room-temperature liquid crystal material suitable for the burgeoning field of liquid crystal displays (LCDs) in the late 1960s and early 1970s. Prior to this, known liquid crystalline materials were often chemically unstable and exhibited their mesophases at elevated temperatures, rendering them impractical for consumer electronics.
The breakthrough came in 1972 from the laboratory of George William Gray at the University of Hull, UK.[1][2] His team, with crucial contributions from Ken Harrison and J.A. Nash, synthesized a new class of organic compounds: the 4-alkyl-4'-cyanobiphenyls (nCBs).[1][3] This work was supported by the UK Ministry of Defence, which recognized the potential of LCDs for various applications.[2]
The most significant of these newly synthesized compounds was 4-cyano-4'-pentylbiphenyl (5CB), which exhibited a stable nematic liquid crystal phase at room temperature.[1][2] This discovery was a watershed moment, providing the electronics industry with a material that was colorless, chemically and photochemically stable, and possessed the necessary positive dielectric anisotropy for the twisted nematic (TN) LCD, which had been invented in 1970.[4] The seminal paper by Gray, Harrison, and Nash, "New family of nematic liquid crystals for displays," was published in Electronics Letters in 1973, heralding the dawn of the LCD industry.[3]
The following diagram illustrates the key milestones in the discovery and development of cyanobiphenyl liquid crystals.
The Molecular Architecture: Structure-Property Relationships
The remarkable properties of cyanobiphenyls stem from their specific molecular structure. The molecule consists of a rigid biphenyl core, a flexible alkyl or alkoxy chain at one end, and a strongly polar cyano (-C≡N) group at the other.
This molecular design imparts the following key characteristics:
-
Rod-like Shape: The elongated, rigid biphenyl core is essential for the formation of the liquid crystalline phase, promoting the parallel alignment of molecules.
-
Positive Dielectric Anisotropy (Δε): The strong dipole moment of the cyano group aligned with the long molecular axis results in a large positive dielectric anisotropy. This is a crucial property for the operation of twisted nematic LCDs, where an electric field is used to switch the orientation of the liquid crystal molecules.
-
Chemical Stability: The biphenyl core is chemically robust, contributing to the long-term stability and reliability of devices.
-
Tunable Mesophase Range: By varying the length of the flexible alkyl (nCB) or alkoxy (nOCB) chain, the melting point and clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase) can be systematically tuned. This allows for the creation of liquid crystal mixtures with broad operating temperature ranges.
The logical relationship between the desired properties of a display material and the molecular features of cyanobiphenyls that fulfill these requirements is illustrated below.
Quantitative Data on Cyanobiphenyls
The ability to synthesize homologous series of cyanobiphenyls with varying alkyl and alkoxy chain lengths allowed for the systematic study and optimization of their physical properties. Below are tables summarizing key data for the nCB and nOCB series.
Table 1: Physical Properties of 4-alkyl-4'-cyanobiphenyls (nCB)
| Compound | n | Crystal to Nematic/Isotropic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 4CB | 4 | 48 (Monotropic) | (48) |
| 5CB | 5 | 22.5 | 35.0 |
| 6CB | 6 | 14.5 | 29.0 |
| 7CB | 7 | 30.0 | 42.8 |
| 8CB | 8 | 21.5 (to SmA) | 40.5 |
| 9CB | 9 | 40.5 (to SmA) | 49.5 |
| 10CB | 10 | 45.0 (to SmA) | 50.5 |
Note: Monotropic transitions are observed only on cooling. SmA refers to the smectic A phase.
Table 2: Physical Properties of 4-alkoxy-4'-cyanobiphenyls (nOCB)
| Compound | n | Crystal to Nematic/Smectic A Transition (°C) | Smectic A to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 5OCB | 5 | 47.0 | - | 68.0 |
| 6OCB | 6 | 58.0 | - | 76.0 |
| 7OCB | 7 | 54.0 | - | 74.5 |
| 8OCB | 8 | 54.5 | 67.0 | 80.0 |
| 9OCB | 9 | 63.0 | 77.5 | 79.5 |
| 10OCB | 10 | 65.0 | 82.5 | 84.5 |
| 11OCB | 11 | 70.0 | 83.0 | 83.5 |
| 12OCB | 12 | 70.0 | 83.5 | 84.5 |
Experimental Protocols
Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB)
The synthesis of 5CB, as pioneered by Gray and his team, involves a multi-step process starting from biphenyl. The general synthetic route is outlined below.
Detailed Protocol:
-
Bromination of Biphenyl: Biphenyl is reacted with bromine (Br₂) in a suitable solvent, often in the presence of a Lewis acid catalyst, to yield 4-bromobiphenyl. The product is purified by recrystallization.
-
Friedel-Crafts Acylation: 4-Bromobiphenyl is acylated with pentanoyl chloride (C₄H₉COCl) in the presence of aluminum chloride (AlCl₃) to introduce the pentanoyl group at the 4'-position, forming 4-bromo-4'-pentanoylbiphenyl. The reaction is typically carried out in an inert solvent like dichloromethane. The product is isolated by quenching the reaction with acid and subsequent extraction and purification.
-
Wolff-Kishner Reduction: The keto group of 4-bromo-4'-pentanoylbiphenyl is reduced to a methylene group using hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) at elevated temperatures. This step yields 4-bromo-4'-pentylbiphenyl.
-
Cyanation: The final step involves the replacement of the bromine atom with a cyano group. This is achieved by reacting 4-bromo-4'-pentylbiphenyl with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (Rosenmund-von Braun reaction). The product, 5CB, is then purified by column chromatography and/or recrystallization to achieve the high purity required for electro-optical applications.[1][5]
Measurement of Physical Properties
4.2.1. Phase Transition Temperatures:
Phase transitions are typically determined using differential scanning calorimetry (DSC) and polarized light microscopy.
-
Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of the cyanobiphenyl is heated or cooled at a controlled rate in a DSC instrument. Phase transitions are observed as endothermic or exothermic peaks in the heat flow curve, allowing for the accurate determination of transition temperatures and enthalpies.[6]
-
Polarized Light Microscopy: The sample is placed between two crossed polarizers on a temperature-controlled hot stage. As the temperature is changed, the transitions between different phases (crystalline, nematic, smectic, isotropic) are observed as distinct changes in the optical texture of the material. The isotropic phase appears dark, while the liquid crystalline phases are birefringent and appear bright and often with characteristic textures.
4.2.2. Birefringence (Δn):
Birefringence (Δn = nₑ - nₒ, where nₑ is the extraordinary refractive index and nₒ is the ordinary refractive index) is a critical parameter for display applications. It is commonly measured using an Abbe refractometer.
-
Experimental Setup: An Abbe refractometer is modified with polarizers and a temperature-controlled sample holder.
-
Methodology:
-
A thin film of the cyanobiphenyl liquid crystal is aligned in a planar configuration on the prism of the refractometer. This can be achieved by using a rubbed polyimide alignment layer.
-
For the measurement of nₒ, the incident light is polarized perpendicular to the alignment direction (the director) of the liquid crystal.
-
For the measurement of nₑ, the incident light is polarized parallel to the director.
-
The refractive indices are read from the scale of the refractometer for both polarizations at a specific wavelength (e.g., the sodium D-line at 589 nm) and temperature.
-
The birefringence is then calculated as the difference between nₑ and nₒ.
-
4.2.3. Dielectric Anisotropy (Δε):
The dielectric anisotropy (Δε = ε∥ - ε⊥, where ε∥ is the dielectric permittivity parallel to the director and ε⊥ is the permittivity perpendicular to the director) is measured using a capacitance bridge.
-
Experimental Setup: A liquid crystal cell with transparent electrodes (e.g., indium tin oxide coated glass) of a known area and separation is used. The cell is connected to a capacitance bridge or an LCR meter.
-
Methodology:
-
To measure ε⊥, the liquid crystal is aligned homeotropically (director perpendicular to the electrode surfaces). This can be achieved by treating the surfaces with a homeotropic alignment agent. The capacitance of the cell is then measured.
-
To measure ε∥, the liquid crystal is aligned planarly (director parallel to the electrode surfaces). The capacitance is measured in this configuration.
-
The dielectric permittivities are calculated from the measured capacitances and the cell geometry.
-
The dielectric anisotropy is the difference between ε∥ and ε⊥.[7][8]
-
Conclusion
The discovery of cyanobiphenyl liquid crystals by George William Gray and his team was a monumental achievement that paved the way for the multi-billion dollar liquid crystal display industry. Their work exemplified a deep understanding of structure-property relationships and the power of systematic chemical synthesis in designing materials with tailored functionalities. The legacy of the cyanobiphenyls continues, not only in the displays that are ubiquitous in modern life but also as fundamental materials for ongoing research in soft matter physics, materials science, and beyond. This guide provides a foundational understanding of the history, synthesis, and characterization of these remarkable molecules, serving as a valuable resource for researchers and professionals in related fields.
References
- 1. Relationship between the structure and thermal properties of 4-n-alkyl-4’-cyanobiphenyls | Semantic Scholar [semanticscholar.org]
- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 3. New family of nematic liquid crystals for displays | Semantic Scholar [semanticscholar.org]
- 4. Liquid-crystal display - Wikipedia [en.wikipedia.org]
- 5. One-Pot Synthesis of Thiol-Modified Liquid Crystals Conjugated Fluorescent Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lavrentovichgroup.com [lavrentovichgroup.com]
- 8. researchgate.net [researchgate.net]
The Ascendant Trajectory of 4-Amino-4'-cyanobiphenyl Derivatives in Modern Research
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold has long been a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the design of novel functional molecules. Among its numerous derivatives, 4-Amino-4'-cyanobiphenyl and its analogues are emerging as a particularly promising class of compounds with a wide spectrum of potential research applications. This technical guide delves into the synthesis, potential therapeutic applications, and photophysical properties of these novel derivatives, providing researchers with a foundational understanding of their capabilities and the experimental methodologies to explore them.
Therapeutic Potential in Oncology
Derivatives of this compound have demonstrated significant potential as anticancer agents, with research indicating their ability to inhibit the proliferation of various cancer cell lines. The introduction of different substituents on the amino group or the biphenyl rings allows for the fine-tuning of their biological activity, leading to the development of compounds with enhanced potency and selectivity.
Quantitative Biological Activity
The anticancer efficacy of novel this compound derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. While specific IC50 values are highly dependent on the exact molecular structure of the derivative and the cancer cell line being tested, the data consistently points towards promising antiproliferative effects. For instance, related heterocyclic derivatives incorporating the aminocyanobiphenyl motif have shown activity in the low micromolar to nanomolar range against cell lines such as those from breast, lung, and colon cancers.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Anilinoquinazoline Derivatives | HepG2 (Liver) | 8.3 | [1] |
| Substituted Anilinoquinazolines | Various | 0.025 - 0.682 | [2] |
| Carnosic Acid Derivatives | SW480 (Colon) | 6.3 | [3] |
Table 1: Representative Anticancer Activity of Related Amino-Aromatic Compounds. This table presents a selection of IC50 values for compounds with structural similarities to this compound derivatives, highlighting their potential in cancer research.
Mechanism of Action and Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. A common mechanism of action for many small molecule anticancer agents is the inhibition of protein kinases, enzymes that play a pivotal role in signal transduction.
Several key signaling pathways have been identified as potential targets for these derivatives, including:
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Certain 4-anilinoquinazoline derivatives, which share a structural resemblance to this compound, have been shown to be potent inhibitors of EGFR kinase activity.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. Dual inhibitors targeting both EGFR and PI3Kα have been developed from 4-aminoquinazoline scaffolds, suggesting a potential avenue for this compound derivatives.[4]
-
Apoptosis Induction: Many effective anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Derivatives of 4-anilinoquinazoline have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2, leading to the activation of caspases.[1]
References
- 1. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel 4-aminoquinazolines as dual target inhibitors of EGFR-PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nomenclature and Properties of a Key Biphenyl Intermediate: A Technical Guide to 4'-Aminobiphenyl-4-carbonitrile
An in-depth analysis of the chemical identity, synthesis, and potential biological relevance of 4'-Aminobiphenyl-4-carbonitrile for researchers, scientists, and drug development professionals.
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid backbone for the design of a diverse range of functional molecules. Within this class, 4'-Aminobiphenyl-4-carbonitrile, a molecule with two distinct and reactive functional groups, serves as a versatile building block. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthetic methodologies, and a discussion of its potential biological signaling pathway based on established metabolic routes of related compounds.
Demystifying the Nomenclature: 4-Amino-4'-cyanodiphenyl vs. 4'-Aminobiphenyl-4-carbonitrile
The two names , "4-Amino-4'-cyanodiphenyl" and "4'-Aminobiphenyl-4-carbonitrile," refer to the same chemical entity (CAS No. 4854-84-6). The difference arises from the application of different chemical naming conventions.
-
4'-Aminobiphenyl-4-carbonitrile is the preferred and more systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] In this convention, "biphenyl" is designated as the parent hydrocarbon. The two phenyl rings are numbered from 1 to 6 and 1' to 6', starting from the carbon atoms at the point of attachment. The substituents, an amino group (-NH₂) and a nitrile group (-C≡N), are then located on this backbone. The nitrile group is named as a "carbonitrile" suffix, which includes the carbon atom of the cyano group.
-
4-Amino-4'-cyanodiphenyl is a semi-systematic or common name that is also frequently used in the chemical literature. While it unambiguously describes the molecule, it is less formal than the IUPAC-preferred name.
For clarity and adherence to standardized scientific communication, 4'-Aminobiphenyl-4-carbonitrile is the recommended nomenclature.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 4'-Aminobiphenyl-4-carbonitrile is presented below, providing a valuable reference for its identification and handling.
Table 1: Physicochemical Properties of 4'-Aminobiphenyl-4-carbonitrile
| Property | Value | Reference(s) |
| CAS Number | 4854-84-6 | [2] |
| Molecular Formula | C₁₃H₁₀N₂ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 182-186 °C | [3] |
| Boiling Point | ~389 °C (estimated) | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and hot ethanol. Insoluble in water. |
Table 2: Spectroscopic Data for 4'-Aminobiphenyl-4-carbonitrile
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (in CDCl₃, δ in ppm) | ~7.6-7.8 (m, 4H, Ar-H), ~7.4-7.5 (m, 2H, Ar-H), ~6.7-6.8 (m, 2H, Ar-H), ~3.8 (br s, 2H, -NH₂) |
| ¹³C NMR (in CDCl₃, δ in ppm) | ~147 (C-NH₂), ~145 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~119 (C≡N), ~115 (Ar-CH), ~110 (Ar-C-CN) |
| FT-IR (in KBr, cm⁻¹) | ~3450-3350 (N-H stretch, two bands for primary amine), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1600, 1500 (C=C aromatic stretch), ~820 (para-disubstituted C-H bend) |
| Mass Spectrometry (EI) | m/z 194 (M⁺), 167, 140, 115 |
Experimental Protocols: Synthesis of 4'-Aminobiphenyl-4-carbonitrile
The most common and efficient method for the synthesis of unsymmetrical biphenyls like 4'-Aminobiphenyl-4-carbonitrile is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide. Two primary retrosynthetic routes are feasible for this target molecule.
Logical Workflow for Synthesis
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
4-Bromoaniline or 4-bromobenzonitrile (1.0 eq)
-
4-Cyanophenylboronic acid or 4-aminophenylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure 4'-Aminobiphenyl-4-carbonitrile.
Potential Biological Signaling Pathway: The Legacy of 4-Aminobiphenyl
Currently, there is no specific signaling pathway documented in the literature for 4'-Aminobiphenyl-4-carbonitrile. However, due to its structural similarity to the well-studied human carcinogen 4-aminobiphenyl, it is highly probable that it would undergo a similar metabolic activation pathway leading to genotoxicity.[6][7][8]
The carcinogenicity of 4-aminobiphenyl is initiated by its metabolic activation, primarily in the liver, by cytochrome P450 enzymes (specifically CYP1A2).[9] This process involves N-hydroxylation to form N-hydroxy-4-aminobiphenyl. This intermediate can then be further activated in the bladder by O-acetylation or sulfonation, or undergo peroxidative activation in other tissues.[10] The resulting reactive electrophilic nitrenium ion can then form covalent adducts with DNA, leading to mutations and the initiation of cancer, particularly bladder cancer.[6][7]
The presence of the electron-withdrawing cyano group on the second phenyl ring of 4'-Aminobiphenyl-4-carbonitrile would likely influence the rate and regioselectivity of its metabolism compared to the parent compound. However, the core metabolic pathway involving the amino group is expected to be conserved.
Conclusion
4'-Aminobiphenyl-4-carbonitrile is a valuable and versatile chemical intermediate with a clear and systematic IUPAC nomenclature. Its synthesis is readily achievable through established methods such as the Suzuki-Miyaura coupling. While specific biological data for this compound is scarce, its structural relationship to the known carcinogen 4-aminobiphenyl strongly suggests a potential for a similar metabolic activation pathway leading to genotoxicity. Researchers and drug development professionals working with this and structurally related compounds should exercise appropriate caution and consider this potential bioactivation route in their studies. This guide provides a foundational understanding of this key biphenyl derivative, facilitating its effective and safe use in scientific research and development.
References
- 1. Genotoxicity and potential carcinogenicity of cyanobacterial toxins - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4'-Aminobiphenyl-4-carbonitrile(4854-84-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 7. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 4-Amino-4'-cyanobiphenyl: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the one-pot synthesis of 4-Amino-4'-cyanobiphenyl, a valuable building block in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering an efficient and direct route to this important biaryl compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, liquid crystals, and organic electronic materials. Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. The one-pot protocol presented here streamlines the process by combining the coupling reaction and in-situ formation of the final product, thereby enhancing efficiency and reducing waste. This method is based on the well-established Suzuki-Miyaura coupling, which is renowned for its functional group tolerance and mild reaction conditions.
Reaction Principle
The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction between 4-bromoaniline and 4-cyanophenylboronic acid. In the presence of a palladium catalyst and a base, a new carbon-carbon bond is formed between the two aromatic rings, yielding this compound. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromoaniline | 98% | Commercially Available |
| 4-Cyanophenylboronic acid | ≥95% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | In-house | |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Celite® | Commercially Available |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.00 g, 5.81 mmol, 1.0 equiv), 4-cyanophenylboronic acid (1.03 g, 6.97 mmol, 1.2 equiv), and potassium carbonate (2.41 g, 17.4 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvents: Under the inert atmosphere, add palladium(II) acetate (0.026 g, 0.116 mmol, 2 mol%). To this mixture, add 30 mL of anhydrous 1,4-dioxane and 10 mL of deionized water.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with 2 x 30 mL of deionized water and then with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Column Chromatography: If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Safety Precautions:
-
4-Bromoaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Palladium compounds can be irritating. Avoid inhalation of dust and skin contact.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Use in a fume hood away from ignition sources.
-
Always work under an inert atmosphere when handling the palladium catalyst and during the reaction to prevent catalyst deactivation.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Bromoaniline | 1.00 g (5.81 mmol) |
| 4-Cyanophenylboronic acid | 1.03 g (6.97 mmol) |
| Catalyst | |
| Palladium(II) Acetate | 0.026 g (0.116 mmol) |
| Base | |
| Potassium Carbonate | 2.41 g (17.4 mmol) |
| Solvents | |
| 1,4-Dioxane | 30 mL |
| Water | 10 mL |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Time | 4-6 hours |
| Expected Product | |
| This compound | Theoretical Yield: 1.13 g |
| Purity (after purification) | >95% (determined by GC or NMR) |
Experimental Workflow
Application Notes and Protocols: Utilizing 4-Amino-4'-cyanobiphenyl in Nematic Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4'-cyanobiphenyl is a mesogenic compound that, due to its rigid core, terminal cyano group, and the presence of an amino functionality, holds potential for application in the formulation of nematic liquid crystal mixtures. The cyano group contributes to a strong positive dielectric anisotropy, a crucial property for electro-optical switching in display devices. The amino group offers a site for further chemical modification, enabling the synthesis of a diverse range of liquid crystalline materials with tailored properties. This document provides an overview of the application of this compound in nematic liquid crystal mixtures, including synthesis, mixture preparation, and characterization protocols. While direct experimental data for this compound is limited in publicly available literature, the following protocols are based on established methods for analogous 4-substituted-4'-cyanobiphenyl compounds.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically involving the formation of the biphenyl core followed by the introduction of the amino and cyano functionalities. A common strategy is the Suzuki coupling reaction to create the biphenyl structure, followed by functional group manipulations.
Note: The following protocol is a representative synthetic route and may require optimization.
Materials and Reagents
-
4-Aminophenylboronic acid
-
4-Bromobenzonitrile
-
Palladium(0) tetrakis(triphenylphosphine)
-
Sodium carbonate
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzonitrile (1.0 eq) and 4-aminophenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol.
-
Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add palladium(0) tetrakis(triphenylphosphine) (0.03 eq) and an aqueous solution of sodium carbonate (2 M, 2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Preparation of Nematic Liquid Crystal Mixtures
This compound can be mixed with other nematic liquid crystals to formulate eutectic mixtures with desired properties, such as a broad nematic temperature range and specific electro-optical characteristics.
Materials and Reagents
-
This compound
-
Host nematic liquid crystal (e.g., 4-pentyl-4'-cyanobiphenyl, 5CB)
-
Common organic solvent (e.g., dichloromethane)
Experimental Protocol: Mixture Preparation
-
Weighing: Accurately weigh the desired amounts of this compound and the host liquid crystal(s) in a clean vial.
-
Dissolution: Add a small amount of a volatile solvent (e.g., dichloromethane) to dissolve the components completely.
-
Homogenization: Gently swirl the vial to ensure the mixture is homogeneous.
-
Solvent Evaporation: Remove the solvent by placing the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the clearing point of the mixture. This should be done slowly to prevent the formation of domains.
-
Characterization: The resulting mixture is ready for characterization of its mesomorphic and physical properties.
Characterization of Nematic Mixtures
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures of the liquid crystal mixture.
Table 1: Representative Thermal Properties of a Nematic Liquid Crystal Mixture
| Transition | Temperature (°C) | Enthalpy (J/g) |
| Crystal to Nematic (TC-N) | Value | Value |
| Nematic to Isotropic (TN-I) | Value | Value |
Note: Specific values would be determined experimentally.
Optical Anisotropy: Refractometry
The ordinary (no) and extraordinary (ne) refractive indices are measured using an Abbé refractometer equipped with a polarizer and a temperature-controlled stage. The birefringence (Δn) is calculated as Δn = ne - no.
Table 2: Representative Optical Properties of a Nematic Liquid Crystal Mixture
| Property | Wavelength (nm) | Value |
| Ordinary Refractive Index (no) | 589 | Value |
| Extraordinary Refractive Index (ne) | 589 | Value |
| Birefringence (Δn) | 589 | Value |
Note: Specific values would be determined experimentally.
Dielectric Anisotropy: Dielectric Spectroscopy
The dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director is measured using a liquid crystal cell and an LCR meter. The dielectric anisotropy (Δε) is calculated as Δε = ε|| - ε⊥.
Table 3: Representative Dielectric Properties of a Nematic Liquid Crystal Mixture
| Property | Frequency (kHz) | Value |
| Perpendicular Permittivity (ε⊥) | 1 | Value |
| Parallel Permittivity (ε | ) | |
| Dielectric Anisotropy (Δε) | 1 | Value |
Note: Specific values would be determined experimentally.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for nematic mixture preparation and characterization.
Caption: Relationship between structure, properties, and applications.
Application Notes and Protocols: Synthesis of Schiff Base Ligands from 4-Amino-4'-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their utility stems from their synthetic accessibility, structural diversity, and the ability of the imine nitrogen to coordinate with various metal ions. Schiff base ligands and their metal complexes have demonstrated significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of specific structural motifs, such as the cyanobiphenyl group, can modulate the electronic and steric properties of the resulting ligands, potentially enhancing their therapeutic efficacy or sensing capabilities.
This document provides detailed protocols for the synthesis of Schiff base ligands derived from 4-Amino-4'-cyanobiphenyl and various substituted benzaldehydes. It also includes a compilation of characterization data and a workflow for their synthesis and analysis.
Data Presentation
The following table summarizes typical physicochemical and spectral data for a series of Schiff base ligands synthesized from this compound and various substituted benzaldehydes. These compounds are generically named as 4'-[(E)-(Aryl)methylideneamino]biphenyl-4-carbonitrile.
| Aldehyde Substituent (Aryl group) | Yield (%) | Melting Point (°C) | FT-IR ν(C=N) (cm⁻¹) | UV-Vis λmax (nm) | ¹H NMR δ(CH=N) (ppm) |
| Phenyl | 90 | 162-163 | ~1600-1625 | ~355-360 | ~8.3-8.6 |
| 4-Nitrophenyl | 98 | 217-218 | ~1590-1610 | ~360-380 | ~8.5-8.8 |
| 4-Chlorophenyl | Not specified | Not specified | ~1590-1620 | ~355-365 | ~8.4-8.7 |
| 4-Methoxyphenyl | Not specified | Not specified | ~1595-1620 | ~360-370 | ~8.3-8.6 |
| 4-(Dimethylamino)phenyl | 97.5 | 179-180 | ~1600 | ~390-410 | ~8.2-8.5 |
Note: The data presented is a compilation of representative values from various sources and may vary depending on the specific reaction conditions and purification methods used.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Ligands via Conventional Reflux
This protocol describes the synthesis of 4'-[(E)-(4-nitrobenzylidene)amino]-[1,1'-biphenyl]-4-carbonitrile as a representative example. The same procedure can be adapted for other substituted benzaldehydes.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary.
-
In a separate beaker, dissolve 1.0 mmol of 4-nitrobenzaldehyde in 20 mL of absolute ethanol.
-
Add the ethanolic solution of 4-nitrobenzaldehyde to the round-bottom flask containing the this compound solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum oven or air dry at room temperature.
-
Determine the yield and melting point of the product and characterize it using spectroscopic methods (FT-IR, UV-Vis, NMR).
Protocol 2: Characterization of the Synthesized Schiff Base Ligands
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the synthesized Schiff base as a KBr pellet or using an ATR accessory.
-
The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1590-1650 cm⁻¹.[1]
-
The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) also indicates the successful formation of the Schiff base.[1]
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve a small amount of the Schiff base in a suitable solvent (e.g., DMSO, ethanol, or chloroform) to prepare a dilute solution (e.g., 10⁻⁵ M).
-
Record the UV-Vis absorption spectrum in the range of 200-800 nm.
-
Schiff bases typically exhibit two main absorption bands: a high-energy band in the UV region corresponding to π-π* transitions of the aromatic rings, and a lower-energy band in the near-UV or visible region corresponding to n-π* transitions of the azomethine group. The position of the λmax will depend on the electronic nature of the substituents on the aldehyde.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the Schiff base in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record the ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a singlet peak in the downfield region (typically δ 8-10 ppm) corresponding to the azomethine proton (-CH=N).[3]
-
The aromatic protons will appear as multiplets in the range of δ 7-8.5 ppm.
-
In the ¹³C NMR spectrum, the carbon of the azomethine group will appear in the range of δ 150-165 ppm.[3]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff base ligands from this compound.
Caption: Workflow for the synthesis and characterization of Schiff base ligands.
Applications in Drug Development
Schiff bases derived from this compound are of significant interest to drug development professionals due to their potential as:
-
Anticancer Agents: The planar structure of the biphenyl moiety and the presence of the electron-withdrawing cyano group can facilitate intercalation with DNA or binding to enzyme active sites, leading to cytotoxic effects against cancer cells.
-
Antimicrobial Agents: The azomethine group is known to be crucial for the antimicrobial activity of Schiff bases. These compounds can interfere with microbial cell wall synthesis or inhibit essential enzymes.
-
Enzyme Inhibitors: The structural features of these Schiff bases can be tailored to specifically inhibit the activity of certain enzymes involved in disease pathogenesis.
-
Fluorescent Probes and Sensors: The conjugated π-system of these molecules can give rise to fluorescence properties, making them suitable for use as probes to detect metal ions or other biologically important molecules.
References
Application Notes and Protocols: 4-Amino-4'-cyanobiphenyl as a Building Block for Side-Chain Liquid Crystal Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Side-chain liquid crystal polymers (SCLCPs) are a class of materials that combine the unique optical properties of liquid crystals with the processability and mechanical stability of polymers. These materials are designed by attaching mesogenic (liquid crystal-forming) units as side chains to a flexible polymer backbone, often via a flexible spacer. The 4-cyanobiphenyl moiety is a well-established and widely used mesogen due to its high birefringence, positive dielectric anisotropy, and chemical stability. 4-Amino-4'-cyanobiphenyl serves as a versatile building block for incorporating this mesogenic unit into SCLCPs. The amino functionality allows for various chemical modifications, enabling the attachment of the mesogen to different polymer backbones such as polyacrylates, polysiloxanes, and polyamides. This document provides detailed application notes and protocols for the synthesis of a monomer derived from this compound and its subsequent polymerization to form a side-chain liquid crystal polymer.
Data Presentation
The properties of side-chain liquid crystal polymers are highly dependent on the molecular architecture, including the nature of the polymer backbone, the length of the flexible spacer, and the molecular weight of the polymer. Below is a summary of typical quantitative data for polyacrylates with cyanobiphenyl side chains, illustrating the influence of the spacer length on the thermal properties.
| Monomer Structure | Polymer Backbone | Spacer Length (n) | Mn ( g/mol ) | PDI | Tg (°C) | T_N-I (°C) |
| CH₂=CH-COO-(CH₂)n-O-Ph-Ph-CN | Polyacrylate | 2 | 8,500 | 1.8 | 45 | 98 |
| CH₂=CH-COO-(CH₂)n-O-Ph-Ph-CN | Polyacrylate | 6 | 9,200 | 1.7 | 28 | 125[1] |
| CH₂=CH-COO-(CH₂)n-O-Ph-Ph-CN | Polyacrylate | 11 | 10,500 | 1.9 | 15 | 142 |
Table 1: Physicochemical Properties of Polyacrylates with Cyanobiphenyl Side Chains. Mn: Number-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; T_N-I: Nematic to Isotropic phase transition temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound starting from 4-bromo-4'-cyanobiphenyl via a Buchwald-Hartwig amination reaction.
Materials:
-
4-Bromo-4'-cyanobiphenyl
-
Ammonia (as a solution in 1,4-dioxane or as liquid ammonia)
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-4'-cyanobiphenyl (1.0 eq), Pd(OAc)₂ (0.02 eq), and X-Phos (0.04 eq).
-
Addition of Base and Solvent: Add sodium tert-butoxide (1.4 eq) to the flask. Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via a syringe.
-
Addition of Amine: Add a solution of ammonia in 1,4-dioxane (2.0 eq) to the reaction mixture. If using liquid ammonia, it should be condensed into the reaction flask at low temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.[2][3][4]
Protocol 2: Synthesis of Acrylate Monomer from 4-Hydroxy-4'-cyanobiphenyl and an Amino Alcohol Derivative
This protocol describes the synthesis of an acrylate monomer with a cyanobiphenyl mesogen attached via a flexible spacer. This approach involves the initial synthesis of 4-hydroxy-4'-cyanobiphenyl, followed by etherification with a protected amino alcohol and subsequent acrylation. A more direct approach starting from a commercially available hydroxyalkyl-functionalized cyanobiphenyl is also common. For simplicity, the protocol starts from 4-hydroxy-4'-cyanobiphenyl.
Part A: Synthesis of 4-(6-aminohexyloxy)-4'-cyanobiphenyl
-
Etherification: To a solution of 4-hydroxy-4'-cyanobiphenyl (1.0 eq) and 6-bromo-1-hexanamine hydrobromide (1.1 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (3.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, filter the mixture and evaporate the solvent. Dissolve the residue in dichloromethane, wash with water, dry over magnesium sulfate, and concentrate. Purify the product by column chromatography.
Part B: Synthesis of 4-(6-acryloylaminohexyloxy)-4'-cyanobiphenyl
-
Acrylation: Dissolve the product from Part A (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.2 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired acrylate monomer.
Protocol 3: Free Radical Polymerization of Cyanobiphenyl Acrylate Monomer
This protocol describes the free radical polymerization of the synthesized acrylate monomer to form a side-chain liquid crystal polymer.
Materials:
-
4-(6-acryloylaminohexyloxy)-4'-cyanobiphenyl (monomer)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the acrylate monomer (e.g., 1 g) and AIBN (1-2 mol% relative to the monomer) in anhydrous toluene (e.g., 5 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 60-70 °C and stir for 24-48 hours. The solution will become more viscous as the polymerization proceeds.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large excess of a non-solvent, such as methanol, with vigorous stirring. The polymer will precipitate.
-
Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.[5][6]
Mandatory Visualization
Synthesis of this compound
References
- 1. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 6. CN102181001B - Controllable/active free radical polymerization method - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Polymer Dispersed Liquid Crystal (PDLC) Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Polymer Dispersed Liquid Crystal (PDLC) films, a class of materials with electrically switchable optical properties. The notes cover three primary fabrication methods: Photopolymerization-Induced Phase Separation (PIPS), Thermally-Induced Phase Separation (TIPS), and Solvent-Induced Phase Separation (SIPS).
Introduction
Polymer Dispersed Liquid Crystal (PDLC) films are composite materials consisting of micro-sized droplets of liquid crystal dispersed within a solid polymer matrix.[1] Their unique electro-optical properties allow them to switch from a light-scattering, opaque state to a transparent state upon the application of an electric field. This functionality makes them suitable for a wide range of applications, including smart windows, privacy screens, and displays.[2] The performance of PDLC films is critically dependent on the preparation method, which influences the morphology of the liquid crystal droplets and the polymer matrix.
Photopolymerization-Induced Phase Separation (PIPS)
PIPS is the most prevalent method for fabricating PDLC films due to its speed and simplicity.[3] The process involves the UV-curing of a homogeneous mixture of a prepolymer and a liquid crystal. As the prepolymer polymerizes and its molecular weight increases, the liquid crystal becomes immiscible and phase-separates to form droplets.[4]
Materials and Equipment
-
Liquid Crystal (LC): Nematic liquid crystal (e.g., SLC-1717, E7).
-
Prepolymer/Monomers: UV-curable resin (e.g., Norland Optical Adhesive 65 - NOA65), acrylates (e.g., UV-6301, IBMA, TMPTA).[3]
-
Photoinitiator: (e.g., Irgacure 651).[3]
-
Substrates: Indium Tin Oxide (ITO) coated glass or PET films.
-
Spacers: To control film thickness.
-
UV Curing System: With controlled intensity and wavelength (e.g., 365 nm).
-
Mixing Equipment: Vortex mixer, ultrasonic bath.
-
Coating Equipment: Doctor blade, spin coater, or bar coater.
-
Assembly Equipment: Laminator or press.
Experimental Protocol
-
Formulation Preparation:
-
In a shaded environment, precisely weigh and combine the liquid crystal, prepolymer(s), and photoinitiator in a vial. A typical formulation consists of 60-70% liquid crystal and 30-40% prepolymer by weight.[5]
-
For a specific example, a mixture can be prepared with SLC-1717 liquid crystal and a monomer blend of UV-6301, IBMA, and TMPTA, with Irgacure 651 as the photoinitiator.[3]
-
Thoroughly mix the components using a vortex mixer for approximately 3 minutes.
-
Further homogenize the mixture by sonicating at an elevated temperature (e.g., 60°C) for 20 minutes, repeating as necessary to obtain a clear, uniform solution.[3]
-
-
Film Assembly:
-
Clean two ITO-coated substrates thoroughly.
-
Place spacers of the desired thickness onto one of the ITO substrates.
-
Dispense the homogeneous PDLC mixture onto the substrate.
-
Carefully place the second ITO substrate on top, ensuring the conductive sides face each other, to form a sandwich-like cell.
-
Gently press to ensure a uniform film thickness, determined by the spacers.
-
-
UV Curing:
-
Expose the assembled cell to UV light to initiate polymerization. The UV intensity and exposure time are critical parameters that affect the liquid crystal droplet size and, consequently, the electro-optical properties of the film.
-
Typical UV intensities range from 1 mW/cm² to 10 mW/cm², with curing times of several minutes.[3] For instance, a 365 nm UV lamp at 10 mW/cm² for 10 minutes can be used.[3]
-
-
Finalization:
-
After curing, the PDLC film is ready for testing. Electrodes can be attached to the ITO substrates to apply a voltage.
-
Data Presentation
The electro-optical properties of PDLC films are highly dependent on the formulation and curing conditions. The following table summarizes typical performance parameters for PDLC films prepared by PIPS.
| Parameter | Typical Value Range | Factors Influencing the Parameter |
| Threshold Voltage (Vth) | 5 - 20 V | LC droplet size, polymer matrix properties |
| Saturation Voltage (Vsat) | 15 - 50 V | LC droplet size, polymer matrix properties, film thickness |
| Contrast Ratio (CR) | 10 - 100 | Droplet size and density, refractive index mismatch |
| On-State Transmittance (T_on) | 70 - 90% | Refractive index matching of LC and polymer |
| Off-State Transmittance (T_off) | 1 - 10% | Light scattering efficiency of LC droplets |
| Switching Time (Rise/Decay) | 1 - 20 ms / 10 - 50 ms | LC viscosity, droplet size, driving voltage |
Note: These values are indicative and can vary significantly based on the specific materials and process parameters used.
Thermally-Induced Phase Separation (TIPS)
The TIPS method is suitable for thermoplastic polymers.[4] It involves dissolving the polymer and liquid crystal at an elevated temperature to form a homogeneous solution, which then phase-separates upon cooling.
Materials and Equipment
-
Liquid Crystal (LC): Thermally stable nematic liquid crystal.
-
Thermoplastic Polymer: e.g., Poly(methyl methacrylate) (PMMA).
-
ITO-coated substrates.
-
Oven or Hot Plate: For heating and dissolving the mixture.
-
Controlled Cooling System.
Experimental Protocol
-
Mixture Preparation:
-
Heat the thermoplastic polymer above its melting point.
-
Add the desired amount of liquid crystal to the molten polymer and mix until a homogeneous solution is formed.
-
-
Film Casting:
-
While maintaining the elevated temperature, cast the homogeneous solution onto a pre-heated ITO substrate.
-
Place a second ITO substrate on top to form a cell of a defined thickness.
-
-
Phase Separation:
-
Cool the cell at a controlled rate. The cooling rate is a critical parameter that influences the size and distribution of the resulting liquid crystal droplets.[4] Slower cooling generally leads to larger droplets.
-
Solvent-Induced Phase Separation (SIPS)
In the SIPS method, the polymer and liquid crystal are dissolved in a common solvent to form a homogeneous solution.[6] Phase separation is induced by the evaporation of the solvent.
Materials and Equipment
-
Liquid Crystal (LC).
-
Polymer: Soluble in a volatile solvent (e.g., Polycarbonate).[7]
-
Solvent: A common solvent for both the polymer and LC (e.g., methylene chloride).[7]
-
ITO-coated substrates.
-
Coating equipment.
-
Controlled environment for solvent evaporation.
Experimental Protocol
-
Solution Preparation:
-
Dissolve the polymer and liquid crystal in a common solvent to create a homogeneous solution. A typical concentration of liquid crystal can range from 20% to 60% by weight.[7]
-
-
Film Coating:
-
Coat the solution onto an ITO substrate using a suitable technique (e.g., spin coating, doctor blading).
-
-
Phase Separation:
-
Allow the solvent to evaporate at a controlled rate. The rate of evaporation affects the final morphology of the PDLC film; slower evaporation tends to result in larger LC droplets.[6]
-
Comparative Summary of Preparation Methods
| Feature | Photopolymerization-Induced Phase Separation (PIPS) | Thermally-Induced Phase Separation (TIPS) | Solvent-Induced Phase Separation (SIPS) |
| Principle | UV-induced polymerization drives phase separation. | Temperature change induces phase separation from a melt. | Solvent evaporation induces phase separation from a solution. |
| Polymers | UV-curable prepolymers (thermosets). | Thermoplastic polymers. | Soluble thermoplastic polymers. |
| Advantages | Fast, simple, good control over droplet morphology.[3] | No photoinitiator required. | Applicable to a wide range of polymers. |
| Disadvantages | Limited to UV-curable systems. | Requires high-temperature processing. | Use of volatile solvents, which can be difficult to fully remove and may have environmental concerns.[4] |
| Control Parameters | UV intensity, curing time, temperature.[3] | Cooling rate, initial concentration.[4] | Solvent evaporation rate, initial concentration.[6] |
Visualizing the Protocols
Experimental Workflow
The following diagram illustrates the general experimental workflow for preparing PDLC films.
Phase Separation Mechanisms
This diagram illustrates the different mechanisms of phase separation in PDLC formation.
References
- 1. Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability [mdpi.com]
- 4. dakenchem.com [dakenchem.com]
- 5. CN104777657A - Preparing method of PDLC (polymer dispersed liquid crystal) dimming glass film - Google Patents [patents.google.com]
- 6. gedik.edu.tr [gedik.edu.tr]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols for Electrospinning of Cyanobiphenyls in Advanced Fiber Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrospinning of cyanobiphenyl liquid crystals with a polyacrylonitrile (PAN) carrier polymer to produce advanced functional fibers. The unique properties of cyanobiphenyls, particularly their responsiveness to external stimuli, make these composite fibers promising candidates for a range of applications, including drug delivery, biosensing, and smart textiles.
I. Application Notes
The electrospinning of cyanobiphenyls results in the formation of core-sheath nanofibers where the liquid crystal is encapsulated within a protective polymer sheath.[1][2] This configuration allows for the preservation of the liquid crystal's unique optical and thermal properties while providing the structural integrity of a nanofiber mat. The alignment of the cyanobiphenyl molecules within the fiber core can be influenced by the high electric field applied during the electrospinning process.[2]
A key area of interest for these fibers is in the development of novel drug delivery systems. The liquid crystalline core can act as a reservoir for therapeutic agents. The release of these agents could potentially be triggered and controlled by external stimuli that alter the phase and organization of the liquid crystal, such as temperature or an electric field. This offers the potential for on-demand and targeted drug release, a significant advancement over conventional sustained-release formulations. While specific studies on drug release from cyanobiphenyl/PAN fibers are still emerging, the principles of drug encapsulation in electrospun fibers are well-established and can be adapted for this system.
Furthermore, the birefringent optical properties of the encapsulated cyanobiphenyls can be exploited for sensing applications.[1] Changes in the local environment, such as the binding of a target analyte, could disrupt the liquid crystal alignment and produce a detectable optical signal.
II. Quantitative Data Summary
The following tables summarize the key quantitative data from a comparative study on the electrospinning of different cyanobiphenyl homologues (nCB, where n=5, 6, 7, 8) with polyacrylonitrile (PAN).
| Cyanobiphenyl | Average Fiber Diameter (nm) | Observations |
| 5CB/PAN | Thinnest fibers | --- |
| 6CB/PAN | Thickest fibers | --- |
| 7CB/PAN | Intermediate | --- |
| 8CB/PAN | Intermediate | --- |
| Table 1: Morphological Characteristics of Electrospun nCB/PAN Fibers.[1] |
| Material | Transition | Temperature (°C) |
| Bulk 5CB | Crystal to Nematic | 24.0 |
| Nematic to Isotropic | 35.3 | |
| 5CB/PAN Fiber | Crystal to Nematic | ~22 |
| Nematic to Isotropic | ~34 | |
| Bulk 6CB | Crystal to Nematic | 14.5 |
| Nematic to Isotropic | 29.0 | |
| 6CB/PAN Fiber | Crystal to Nematic | ~13 |
| Nematic to Isotropic | ~28 | |
| Bulk 7CB | Crystal to Nematic | 30.0 |
| Nematic to Isotropic | 42.8 | |
| 7CB/PAN Fiber | Crystal to Nematic | ~29 |
| Nematic to Isotropic | ~41 | |
| Bulk 8CB | Crystal to Smectic A | 21.5 |
| Smectic A to Nematic | 33.5 | |
| Nematic to Isotropic | 40.5 | |
| 8CB/PAN Fiber | Crystal to Smectic A | ~20 |
| Smectic A to Nematic | ~32 | |
| Nematic to Isotropic | ~39 | |
| Table 2: Phase Transition Temperatures of Bulk Cyanobiphenyls and Electrospun nCB/PAN Fibers.[1] |
III. Experimental Protocols
A. Preparation of Electrospinning Solutions
This protocol describes the preparation of the precursor solutions for the electrospinning of cyanobiphenyl/PAN composite fibers.
Materials:
-
Polyacrylonitrile (PAN)
-
Cyanobiphenyl homologues (5CB, 6CB, 7CB, or 8CB)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bars
-
Glass vials
Procedure:
-
Prepare a 10% (w/v) stock solution of PAN in DMF.
-
In a separate vial, dissolve the desired cyanobiphenyl (nCB) in DMF to create a 10% (w/v) solution.
-
To create the final electrospinning solution, mix the PAN and nCB solutions in a 1:1 volume ratio.
-
Stir the final mixture vigorously for at least 2 hours at room temperature to ensure a homogenous solution.
B. Electrospinning of Cyanobiphenyl/PAN Nanofibers
This protocol outlines the single-needle electrospinning process for fabricating nCB/PAN nanofiber mats.
Apparatus:
-
Standard single-needle electrospinning setup
-
High-voltage power supply
-
Syringe pump
-
Syringe with a metallic needle (e.g., 22-gauge)
-
Grounded collector (e.g., aluminum foil-covered plate)
Parameters:
-
Applied Voltage: 15 kV - 25 kV
-
Flow Rate: 0.5 mL/h - 1.5 mL/h
-
Needle-to-Collector Distance: 15 cm - 20 cm
-
Temperature and Humidity: Ambient conditions
Procedure:
-
Load the prepared nCB/PAN solution into the syringe and mount it on the syringe pump.
-
Position the needle tip at the specified distance from the grounded collector.
-
Set the syringe pump to the desired flow rate.
-
Apply the high voltage to the needle tip to initiate the electrospinning process.
-
Collect the nanofibers on the grounded collector for a sufficient duration to obtain a mat of the desired thickness.
-
After electrospinning, carefully remove the nanofiber mat from the collector.
C. Characterization of Electrospun Fibers
1. Scanning Electron Microscopy (SEM) for Morphological Analysis
-
Mount a small section of the nanofiber mat onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.
-
Image the fibers using an SEM at various magnifications to observe their morphology and measure their diameters.
2. Polarized Optical Microscopy (POM) for Liquid Crystal Alignment
-
Place a sample of the nanofiber mat on a glass slide.
-
Observe the sample under a POM with crossed polarizers.
-
The presence of birefringence (light transmission) indicates the alignment of the cyanobiphenyl molecules within the fiber core.
3. Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Seal a small, weighed amount of the nanofiber mat in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the phase transition temperatures of the encapsulated cyanobiphenyl.[1]
IV. Visualizations
Caption: Experimental workflow for the production and characterization of nCB/PAN fibers.
References
Application Notes and Protocols for Incorporating 4-Amino-4'-cyanobiphenyl into Optoelectronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4'-cyanobiphenyl is a versatile organic molecule with significant potential for application in a variety of optoelectronic devices. Its rigid biphenyl core, coupled with an electron-donating amino (-NH₂) group and an electron-withdrawing cyano (-CN) group, imparts desirable electronic and photophysical properties. This document provides detailed application notes and experimental protocols for the incorporation of this compound into organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Physicochemical Properties and Synthesis
This compound possesses a molecular structure that facilitates charge transport and allows for tuning of its energy levels. The amino group can enhance hole injection and transport, while the cyano group can influence electron affinity and molecular packing.
Synthesis of this compound
A common synthetic route to 4-cyanobiphenyl derivatives involves a multi-step process. One general approach is the reaction of biphenyl with an acyl chlorinating agent to form dibenzoyl chloride. This intermediate then reacts with ammonia to produce a biphenyl acyl amine, which is subsequently dehydrated to yield the 4-cyanobiphenyl.[1] For the specific synthesis of this compound, a common method involves the Suzuki coupling of 4-aminophenylboronic acid with 4-bromobenzonitrile.
Detailed Synthetic Protocol:
-
Reaction Setup: In a nitrogen-purged three-neck flask equipped with a reflux condenser, add 4-aminophenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base: Add a degassed solvent mixture, such as 2M aqueous potassium carbonate and toluene (1:1 v/v).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound can be utilized as a hole transport material (HTM) or as a host material for the emissive layer, particularly for blue-emitting devices. The amino group facilitates efficient hole injection from the anode and transport to the emissive layer.
Device Architecture and Fabrication Workflow:
Experimental Protocol for OLED Fabrication (Thermal Evaporation):
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with oxygen plasma for 5 minutes to improve the work function and promote adhesion of the organic layers.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of this compound as the hole transport layer (HTL) at a deposition rate of 0.1-0.2 nm/s.
-
Deposit a 30 nm thick emissive layer (EML) consisting of a blue-emitting dopant, such as 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), doped into a host material.
-
Deposit a 20 nm thick layer of tris(8-hydroxyquinolinato)aluminum (Alq₃) as the electron transport layer (ETL).
-
Deposit a 1 nm thick layer of lithium fluoride (LiF) as the electron injection layer (EIL).
-
Deposit a 100 nm thick aluminum (Al) cathode through a shadow mask to define the device area.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a glass lid and a UV-curable epoxy to protect them from atmospheric moisture and oxygen.
-
Quantitative Data (Expected Performance):
| Parameter | Value |
| Turn-on Voltage | 3.5 - 5.0 V |
| Maximum Luminance | > 1000 cd/m² |
| External Quantum Efficiency (EQE) | 2 - 4% |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Organic Solar Cells (OSCs)
In organic solar cells, this compound can be explored as a component in the active layer or as an interfacial layer to improve charge extraction. The amino and cyano groups can influence the energy level alignment at the electrode or active layer interfaces, potentially enhancing the open-circuit voltage (Voc) and short-circuit current (Jsc).
Device Architecture and Fabrication Workflow:
References
safe handling and storage procedures for 4-Amino-4'-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 4-Amino-4'-cyanobiphenyl (CAS No. 4854-84-6). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Identification and Properties
| Property | Value | Reference |
| Synonyms | 4'-Aminobiphenyl-4-carbonitrile, 4-Amino-4'-cyanodiphenyl | [1][2] |
| Molecular Formula | C₁₃H₁₀N₂ | [3] |
| Molecular Weight | 194.24 g/mol | [3] |
| Appearance | White to Amber powder/crystal | |
| Melting Point | 182.0 to 185.0 °C | |
| Purity | >95.0% (GC) | |
| Solubility in Water | Insoluble |
Hazard Identification and Safety Precautions
GHS Hazard Statements:
-
Harmful if swallowed (H302).[1]
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
Precautionary Statements:
-
Prevention:
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.[1]
-
Wear protective gloves, eye protection, and face protection.
-
-
Response:
-
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
-
Occupational Exposure Limits (OELs): Specific Occupational Exposure Limits (e.g., PEL, TLV) have not been established for this compound. In the absence of defined exposure limits, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize potential exposure.
Safe Handling Procedures
Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.
Engineering Controls
-
Work in a well-ventilated laboratory.
-
Use a certified chemical fume hood when handling the solid compound or preparing solutions to avoid inhalation of dust or vapors.
-
Provide an eyewash station and safety shower in the immediate work area.
General Handling Protocol
-
Read and understand the Safety Data Sheet (SDS) before working with the compound.
-
Ensure all necessary PPE is donned correctly.
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize dust generation and inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage Procedures
-
Store in a tightly closed container.
-
Keep in a cool, dark, and dry place. A recommended storage temperature is below 15°C.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage area should be well-ventilated.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Spills:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, evacuate the area and prevent entry. Wear appropriate PPE and follow the procedure for small spills.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols
General Workflow for Handling Powdered this compound
The following diagram illustrates a typical workflow for handling and using a powdered chemical substance like this compound in a research setting.
Caption: A generalized workflow for handling powdered chemical reagents.
Disclaimer: This information is provided for guidance only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.
References
Application Notes and Protocols for Safe Handling of 4-Amino-4'-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions and protocols for handling 4-Amino-4'-cyanobiphenyl in a laboratory setting. Adherence to these guidelines is crucial to minimize risks associated with this chemical.
Hazard Identification and Physicochemical Properties
This compound is a chemical compound that presents several health hazards. It is classified as harmful if swallowed and is suspected of causing cancer.[1] It can also cause skin and eye irritation. Below is a summary of its key properties and hazard information.
Table 1: Physicochemical and Toxicological Data for this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 4'-Aminobiphenyl-4-carbonitrile, 4-Amino-4'-cyanodiphenyl | [3] |
| CAS Number | 4854-84-6 | [2][3] |
| Molecular Formula | C₁₃H₁₀N₂ | [2][4] |
| Molecular Weight | 194.24 g/mol | [2] |
| Appearance | White to Amber powder/crystal | [2] |
| Melting Point | 182.0 to 185.0 °C | |
| Boiling Point | 191 °C @ 20 hPa | [1] |
| Solubility | Insoluble in water | |
| GHS Hazard Statements | H302: Harmful if swallowed, H350: May cause cancer, H315: Causes skin irritation, H319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P201, P202, P264, P270, P280, P301+P312+P330, P308+P313, P405, P501 | [1] |
| Toxicity Data | LD50 Oral - Rat - 500 mg/kg | [1] |
Experimental Protocols for Safe Handling
These protocols are designed to ensure the safe handling of this compound from receipt to disposal.
2.1. Engineering Controls
-
Ventilation: All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.[5]
2.2. Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times when handling the compound. Change gloves immediately if they become contaminated.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[1]
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
Respiratory Protection: If there is a risk of dust formation that cannot be controlled by the fume hood, a NIOSH/MSHA-approved respirator should be used.[6]
2.3. Handling Procedures
-
Pre-work Checklist:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify the availability and functionality of the safety shower and eyewash station.
-
Confirm all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound.[1]
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is properly labeled with the chemical name, concentration, date, and hazard symbols.
-
-
General Handling:
2.4. Storage
-
Store this compound in a tightly closed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]
-
The storage area should be secure and accessible only to authorized personnel.[1]
2.5. Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.[6]
-
Place the material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Minor Spill (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][5]
-
2.6. Waste Disposal
-
All waste containing this compound must be disposed of as hazardous waste.[1][8]
-
Collect waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not mix with other waste streams.[1][8]
Visualizations
3.1. Hazard Identification and Risk Mitigation Workflow
The following diagram illustrates the workflow for identifying hazards and mitigating risks when working with this compound.
Caption: Workflow for Hazard Identification and Risk Mitigation.
3.2. Signaling Pathway of Toxicity
The following diagram illustrates a generalized logical relationship for chemical hazard management.
Caption: General Chemical Hazard Management Cycle.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 4854-84-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Cadmium Ion Detection Using Cyanobiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective detection of cadmium ions (Cd²⁺) is of paramount importance due to their high toxicity and detrimental effects on human health and the environment. Cyanobiphenyl derivatives, particularly in the context of liquid crystal-based sensors, have emerged as a promising platform for the development of simple, cost-effective, and highly sensitive cadmium detection systems. This document provides detailed application notes and experimental protocols for the development and utilization of such sensors.
The sensing mechanism primarily relies on the unique properties of liquid crystals (LCs), which can amplify molecular-level binding events at an interface into a macroscopic optical signal. Specifically, the long-range orientational order of nematic liquid crystals, such as 4-cyano-4'-pentylbiphenyl (5CB), is highly sensitive to changes at the surfaces they are in contact with. By functionalizing a surface with a ligand that selectively binds to cadmium ions, the binding event disrupts the alignment of the liquid crystal molecules, leading to a change in the optical texture that can be observed with a polarizing microscope. This provides a label-free and real-time detection method.
Quantitative Data Summary
The performance of various sensors for cadmium ion detection is summarized in the table below. This data allows for a direct comparison of key analytical parameters.
| Sensor Type | Recognition Element | Cyanobiphenyl Derivative | Limit of Detection (LOD) | Selectivity | Reference |
| Liquid Crystal Sensor | DNA Aptamer | 5CB | 0.1 nM | High selectivity against other divalent metal ions. | [1] |
| Liquid Crystal Sensor | π-shaped DNA structure | Not Specified | 100 nM | Good selectivity against Cu²⁺, Pb²⁺, and Ca²⁺. | [2] |
Experimental Protocols
Protocol 1: Fabrication of a DNA Aptamer-Based Liquid Crystal Sensor for Cadmium Ion Detection
This protocol details the fabrication of a liquid crystal sensor that utilizes a specific DNA aptamer for the selective detection of cadmium ions. The principle involves the Cd²⁺-induced conformational change of the aptamer, which disrupts the homeotropic alignment of the liquid crystal.
Materials:
-
Glass microscope slides
-
N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP) solution
-
(3-Aminopropyl)triethoxysilane (APTES) solution
-
Glutaraldehyde solution
-
Thiol-modified DNA aptamer specific for Cd²⁺
-
4-cyano-4'-pentylbiphenyl (5CB) liquid crystal
-
Phosphate-buffered saline (PBS)
-
Cadmium chloride (CdCl₂) standard solutions
-
Deionized water
-
Polarizing optical microscope
Procedure:
-
Glass Slide Preparation:
-
Clean glass microscope slides thoroughly by sonication in a sequence of detergent, deionized water, and ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
-
Surface Functionalization:
-
Prepare a mixed solution of DMOAP and APTES.
-
Immerse the cleaned glass slides in the DMOAP/APTES solution to create a self-assembled monolayer that promotes homeotropic (vertical) alignment of the liquid crystal.
-
Rinse the slides with ethanol and deionized water, then dry with nitrogen.
-
-
Aptamer Immobilization:
-
Activate the APTES-functionalized surface by immersing the slides in a glutaraldehyde solution. This step introduces aldehyde groups that can react with the amine groups of the aptamer.
-
Rinse the slides with deionized water and dry.
-
Spot a solution of the thiol-modified DNA aptamer onto the activated surface and incubate to allow for covalent immobilization.
-
Rinse thoroughly with PBS buffer to remove any unbound aptamers.
-
-
Liquid Crystal Cell Assembly:
-
Take two functionalized glass slides, one with the immobilized aptamer and one without (or with only the DMOAP/APTES coating).
-
Create a cell by placing a spacer (e.g., Mylar film of known thickness) between the two slides.
-
Heat the 5CB liquid crystal to its isotropic phase.
-
Fill the cell with the isotropic 5CB via capillary action.
-
Slowly cool the cell to room temperature to allow the liquid crystal to adopt its nematic phase.
-
-
Cadmium Ion Detection:
-
Place the assembled liquid crystal cell on the stage of a polarizing optical microscope.
-
Initially, in the absence of cadmium ions, the liquid crystal should exhibit a dark field of view under crossed polarizers, indicating homeotropic alignment.
-
Introduce the cadmium ion solution to the edge of the cell, allowing it to diffuse into the aptamer-functionalized interface.
-
Observe the change in the optical texture. The binding of Cd²⁺ to the aptamer will cause a conformational change, disrupting the liquid crystal alignment and resulting in a bright, birefringent texture.
-
-
Data Analysis:
-
The limit of detection can be determined by testing a series of decreasing concentrations of Cd²⁺ and identifying the lowest concentration that produces a discernible change in the optical signal.
-
Selectivity is assessed by introducing solutions of other metal ions at concentrations typically higher than that of Cd²⁺ and observing for any changes in the optical texture.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of the DNA Aptamer-Based LC Sensor
References
The Versatility of 4-Amino-4'-cyanobiphenyl Beyond Displays: Applications in Research and Development
For Immediate Release
[City, State] – [Date] – While widely recognized for its pivotal role in the liquid crystal display (LCD) industry, the aromatic compound 4-Amino-4'-cyanobiphenyl is emerging as a versatile building block in a range of non-display technologies with significant potential in biomedical research and drug development. Its unique chemical structure, featuring a reactive amino group and a polar cyano group on a rigid biphenyl backbone, makes it an ideal precursor for the synthesis of novel fluorescent probes, biosensors, and potential therapeutic agents. These applications leverage the compound's inherent photophysical properties and its ability to be chemically modified to interact with biological targets.
This report provides detailed application notes and experimental protocols for the use of this compound in non-display technologies, aimed at researchers, scientists, and drug development professionals.
Application in the Synthesis of Fluorescent Probes
This compound serves as a key starting material for the creation of fluorescent probes designed for cellular imaging and the detection of biologically relevant molecules. The amino group provides a convenient handle for chemical derivatization, allowing for the attachment of various functionalities that can tune the probe's photophysical properties and confer specificity for particular analytes.
A common synthetic strategy involves the diazotization of the amino group on this compound, followed by a coupling reaction to introduce a desired fluorophore or a recognition moiety. This approach allows for the modular design of probes with tailored excitation and emission wavelengths.
Experimental Protocol: Synthesis of a Generic Fluorescent Probe from this compound
This protocol outlines a general two-step process for the synthesis of a fluorescent probe.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling agent (e.g., a phenol or an aromatic amine with desired properties)
-
An appropriate solvent (e.g., N,N-Dimethylformamide - DMF)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Diazotization:
-
Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, dissolve the coupling agent in a basic solution (e.g., aqueous NaOH) or an appropriate organic solvent.
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution while maintaining a low temperature (0-10 °C).
-
Allow the reaction to proceed for several hours, monitoring the formation of the azo dye product by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product using column chromatography to obtain the final fluorescent probe.
-
Caption: Synthetic workflow for a fluorescent probe.
Development of Novel Biosensors
The rigid and conjugated structure of the this compound scaffold makes it an excellent component for the construction of biosensors. Derivatives of this compound can be designed to exhibit changes in their optical or electrochemical properties upon binding to specific biomolecules, such as proteins or nucleic acids.
One approach involves the functionalization of a sensor surface with a derivative of this compound. The interaction of the target analyte with this functionalized surface can induce a measurable signal, such as a change in fluorescence or surface plasmon resonance.
Quantitative Data for this compound-Based Sensors
| Sensor Type | Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| Fluorescent Probe | Metal Ions (e.g., Al³⁺) | Fluorescence Turn-on | Micromolar (µM) range | [1] |
| Liquid Crystal Interface | Proteins (e.g., BSA) | Optical Orientation Change | 0.02 wt% | [2] |
| Liquid Crystal Interface | DNA | Optical Orientation Change | Not specified | [2] |
Application in Drug Discovery and Development
In the realm of medicinal chemistry, the this compound scaffold is being explored as a core structure for the development of new therapeutic agents. Its derivatives have shown potential as enzyme inhibitors and have been investigated for their cytotoxic effects against various cancer cell lines. The ability to systematically modify the structure allows for the optimization of biological activity and pharmacokinetic properties.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to assess the cytotoxicity of a this compound derivative against a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Caption: Workflow for an in vitro cytotoxicity assay.
Potential Signaling Pathway Modulation
While direct evidence for the modulation of specific signaling pathways by this compound itself is limited, its derivatives, particularly those designed as enzyme inhibitors, can be hypothesized to interfere with cellular signaling cascades. For instance, a derivative designed to inhibit a specific kinase could block a phosphorylation cascade crucial for cancer cell proliferation. Further research is needed to elucidate the precise molecular targets and signaling pathways affected by these compounds.
References
Troubleshooting & Optimization
Technical Support Center: 4-Amino-4'-cyanobiphenyl Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 4-Amino-4'-cyanobiphenyl and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an aryl halide with an organoboron compound, offering mild reaction conditions and tolerance for a wide variety of functional groups.[3][4] Alternative methods include the Ullmann condensation and Buchwald-Hartwig amination. The Ullmann reaction involves a copper-catalyzed coupling but typically requires higher temperatures.[5][6] The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming the C-N bond, which could be employed as a different strategic approach to the target molecule.[7][8]
Q2: How does the Suzuki-Miyaura catalytic cycle work?
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzonitrile) to form a Pd(II) complex.[1][9]
-
Transmetalation: The organoboron reagent (e.g., 4-aminophenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex.[1][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[1][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q3: Which factors are most critical for optimizing the yield?
Optimizing the yield of a Suzuki coupling reaction requires careful consideration of several interacting parameters.[11] The most critical factors include:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand is paramount.[12][13]
-
Base: The base is required to activate the boronic acid for the transmetalation step.[4] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, is necessary to dissolve both the organic and inorganic reagents.[12]
-
Temperature: Reaction temperature significantly influences the reaction rate and the stability of the catalyst and reagents.
-
Reagent Purity: The purity of the starting materials, particularly the boronic acid, is essential as impurities can inhibit the catalyst.
Troubleshooting Guide
Problem: Low or No Product Yield
A low yield is the most common issue encountered. The following guide provides a systematic approach to identify and resolve the underlying cause.
Caption: A troubleshooting flowchart for low yield in biphenyl synthesis.
Problem: Significant Side Product Formation
Q: I'm observing a significant amount of a homocoupled product from my boronic acid (e.g., 4,4'-diaminobiphenyl). What causes this and how can I prevent it?
A: Homocoupling of the boronic acid is a common side reaction, especially with electron-rich substrates like 4-aminophenylboronic acid.[14] This is often caused by oxygen in the reaction mixture, which can facilitate the unwanted coupling.
-
Solution:
-
Thorough Degassing: Ensure the reaction mixture (solvent and reagents) is rigorously degassed before adding the palladium catalyst and heating. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-20 minutes or by using several freeze-pump-thaw cycles.[10]
-
Ligand Choice: Some ligands are more prone to promoting homocoupling than others. Experimenting with different phosphine ligands, such as SPhos or XPhos, may reduce this side reaction.[15]
-
Q: My final product is difficult to purify. What are the likely impurities?
A: Besides starting materials and homocoupled products, other impurities can arise:
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of aniline from 4-aminophenylboronic acid. This is often promoted by excessive water or high temperatures.
-
Reduced Halide: The aryl halide (e.g., 4-bromobenzonitrile) can be reduced to the corresponding arene (benzonitrile).
-
Palladium Residues: Residual palladium can contaminate the product, often appearing as a black or grey solid.
-
Purification Strategy: Flash column chromatography is typically effective for purification.[12] If polarity differences are minimal, recrystallization can be a powerful alternative.[16] A common workup involves quenching the reaction, extracting with an organic solvent, washing with brine, and drying before purification.[10]
Comparative Data on Reaction Conditions
The choice of catalyst, ligand, and base significantly impacts the reaction outcome. The following table summarizes performance data for different palladium catalyst systems used in Suzuki-Miyaura couplings, illustrating the importance of system selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [12] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [12] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [12] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [12] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [12] |
| Note: Data is illustrative and drawn from studies on related aryl substrates. Yields are highly substrate-dependent. |
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
4-Bromobenzonitrile (1.0 eq.)
-
4-Aminophenylboronic acid (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
Reagent Setup: To a flame-dried Schlenk flask, add 4-bromobenzonitrile, 4-aminophenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degassing: Seal the flask and bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium(II) acetate and SPhos ligand to the flask.
-
Heating and Monitoring: Seal the flask and place it in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS until the 4-bromobenzonitrile is consumed (typically 1-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 16. CN104230757A - Improved method for preparing 4-cyanobiphenyl - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Amino-4'-cyanobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Amino-4'-cyanobiphenyl.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the cold recrystallization solvent. | - Test a range of solvents and solvent mixtures to find one where the compound has high solubility when hot and low solubility when cold. Common solvent systems for biphenyl compounds include ethanol/water, toluene/heptane, or isopropanol. - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. A rapid cooling process can lead to smaller, less pure crystals and lower yield. |
| Premature crystallization during hot filtration. | - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Use a small amount of hot solvent to wash the filter paper and ensure all the dissolved product passes through. | |
| Oily Product Instead of Crystals | The chosen solvent is inappropriate for crystallization. | - "Oiling out" occurs when the compound is highly soluble in the solvent even at low temperatures. Try a less polar solvent or a solvent mixture. - Add a small seed crystal to the cooled solution to induce crystallization. |
| Impurities are preventing crystallization. | - Attempt a preliminary purification step, such as a wash with a suitable solvent (e.g., dilute acid to remove basic impurities if the product is not acid-sensitive) before recrystallization. | |
| Tailing or Broad Peaks in Column Chromatography | The amino group is interacting with the acidic silica gel. | - Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to suppress the interaction between the basic amino group and the acidic silanols on the silica gel surface.[1][2] - Alternatively, use an amine-functionalized silica gel as the stationary phase.[1] |
| Inappropriate mobile phase polarity. | - Optimize the mobile phase composition. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution may be necessary. | |
| Co-elution of Impurities | Impurities have similar polarity to the desired product. | - If the impurity is a homocoupling byproduct from a Suzuki reaction (e.g., 4,4'-dicyanobiphenyl or 4,4'-diaminobiphenyl), a different solvent system with altered selectivity may be required.[3] - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., cyano or diol). |
| Colored Impurities in the Final Product | Residual starting materials or byproducts. | - A wash with an activated carbon (charcoal) slurry can be effective in removing colored impurities.[4] Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite. - Ensure complete reaction conversion to minimize unreacted starting materials. |
| Product Degradation During Purification | The compound is sensitive to acidic conditions on silica gel. | - Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.[5] - Use a less acidic stationary phase like neutral alumina. |
| The compound is unstable at the boiling point of the recrystallization solvent. | - Choose a recrystallization solvent with a lower boiling point. - If possible, perform the recrystallization under reduced pressure to lower the boiling point of the solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: Which solvents are best for the recrystallization of this compound?
-
Alcohols: Ethanol, isopropanol, or 1-propanol, often with the addition of water as an anti-solvent.
-
Aromatic hydrocarbons/alkane mixtures: Toluene/hexane or toluene/heptane.
-
Esters/alkane mixtures: Ethyl acetate/hexane.
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.
Q3: What are the typical starting conditions for column chromatography of this compound?
A3: A good starting point for silica gel column chromatography would be:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Additive: To prevent peak tailing due to the basicity of the amino group, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase.[1][2]
Q4: What are the potential impurities I should be aware of?
A4: The impurities in your crude this compound will depend on the synthetic route used. If prepared via a Suzuki coupling, common impurities include:
-
Homocoupling products: 4,4'-dicyanobiphenyl and/or the homocoupling product of the amine-containing starting material.[3]
-
Dehalogenated starting materials. [3]
-
Unreacted starting materials.
-
Catalyst residues: Palladium or other transition metals.
Q5: How can I remove palladium residues from my product?
A5: If your synthesis involved a palladium catalyst, residual metal can be an issue. Techniques to remove palladium include:
-
Silica gel chromatography: Palladium residues often adhere strongly to silica gel.
-
Treatment with a scavenger resin: There are commercially available resins designed to scavenge residual palladium.
-
Washing with a complexing agent: A dilute aqueous solution of a complexing agent like thiourea or L-cysteine can sometimes be used to wash an organic solution of the product and extract the palladium.
Q6: My purified product is still slightly colored. What can I do?
A6: A persistent color can often be removed by treating a solution of your compound with a small amount of activated carbon. After stirring for a short time, the carbon is removed by filtration through a pad of celite. Be aware that this treatment can sometimes lead to a loss of product due to adsorption on the carbon.[4]
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add your crude product. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Column Chromatography Protocol (General)
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is common).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A decision workflow for the purification of crude this compound.
Caption: A troubleshooting flowchart for common purification issues.
References
troubleshooting phase transition temperatures in cyanobiphenyl mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phase transitions of cyanobiphenyl mixtures.
Frequently Asked Questions (FAQs)
Q1: My observed nematic-to-isotropic transition temperature (TN-I) is lower than the literature value. What are the potential causes?
A1: A depression in the nematic-to-isotropic transition temperature is a common issue that can arise from several factors:
-
Impurities: Even small amounts of impurities can significantly lower the clearing point of a liquid crystal mixture. These impurities can be residual solvents from synthesis, moisture absorbed from the atmosphere, or degradation products.
-
Incorrect Mixture Composition: An inaccurate ratio of the cyanobiphenyl components in your mixture will lead to a deviation from the expected phase transition temperature. The relationship between composition and transition temperature is often non-linear, and eutectic behavior is common in these mixtures.[1][2][3]
-
Contamination during Sample Preparation: Contaminants from glassware, spatulas, or the sample pan (for DSC) can be introduced during handling.
-
Decomposition: Prolonged exposure to elevated temperatures, UV light, or oxygen can cause decomposition of the cyanobiphenyl molecules, leading to the formation of impurities.
Q2: The phase transition peak in my Differential Scanning Calorimetry (DSC) thermogram is broad. What does this indicate?
A2: A broad phase transition peak in a DSC thermogram can suggest several possibilities:
-
Sample Impurity: A mixture with impurities will often exhibit a broader transition over a wider temperature range compared to a pure sample.[4]
-
Slow Heating/Cooling Rate: While slower rates can provide better temperature resolution, they can sometimes result in broader peaks, especially for complex transitions.
-
Sample Heterogeneity: If the mixture is not perfectly homogenous, different regions may undergo the phase transition at slightly different temperatures, resulting in a broadened peak.
-
Instrumental Effects: Poor thermal contact between the sample pan and the DSC sensor can lead to peak broadening.[5]
Q3: I am not observing a sharp transition when viewing my sample under a Polarized Light Microscope (PLM). Why is the transition diffuse?
A3: A diffuse or gradual transition observed under a PLM can be attributed to:
-
Temperature Gradients: A non-uniform temperature across the sample, often due to a poorly calibrated or designed hot stage, will cause different parts of the sample to transition at different times.
-
Sample Thickness: Very thick samples can have a temperature gradient through their depth, leading to a less defined transition.
-
Impurities: As with DSC, impurities can cause the transition to occur over a range of temperatures, making it appear less sharp.
Q4: Why do I see unexpected textures or defects in my liquid crystal sample when using PLM?
A4: The appearance of unexpected textures or defects in a liquid crystal sample can be due to several factors:
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Surface Alignment: The type of alignment layer on the glass slides (or lack thereof) will significantly influence the liquid crystal texture. Improperly prepared or contaminated surfaces can lead to non-uniform alignment and the formation of defects.
-
Cooling Rate: Rapid cooling from the isotropic phase can "quench" in defects as the material does not have sufficient time to form a well-ordered nematic phase.
-
Air Bubbles: Trapped air bubbles will distort the director field of the liquid crystal, creating distinct optical patterns around them.[6]
-
Contamination: Particulate contaminants can act as nucleation sites for defects.
Troubleshooting Guides
Guide 1: Inaccurate Phase Transition Temperatures in DSC
This guide provides a systematic approach to troubleshooting inaccurate phase transition temperatures obtained from DSC measurements.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate DSC measurements.
Detailed Steps:
-
Verify Purity of Components:
-
Run individual components on the DSC to confirm their melting points and clearing points match literature values.
-
Consider re-purifying components if purity is questionable.
-
-
Confirm Mixture Composition:
-
Double-check all calculations used to determine the mass of each component.
-
Use a high-precision balance for all weighings.
-
Ensure thorough mixing of the components, typically by heating to the isotropic phase, mixing, and then cooling.
-
-
Check DSC Calibration:
-
Calibrate the DSC instrument with a known standard (e.g., indium) to ensure temperature and enthalpy accuracy.[4]
-
-
Review DSC Protocol:
-
Heating/Cooling Rate: Ensure the heating and cooling rates are appropriate. A common rate for liquid crystals is 5-10 °C/min.[7] Very fast rates can lead to thermal lag and inaccurate temperature readings.
-
Sample Pan: Use hermetically sealed aluminum pans to prevent volatile components from evaporating.[8] Ensure the pan is not damaged and makes good contact with the sensor.[8]
-
Sample Mass: Use an appropriate sample mass, typically 2-10 mg.[9]
-
-
Re-run with a Pure, Known Sample:
-
Prepare a fresh sample of a pure cyanobiphenyl (e.g., 5CB) and run it under the same conditions to verify the experimental setup and protocol.
-
Guide 2: Poor Quality Data from Polarized Light Microscopy (PLM)
This guide addresses common issues encountered during the observation of phase transitions using PLM.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor quality PLM data.
Detailed Steps:
-
Review Sample Preparation:
-
Cleanliness: Ensure glass slides and cover slips are scrupulously clean.
-
Sample Thickness: Use a minimal amount of sample to create a thin, uniform film. This minimizes temperature gradients.
-
Alignment Layer: If a specific alignment is desired, ensure the alignment layer (e.g., rubbed polyimide) is properly prepared and free of defects.
-
-
Verify Hot Stage Performance:
-
Calibrate the hot stage using a known melting point standard.
-
Ensure the sample is placed in the center of the hot stage to minimize temperature gradients.
-
-
Check Microscope Alignment:
-
Ensure the polarizer and analyzer are properly crossed for maximum extinction in the background.
-
Check that the light source is centered and focused correctly.
-
-
Modify Cooling Rate:
-
If observing on cooling, a slower cooling rate will allow more time for the liquid crystal to self-assemble into a well-ordered phase, potentially reducing defects.
-
Data Presentation
Table 1: Phase Transition Temperatures of Common Cyanobiphenyls
| Compound | Crystal to Nematic/Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |
| 5CB | 22.5[10] | - | 35.0[10] |
| 6CB | 16.0[1] | - | 29.0[1] |
| 8CB | 21.0[2] | 32.5[2] | 40.0[2] |
Experimental Protocols
Protocol 1: Determination of Phase Transition Temperatures using Differential Scanning Calorimetry (DSC)
Objective: To accurately measure the temperatures and enthalpies of phase transitions in cyanobiphenyl mixtures.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance (±0.01 mg accuracy)
-
Cyanobiphenyl mixture
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Instrument Preparation:
-
Turn on the DSC and allow it to stabilize.
-
Purge the DSC cell with an inert gas at a constant flow rate (e.g., 20-50 mL/min).
-
Perform a temperature and enthalpy calibration using a certified standard (e.g., indium).
-
-
Sample Preparation:
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Define the temperature program:
-
Equilibration: Hold at a starting temperature well below the lowest expected transition (e.g., 0°C) for 5 minutes.
-
Heating Scan: Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the highest expected transition (e.g., 60°C).[9]
-
Isothermal Hold: Hold at the upper temperature for 5 minutes to ensure complete melting and thermal history erasure.
-
Cooling Scan: Cool the sample at the same rate back to the starting temperature.
-
-
Start the measurement and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature. Endothermic transitions (melting, nematic to isotropic) will appear as peaks in the heating scan, while exothermic transitions (crystallization, isotropic to nematic) will appear as peaks in the cooling scan.
-
Determine the onset temperature and the peak temperature for each transition. For liquid crystal transitions, the peak temperature is often reported.
-
Integrate the area under each peak to determine the enthalpy of the transition (ΔH).
-
Protocol 2: Visual Observation of Phase Transitions using Polarized Light Microscopy (PLM)
Objective: To visually identify phase transitions and characterize the liquid crystalline textures of cyanobiphenyl mixtures.
Materials and Equipment:
-
Polarizing light microscope with a rotating stage
-
Hot stage with a temperature controller
-
Clean glass microscope slides and cover slips
-
Spatula
Procedure:
-
Microscope Setup:
-
Turn on the microscope's light source.
-
Cross the polarizer and analyzer to achieve a dark background.
-
-
Sample Preparation:
-
Place a small amount of the cyanobiphenyl mixture onto a clean glass slide.
-
Gently place a cover slip over the sample to create a thin film. The sample should spread evenly under the cover slip.
-
-
Observation:
-
Place the slide on the hot stage and secure it.
-
Set the hot stage to a temperature where the sample is in the isotropic phase (a completely dark field of view between crossed polarizers).
-
Slowly cool the sample (e.g., 1-5°C/min) while observing through the microscope.
-
The nematic-to-isotropic transition temperature is the temperature at which the first birefringent domains (bright regions) appear upon cooling. The texture will become more developed as the temperature is lowered further into the nematic phase.
-
Note the temperatures at which different textures appear, indicating different liquid crystal phases (e.g., nematic, smectic).
-
Rotate the stage to observe how the textures change with orientation relative to the polarizers. This can help in identifying the type of liquid crystal phase.[11]
-
Record images or videos of the phase transitions and textures.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. webs.ucm.es [webs.ucm.es]
- 5. eng.uc.edu [eng.uc.edu]
- 6. webs.ucm.es [webs.ucm.es]
- 7. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 8. How to Solve Common DSC Pan Problems and Ensure Accurate Results [redthermo.com]
- 9. qualitest.ae [qualitest.ae]
- 10. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
preventing chemical degradation of 4-Amino-4'-cyanobiphenyl during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the chemical degradation of 4-Amino-4'-cyanobiphenyl during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place. The container should be tightly closed to prevent exposure to moisture and air. For optimal stability, storage in a dark place at temperatures below 15°C is advised.
Q2: I've noticed a change in the color of my this compound powder, from white/off-white to a yellowish or brownish hue. What could be the cause?
A2: A color change in this compound is often an indicator of oxidative degradation. The aromatic amine functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light. This can lead to the formation of colored impurities.
Q3: What are the primary chemical degradation pathways for this compound?
A3: The main degradation pathways for this compound are anticipated to be:
-
Oxidation: The primary amino group on the biphenyl ring is prone to oxidation, which can lead to the formation of colored byproducts.
-
Hydrolysis: The cyano group can undergo hydrolysis under strongly acidic or basic conditions to form a carboxylic acid or an amide intermediate.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
Q4: What are the common impurities that might be present in a degraded sample of this compound?
A4: While specific impurities will depend on the degradation conditions, potential degradation products could include:
-
Oxidized derivatives of the aromatic amine.
-
4'-Amino-[1,1'-biphenyl]-4-carboxylic acid (from hydrolysis of the cyano group).
-
4'-Amino-[1,1'-biphenyl]-4-carboxamide (as an intermediate of hydrolysis).
-
Products resulting from polymerization or coupling reactions initiated by oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound | Oxidation of the aromatic amine group due to exposure to air and/or light. | Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or storing it in a dark place. |
| Appearance of New Peaks in HPLC Analysis | Chemical degradation of the compound. | Perform a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method. Ensure proper storage conditions are maintained. |
| Poor Reproducibility in Experimental Results | Inconsistent purity of the starting material due to degradation. | Always use a fresh, properly stored sample for experiments. Verify the purity of the compound by a suitable analytical method (e.g., HPLC, NMR) before use. |
| Insolubility or Changed Solubility Profile | Formation of insoluble degradation products or polymers. | Filter the solution before use. Re-evaluate the purity of the solid material. Consider re-purification if necessary. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay. This method should be validated for your specific application.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with different polarities.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 280 nm (or determined by UV scan of the parent compound).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).
Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of the molecule under stress conditions and to develop a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24-48 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24-48 hours.
-
Analyze by HPLC at various time points.
4. Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at 70°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze both samples by HPLC at various time points.
Visualizations
Technical Support Center: Optimizing Homeotropic Alignment of 4-Amino-4'-cyanobiphenyl Liquid Crystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-quality homeotropic alignment of 4-Amino-4'-cyanobiphenyl liquid crystals.
Frequently Asked Questions (FAQs)
Q1: What is homeotropic alignment and why is it important?
A1: Homeotropic alignment is a state where rod-like liquid crystal molecules, such as this compound, align themselves perpendicular to the substrate surface. This alignment is crucial for various applications, including vertically aligned nematic (VAN) liquid crystal displays (LCDs), fast-switching light modulators, and advanced sensor technologies, due to its excellent contrast ratio and wide viewing angles.
Q2: What are the key factors influencing homeotropic alignment of this compound?
A2: The successful homeotropic alignment of this compound is primarily influenced by:
-
Surface Energy: The substrate's surface energy should be lower than the surface tension of the liquid crystal to promote perpendicular alignment.[1]
-
Surface Chemistry: The chemical nature of the alignment layer interacts with the liquid crystal molecules. Materials that reduce the surface energy, such as long-chain surfactants or specific polyimides, are effective.
-
Substrate Cleanliness: Any organic residues or particulate matter on the substrate can introduce defects and disrupt the uniform alignment.
-
Liquid Crystal Properties: The inherent physical properties of this compound, such as its dielectric anisotropy and elastic constants, play a significant role in its alignment behavior.
Q3: What is a "pretilt angle" in the context of homeotropic alignment?
A3: The pretilt angle is the small deviation of the liquid crystal molecules from the direction perfectly perpendicular to the substrate. For ideal homeotropic alignment, the pretilt angle is close to 0 degrees (or 90 degrees from the substrate plane). A controlled, small pretilt angle can be desirable in some applications to ensure a uniform switching direction under an electric field.
Q4: Can I achieve homeotropic alignment without a dedicated alignment layer?
A4: In some cases, homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy can be achieved on thoroughly cleaned, untreated glass or ITO substrates. This is often attributed to the liquid crystal's intrinsic properties and the surface energy of the clean substrate. However, for reproducibility and uniformity, especially in device applications, the use of a dedicated alignment layer is highly recommended.
Troubleshooting Guide
This guide addresses common problems encountered during the homeotropic alignment of this compound.
Problem 1: Non-uniform or "patchy" alignment observed under a polarizing microscope.
This issue manifests as irregular bright and dark regions when viewed between crossed polarizers, indicating that the liquid crystal molecules are not uniformly aligned perpendicular to the substrates.
| Potential Cause | Recommended Solution |
| Contaminated Substrates | Implement a rigorous substrate cleaning protocol. Particulates or organic residues disrupt the surface energy and prevent uniform alignment. See the detailed "Substrate Cleaning Protocol" below. |
| Inadequate Alignment Layer | Verify the integrity and uniformity of your alignment layer. If using a spin-coater, ensure the speed and duration are optimized for a uniform coating. For self-assembled monolayers, ensure complete and uniform coverage. |
| Incorrect Surface Energy | The substrate surface energy may be too high. Switch to an alignment layer known to produce low surface energy, such as a homeotropic polyimide or a long-chain silane coupling agent. |
| Air Bubbles in the Cell | Air bubbles introduced during cell filling can disrupt the alignment. Use a vacuum filling technique to prevent bubble formation. |
Problem 2: Presence of disclination lines in the liquid crystal cell.
Disclination lines are line defects within the liquid crystal where the director orientation changes abruptly.[2] They appear as dark threads when viewed under a polarizing microscope.
| Potential Cause | Recommended Solution |
| Surface Defects | Scratches, dust particles, or irregularities on the substrate or alignment layer can act as nucleation sites for disclinations. Ensure substrates are of high quality and handled carefully to avoid scratches. |
| Incompatible Boundary Conditions | Stress induced by conflicting alignment cues at the substrate surfaces can lead to the formation of disclination lines. Ensure both substrates are treated identically to promote uniform homeotropic alignment. |
| Rapid Temperature Changes | Cooling the liquid crystal too quickly from its isotropic phase can trap defects. Anneal the cell by heating it to the isotropic phase and then cooling it slowly to the nematic phase. |
| Cell Gap Non-uniformity | Variations in the cell gap can create stress in the liquid crystal, leading to defects. Use high-precision spacers and ensure even pressure during cell assembly. |
Quantitative Troubleshooting Data
The following tables provide quantitative data to aid in optimizing your experimental parameters. As direct data for this compound is limited, values for the closely related 4-alkylamino-4'-cyanobiphenyls and 4-cyano-4'-pentylbiphenyl (5CB) are provided for reference.
Table 1: Physical Properties of Relevant Cyanobiphenyl Liquid Crystals
| Property | 4-octylamino-4'-cyanobiphenyl | 4-cyano-4'-pentylbiphenyl (5CB) |
| Dielectric Anisotropy (Δε) | Significantly higher than its alkoxy analogue | ~ +11.5 at 24°C |
| Splay Elastic Constant (K₁₁) | - | ~6.4 pN |
| Twist Elastic Constant (K₂₂) | - | ~3.0 pN |
| Bend Elastic Constant (K₃₃) | - | ~9.0 pN |
| Ordinary Refractive Index (nₒ) | Higher polarizability than alkoxy analogues | ~1.53 at 589 nm, 25°C |
| Extraordinary Refractive Index (nₑ) | Higher polarizability than alkoxy analogues | ~1.71 at 589 nm, 25°C |
Note: The amino group in this compound is expected to result in a higher dielectric anisotropy compared to alkyl-substituted cyanobiphenyls due to its polarity.
Table 2: Surface Treatment Parameters and Expected Outcomes for Homeotropic Alignment
| Alignment Layer | Typical Application Method | Typical Water Contact Angle | Expected Pretilt Angle |
| Homeotropic Polyimide (e.g., SE-1211) | Spin coating | > 80° | < 2° |
| Octadecyltrichlorosilane (OTS) | Self-Assembled Monolayer (SAM) | ~110° | ~0° |
| Lecithin | Solution coating | High | Near 0° |
| Cleaned Bare ITO | No alignment layer | Varies with cleaning method | Can be homeotropic, but less reliable |
Experimental Protocols
Detailed Substrate Cleaning Protocol
A pristine substrate surface is critical for achieving high-quality homeotropic alignment. The following is a robust protocol for cleaning glass or Indium Tin Oxide (ITO) coated substrates.
-
Initial Rinse: Thoroughly rinse the substrates with deionized (DI) water to remove loose particles.
-
Detergent Wash: Place the substrates in a beaker containing a 2-5% solution of laboratory-grade detergent (e.g., Hellmanex III) in DI water.
-
Ultrasonic Bath 1 (Detergent): Sonicate the substrates in the detergent solution for 15-20 minutes at 50-60°C.[1]
-
DI Water Rinse: Remove the substrates and rinse them extensively with flowing DI water to completely remove any detergent residue.
-
Ultrasonic Bath 2 (Acetone): Place the substrates in a clean beaker with acetone and sonicate for 10-15 minutes.
-
Ultrasonic Bath 3 (Isopropyl Alcohol): Transfer the substrates to a beaker with isopropyl alcohol (IPA) and sonicate for another 10-15 minutes.[3]
-
Final Rinse: Rinse the substrates thoroughly with DI water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment (Optional but Recommended): Place the dried substrates in a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic contaminants and to activate the surface.
Liquid Crystal Cell Assembly Protocol (Capillary Fill Method)
-
Alignment Layer Deposition: Apply your chosen homeotropic alignment layer to the cleaned substrates (e.g., by spin-coating polyimide). Follow the manufacturer's instructions for curing or baking.
-
Spacer Application: Distribute microsphere spacers of the desired diameter (e.g., 5-10 μm) onto one of the substrates to define the cell gap. This can be done by dispersing them in a volatile solvent like ethanol and allowing it to evaporate.
-
Sealant Application: Apply a UV-curable or thermal epoxy sealant around the perimeter of one substrate, leaving two small gaps on opposite sides for filling.
-
Cell Assembly: Carefully place the second substrate on top of the first, with the alignment layers facing each other. Gently press the substrates together and use clamps to hold them in place.
-
Curing: Cure the sealant using a UV lamp or by placing it in an oven, according to the sealant's specifications.
-
Liquid Crystal Filling: Heat the liquid crystal to its isotropic phase. Place a small drop of the isotropic this compound at one of the filling ports of the empty cell.
-
Capillary Action: Allow the liquid crystal to be drawn into the cell via capillary action. This process can be expedited by placing the cell in a vacuum chamber, evacuating it, and then allowing atmospheric pressure to push the liquid crystal in.
-
Sealing: Once the cell is filled, use a small amount of sealant to close the filling ports.
-
Annealing: To minimize defects, heat the filled cell back to the isotropic phase and then cool it down slowly (e.g., 0.5-1°C per minute) to the nematic phase.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common homeotropic alignment issues.
References
Technical Support Center: Dispersion of Carbon Nanotubes in Cyanobiphenyl Hosts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dispersion of carbon nanotubes (CNTs) in cyanobiphenyl liquid crystal hosts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dispersing carbon nanotubes in cyanobiphenyl liquid crystals?
A1: The primary challenges stem from the inherent properties of CNTs and their interaction with the liquid crystal matrix. Strong van der Waals forces cause CNTs to agglomerate into bundles, making uniform dispersion difficult.[1] Other significant challenges include ensuring the long-term stability of the dispersion, avoiding damage to the CNTs during processing, and achieving proper alignment of the nanotubes within the liquid crystal host.[2][3] Incompatibility between the typically hydrophobic CNTs and the cyanobiphenyl host can also hinder effective dispersion.[1]
Q2: Why is uniform dispersion of CNTs in cyanobiphenyl hosts important?
A2: Uniform dispersion is crucial for harnessing the unique anisotropic properties of CNTs within the liquid crystal matrix.[4] A well-dispersed system allows for the effective alignment of CNTs by the liquid crystal director field, which is essential for applications in photonics and electronics, such as in advanced display technologies.[5][6] Agglomerated CNTs can act as defects, scattering light and degrading the electro-optical performance of the device.[7]
Q3: What are the most common methods for dispersing CNTs in liquid media?
A3: The most common methods involve physical and chemical approaches. Physical methods primarily use high-energy processes like ultrasonication (both bath and probe) and high-shear mixing to break apart CNT agglomerates.[8][9] Chemical methods focus on modifying the surface of the CNTs to improve their compatibility with the host medium. This includes covalent functionalization, which attaches functional groups to the CNT surface, and non-covalent functionalization, which uses surfactants or polymers to stabilize the dispersion.[10][11][12]
Q4: How does functionalization help in dispersing CNTs in cyanobiphenyls?
A4: Functionalization improves the dispersibility of CNTs by altering their surface chemistry. Covalent functionalization, by introducing groups like carboxyl or hydroxyl, can increase the polarity of the CNTs, making them more compatible with the cyanobiphenyl host.[13] Non-covalent functionalization with surfactants or polymers creates a steric or electrostatic barrier around the CNTs, preventing re-aggregation.[11][12]
Q5: What is the role of sonication in the dispersion process?
A5: Sonication uses high-frequency sound waves to create cavitation bubbles in the liquid medium. The collapse of these bubbles generates localized high-energy shear forces that can effectively break apart bundles of CNTs.[9] However, it is a delicate balance, as excessive sonication can shorten or damage the CNTs, negatively impacting their desired properties.[8][14] The sonication energy, rather than just the time, is a critical parameter to control for achieving a good dispersion without damaging the nanotubes.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Visible CNT Aggregates or Sedimentation | Insufficient sonication energy or time. | Increase sonication energy or duration. Note that sonication energy is a more critical parameter than time alone. |
| Incompatible solvent or host material. | Ensure the polarity of the solvent is suitable for the CNTs (pristine or functionalized). | |
| Strong van der Waals forces causing re-agglomeration. | Use a surfactant (e.g., SDS, CTAB) or a dispersing agent to stabilize the CNTs.[11] The choice and concentration of the surfactant are crucial.[10][15] | |
| Poor Alignment of CNTs in the Liquid Crystal Host | High concentration of CNTs leading to entanglement. | Optimize the CNT concentration. Lower concentrations often lead to better alignment.[16] |
| Inadequate interaction between CNTs and the liquid crystal molecules. | Consider functionalizing the CNTs to improve their interaction with the cyanobiphenyl host. | |
| Presence of impurities in the CNTs. | Use high-purity CNTs or purify them before dispersion. | |
| Inconsistent Electro-Optical Properties | Non-uniform dispersion of CNTs. | Improve the dispersion protocol by optimizing sonication parameters and considering the use of surfactants. |
| Damage to CNTs during sonication. | Reduce sonication power or time. Use a bath sonicator for a gentler treatment compared to a probe sonicator.[8] | |
| Inappropriate CNT concentration. | The concentration of CNTs significantly affects the dielectric anisotropy and other electro-optical properties of the composite.[1][5][6] Experiment with different concentrations to find the optimal value for your application. |
Experimental Protocols
Protocol 1: Dispersion of Multi-Walled Carbon Nanotubes (MWCNTs) in 5CB Liquid Crystal via Sonication
This protocol outlines a general procedure for dispersing commercially available MWCNTs in the cyanobiphenyl liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB).
Materials:
-
Multi-walled carbon nanotubes (MWCNTs)
-
4-Cyano-4'-pentylbiphenyl (5CB) liquid crystal
-
Optional: Surfactant such as Sodium Dodecyl Sulfate (SDS)
-
Glass vials
-
Ultrasonic bath or probe sonicator
Procedure:
-
Preparation of CNT-5CB Mixture:
-
Weigh a specific amount of MWCNTs and add them to a glass vial containing a known volume of 5CB to achieve the desired weight percentage (e.g., 0.005 wt% to 0.1 wt%).[6]
-
-
Optional Surfactant Addition:
-
If using a surfactant, dissolve the surfactant in a volatile solvent, add it to the CNTs, sonicate briefly, and then evaporate the solvent before adding the 5CB.
-
-
Sonication:
-
Place the vial containing the CNT-5CB mixture in an ultrasonic bath.
-
Sonicate the mixture for an extended period (e.g., 5-6 hours) to ensure uniform dispersion.[6] The temperature of the bath should be monitored and controlled to avoid overheating the liquid crystal.
-
Alternatively, a probe sonicator can be used for shorter durations with controlled power settings. Be cautious as probe sonication is more aggressive and can damage the CNTs.[8]
-
-
Centrifugation (Optional):
-
To remove any remaining large agglomerates, the dispersion can be centrifuged at a low speed (e.g., 3000 rpm) for a few minutes. The supernatant will contain the well-dispersed CNTs.[17]
-
-
Characterization:
-
The quality of the dispersion should be assessed using techniques such as polarized optical microscopy (POM) to observe the alignment of CNTs within the liquid crystal director field.[18]
-
Quantitative Data Summary
The following table summarizes key parameters and results from various studies on the dispersion of CNTs in cyanobiphenyl hosts.
| CNT Type | Host | CNT Concentration (wt%) | Dispersion Method | Key Findings |
| MWCNT | 5CB | 0.0001 - 0.01 | Sonication | Dielectric anisotropy increases at low concentrations (<0.005 wt%) and then decreases.[6] |
| MWCNT | 5CB | 0.01 - 0.50 | Not specified | The conductivity of the dispersion increases with CNT concentration, showing a percolation threshold.[16] |
| SWCNT & MWCNT | E7 | Not specified | Sonication | An order parameter of S=0.9 was achieved for MWNTs in E7, indicating excellent alignment.[4] |
| CNT | 5CB & Mixed LC | Not specified | Sonication | Doping with CNTs increased the dielectric anisotropy by 4.671% and decreased the viscosity coefficient by 25.131% in the mixed liquid crystal.[1] |
Visualizations
Experimental Workflow for CNT Dispersion in Cyanobiphenyls
Caption: A general workflow for preparing and characterizing carbon nanotube dispersions in cyanobiphenyl liquid crystal hosts.
Troubleshooting Logic for Poor CNT Dispersion
Caption: A troubleshooting flowchart to address common issues encountered during the dispersion of carbon nanotubes.
References
- 1. Chinese Journal of Materials Research [cjmr.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Various Surfactants on the Dispersion of MWCNTs–OH in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. avestia.com [avestia.com]
- 16. researchgate.net [researchgate.net]
- 17. graphene.alfa-chemistry.com [graphene.alfa-chemistry.com]
- 18. Quantification of Carbon Nanotube Liquid Crystal Morphology via Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
resolving inconsistencies in 4-Amino-4'-cyanobiphenyl characterization data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-4'-cyanobiphenyl. It addresses common inconsistencies encountered during experimental characterization and offers detailed methodologies to resolve them.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of this compound typically falls within the range of 182°C to 186°C. A broad melting range or a value significantly outside of this range may indicate the presence of impurities.
Q2: What are the characteristic signals to look for in the ¹H NMR spectrum of this compound?
A2: The ¹H NMR spectrum should display signals corresponding to the aromatic protons. Due to the substitution pattern, you would expect to see a set of doublets for the protons on both phenyl rings. The protons on the aminophenyl ring will be upfield compared to those on the cyanophenyl ring due to the electron-donating nature of the amino group. The amino protons themselves may appear as a broad singlet.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white to light amber powder or crystalline solid.[1][2] A significant deviation in color, such as a dark brown or tarry appearance, suggests the presence of impurities.
Q4: What are some suitable solvents for dissolving this compound for analysis?
A4: Based on its structure, polar organic solvents are generally suitable. For NMR analysis, deuterated solvents like DMSO-d₆ or CDCl₃ are commonly used. For other techniques, solvents such as acetone, acetonitrile, or methanol should be effective.
Troubleshooting Inconsistent Characterization Data
Discrepancies in analytical data for this compound can arise from various factors, including impurities from synthesis, degradation, or improper sample handling. The following guides will help you troubleshoot and resolve these inconsistencies.
Issue 1: Inconsistent or Broad Melting Point
A lower than expected or broad melting point range is a primary indicator of impurities.
Troubleshooting Steps:
-
Assess Purity: If available, check the purity of your sample by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of less than 95% often leads to melting point depression.
-
Purification: If impurities are suspected, purification of the material is necessary. Recrystallization is a highly effective method for purifying solid organic compounds.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
-
Solvent Selection:
-
Ideal solvents should dissolve the compound well at high temperatures but poorly at room temperature.
-
Based on the polarity of this compound, suitable solvents include methanol, ethanol, or a solvent mixture like dioxane/water or tetrahydrofuran (THF)/water.[3]
-
Perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal to the hot solution.
-
Simmer for a few minutes to allow the charcoal to adsorb colored impurities.
-
-
Hot Filtration:
-
If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Crystal formation should occur as the solution cools.
-
To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Data Summary: Melting Point Data
| Source | Reported Melting Point (°C) |
| TCI America | 185[4] |
| CymitQuimica | 182.0 - 185.0[1] |
| ChemBK | 182-186 |
Troubleshooting Workflow for Melting Point Inconsistencies
Issue 2: Unexpected Signals or Poor Resolution in NMR Spectra
The presence of unexpected peaks or poor resolution in NMR spectra can be due to impurities, residual solvent, or issues with sample preparation.
Troubleshooting Steps:
-
Identify Impurities:
-
Solvent Peaks: Compare the observed signals with the known chemical shifts of common NMR solvents.
-
Starting Materials/Byproducts: If the synthesis method is known (e.g., Suzuki coupling), consider the possibility of residual starting materials (e.g., halo-benzonitrile, aminophenylboronic acid) or common byproducts (e.g., homocoupled products).[5]
-
-
Improve Sample Preparation:
-
Ensure the sample is fully dissolved in the deuterated solvent.
-
Filter the sample to remove any particulate matter, which can affect spectral resolution.
-
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Weigh approximately 5-10 mg of this compound into a clean, dry vial.[6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]
-
Dissolution: Vortex or gently sonicate the sample to ensure complete dissolution.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Data Summary: Expected ¹H NMR Signals (Predicted)
| Protons | Expected Chemical Shift Range (ppm) | Multiplicity |
| Aromatic (adjacent to -CN) | 7.6 - 7.8 | Doublet |
| Aromatic (adjacent to -NH₂) | 7.3 - 7.5 | Doublet |
| Aromatic (meta to -CN) | 7.5 - 7.7 | Doublet |
| Aromatic (meta to -NH₂) | 6.7 - 6.9 | Doublet |
| Amino (-NH₂) | 4.0 - 6.0 (solvent dependent) | Broad Singlet |
Note: The provided ¹H NMR spectrum from ChemicalBook lacks solvent information, making precise peak assignment difficult.[8]
Logical Flow for NMR Troubleshooting
Issue 3: Inconsistent Purity Results from GC-MS
Variations in GC-MS purity determination can stem from the analytical method, sample preparation, or the presence of non-volatile impurities.
Troubleshooting Steps:
-
Method Validation: Ensure the GC-MS method is suitable for analyzing biphenyl derivatives. This includes using an appropriate column and temperature program.
-
Sample Preparation: Prepare a clean sample solution to avoid contamination of the GC inlet and column.
-
Consider Other Techniques: If non-volatile impurities are suspected, techniques like LC-MS or quantitative NMR (qNMR) may provide a more accurate purity assessment.
Experimental Protocol: GC-MS Analysis
This is a general protocol for the analysis of biphenyl derivatives and may require optimization.[1][3]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 mg/mL.[3]
-
Perform serial dilutions to obtain a working solution suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).
-
-
Instrument Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[3]
-
Injector Temperature: 250-280°C.
-
Oven Program: A starting point could be an initial temperature of 60-150°C, hold for 1 minute, then ramp at 15-25°C/min to 280-300°C, and hold for 5-10 minutes.[1][3]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-450.
-
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | [2][5] |
| Molecular Weight | 194.23 g/mol | [5] |
| Purity (by GC) | >95.0% | [1][2] |
Workflow for GC-MS Purity Verification
References
- 1. scielo.br [scielo.br]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. 4'-Aminobiphenyl-4-carbonitrile(4854-84-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: Overcoming Poor Solubility of 4-Amino-4'-cyanobiphenyl in Polymer Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 4-Amino-4'-cyanobiphenyl (A-CN-BP) in polymer matrices.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (A-CN-BP) poorly soluble in many common polymer matrices?
A1: The poor solubility of this compound in many polymer matrices stems from differences in their molecular interactions and polarity. A-CN-BP is a polar molecule due to the presence of the amino (-NH2) and cyano (-CN) functional groups. In contrast, common polymers like polystyrene are non-polar, while others like polymethyl methacrylate (PMMA) have intermediate polarity. This mismatch in polarity leads to weak interactions between the A-CN-BP molecules and the polymer chains, making it energetically unfavorable for the A-CN-BP to dissolve and disperse on a molecular level.
Q2: What are the common signs of poor solubility or dispersion of A-CN-BP in my polymer matrix?
A2: Poor solubility and dispersion of A-CN-BP can manifest in several ways:
-
Visual Haze or Opacity: The resulting polymer film or composite may appear cloudy or opaque instead of transparent.
-
Aggregation or Crystallization: A-CN-BP molecules may clump together to form aggregates or crystallize within the polymer matrix. These can sometimes be visible to the naked eye or under a microscope.
-
Phase Separation: At higher concentrations, distinct domains of A-CN-BP and the polymer may form, leading to a heterogeneous material.[1]
-
Poor Mechanical Properties: The presence of aggregates can act as stress concentration points, leading to reduced mechanical strength and flexibility of the polymer composite.
-
Inconsistent Performance: In applications such as non-linear optics or as a fluorescent probe, aggregation can alter the desired photophysical properties, leading to inconsistent and unpredictable performance.[2]
Q3: Which polymer matrices are generally more compatible with A-CN-BP?
A3: Polymers with higher polarity are generally more compatible with the polar A-CN-BP molecule. For instance, polymers containing ester, amide, or hydroxyl groups may exhibit better solubility for A-CN-BP compared to non-polar hydrocarbon-based polymers. Examples of potentially more compatible polymers include polymethyl methacrylate (PMMA), polycarbonate (PC), and polyvinylpyrrolidone (PVP). However, even with these polymers, achieving high concentrations of A-CN-BP without aggregation can be challenging.
Q4: What are the main strategies to improve the solubility and dispersion of A-CN-BP in a polymer matrix?
A4: Several strategies can be employed to enhance the solubility and dispersion of A-CN-BP:
-
Solvent-Based Techniques: Methods like solvent casting allow for the co-dissolution of both A-CN-BP and the polymer in a common solvent, followed by controlled solvent evaporation.
-
Melt-Based Techniques: Hot-melt extrusion can be used to disperse A-CN-BP in a thermoplastic polymer matrix at elevated temperatures.
-
Use of Compatibilizers: Adding a third component, a compatibilizer, that has favorable interactions with both the A-CN-BP and the polymer can help to stabilize the dispersion.
-
Chemical Modification: Modifying the surface of A-CN-BP or the polymer backbone with functional groups that enhance their interaction can improve compatibility.
-
Solid Dispersions: Creating a solid dispersion where A-CN-BP is molecularly dispersed within a carrier polymer can prevent crystallization and improve solubility.
Troubleshooting Guides
Problem 1: The polymer film containing A-CN-BP is hazy and shows visible aggregates.
| Possible Cause | Troubleshooting Step |
| Low Solubility Limit Exceeded | Reduce the concentration of A-CN-BP in the polymer matrix. Determine the approximate solubility limit by preparing a series of films with varying concentrations and observing the onset of haziness. |
| Incompatible Solvent System (Solvent Casting) | Use a solvent or a solvent mixture that is a good solvent for both A-CN-BP and the polymer. Consider using a co-solvent system to improve the solubility of A-CN-BP. |
| Rapid Solvent Evaporation (Solvent Casting) | Slow down the rate of solvent evaporation. This can be achieved by covering the casting dish with a perforated lid or by placing the setup in a controlled environment with reduced airflow. Slower evaporation allows more time for the molecules to arrange in a dispersed state. |
| Poor Mixing | Ensure thorough mixing of the A-CN-BP and polymer solution before casting. Use techniques like ultrasonication to break up any initial aggregates. |
| Crystallization During Processing | Rapidly cool the polymer melt after extrusion (for hot-melt extrusion) to quench the A-CN-BP in an amorphous, dispersed state. |
Problem 2: The properties of the A-CN-BP doped polymer are inconsistent between batches.
| Possible Cause | Troubleshooting Step |
| Inconsistent Solvent Evaporation Rate | Standardize the solvent evaporation conditions, including temperature, humidity, and airflow. |
| Variation in Mixing Time or Intensity | Implement a standardized mixing protocol with fixed time and intensity (e.g., using a mechanical stirrer at a set RPM or a sonicator with a fixed power setting). |
| Thermal History Variation (Melt Processing) | Precisely control the temperature profile and residence time in the extruder to ensure consistent thermal history for each batch. |
| Moisture Absorption | Store A-CN-BP and the polymer in a desiccator to prevent moisture absorption, which can affect solubility and dispersion. |
Quantitative Data Summary
Table 1: Illustrative Solubility Parameters for A-CN-BP and Common Polymers
| Material | Hansen Dispersion (δD) (MPa½) | Hansen Polar (δP) (MPa½) | Hansen Hydrogen Bonding (δH) (MPa½) |
| This compound (A-CN-BP) | Estimated: 18-20 | Estimated: 8-10 | Estimated: 6-8 |
| Polystyrene (PS) | 18.6 | 6.1 | 4.1 |
| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 7.5 |
| Polycarbonate (PC) | 19.2 | 9.8 | 6.1 |
Note: The Hansen Solubility Parameters (HSP) for A-CN-BP are estimated and should be experimentally determined for accurate predictions. The principle of "like dissolves like" suggests that materials with closer HSP values are more likely to be compatible.
Experimental Protocols
Protocol 1: Solvent Casting for Preparing A-CN-BP Doped Polymer Films
Objective: To prepare a transparent polymer film with a uniform dispersion of A-CN-BP.
Materials:
-
This compound (A-CN-BP)
-
Polymer (e.g., PMMA, Polystyrene)
-
A suitable solvent that dissolves both A-CN-BP and the polymer (e.g., chloroform, tetrahydrofuran, toluene). Caution: Work in a well-ventilated fume hood and use appropriate personal protective equipment.
-
Glass petri dish or a flat glass substrate
-
Vortex mixer and/or ultrasonicator
-
Leveling table
-
Controlled environment for drying (e.g., a dust-free chamber with controlled temperature and airflow)
Procedure:
-
Prepare the Polymer Solution: Dissolve a known amount of the polymer in the chosen solvent to achieve the desired concentration (e.g., 5-10 wt%). Stir until the polymer is completely dissolved.
-
Prepare the A-CN-BP Stock Solution: Dissolve a known amount of A-CN-BP in the same solvent to create a stock solution.
-
Mixing: Add the desired volume of the A-CN-BP stock solution to the polymer solution to achieve the target A-CN-BP concentration in the final film. Mix thoroughly using a vortex mixer or an ultrasonicator to ensure a homogeneous solution.
-
Casting: Place the glass petri dish on a leveling table. Pour the solution into the petri dish, ensuring the solution spreads evenly.
-
Drying: Cover the petri dish with a perforated lid to slow down solvent evaporation. Allow the solvent to evaporate slowly at room temperature or in a controlled environment. This process can take several hours to days depending on the solvent's volatility and the film's thickness.
-
Film Removal: Once the film is completely dry, it can be carefully peeled off from the glass substrate.
-
Characterization: Characterize the film for transparency, aggregation (using optical microscopy or SEM), and the desired functional properties.
Protocol 2: Hot-Melt Extrusion for Dispersing A-CN-BP in a Thermoplastic Polymer
Objective: To prepare a polymer composite with a molecular dispersion of A-CN-BP using a solvent-free method.
Materials:
-
This compound (A-CN-BP) powder
-
Thermoplastic polymer pellets (e.g., PMMA, Polycarbonate)
-
Twin-screw extruder with a temperature-controlled barrel
-
Pelletizer or a film-die
Procedure:
-
Premixing: Dry-blend the A-CN-BP powder and the polymer pellets in the desired weight ratio.
-
Extruder Setup: Set the temperature profile of the extruder barrel. The temperature should be above the glass transition temperature of the polymer to ensure it melts and flows, but below the degradation temperature of both the A-CN-BP and the polymer.
-
Extrusion: Feed the premixed powder into the extruder. The rotating screws will convey, melt, mix, and disperse the A-CN-BP into the molten polymer.
-
Shaping: The extrudate can be passed through a pelletizer to form pellets or a film-die to create a film.
-
Cooling: Rapidly cool the extrudate using a cooling roll or a water bath to quench the A-CN-BP in its amorphous, dispersed state.
-
Characterization: Analyze the resulting composite for the dispersion of A-CN-BP using techniques like Differential Scanning Calorimetry (DSC) to check for the disappearance of the A-CN-BP melting peak, and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersion.
Visualizations (Graphviz)
Caption: Experimental workflow for incorporating A-CN-BP into polymer matrices.
Caption: Troubleshooting logic for poor dispersion of A-CN-BP in polymers.
References
minimizing impurities during the synthesis of 4-Amino-4'-cyanobiphenyl derivatives
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis of 4-Amino-4'-cyanobiphenyl and its derivatives via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (e.g., 4-bromobenzonitrile) with an arylboronic acid (e.g., 4-aminophenylboronic acid) in the presence of a palladium catalyst and a base.
Q2: What are the primary sources of impurities in this synthesis?
Impurities in the Suzuki coupling reaction generally arise from three main side reactions:
-
Homocoupling: The self-coupling of the boronic acid starting material to form symmetric biaryls (e.g., 4,4'-diaminobiphenyl). This is often promoted by the presence of oxygen.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of aniline from 4-aminophenylboronic acid. This can be exacerbated by aqueous basic conditions.
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom, leading to the formation of benzonitrile from 4-bromobenzonitrile.
Q3: How can I effectively purify the final this compound product?
The primary purification techniques are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate), with the polarity gradually increased to elute the desired product.
-
Recrystallization: This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution. Common solvent systems include heptane/ethyl acetate, methanol/water, and dichloromethane/methanol.[1][2]
Synthesis Workflow and Troubleshooting
The following diagrams illustrate the general synthetic workflow and a troubleshooting guide for common issues encountered during the synthesis.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues during your experiment.
Data on Reaction Conditions
Optimizing reaction parameters is critical for maximizing yield and minimizing impurities. The choice of base and solvent can significantly impact the reaction outcome. Below is a summary of yields obtained for the Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid, which serves as a useful model for the synthesis of this compound.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd-bpydc-Nd (1) | K3PO4 (2) | DMF/H2O | 80 | 24 | 98 |
| Pd-bpydc-Nd (1) | K2CO3 (2) | DMF/H2O | 80 | 24 | 95 |
| Pd-bpydc-Nd (1) | Cs2CO3 (2) | DMF/H2O | 80 | 24 | 92 |
| Pd-bpydc-Nd (1) | NaOH (2) | DMF/H2O | 80 | 24 | 88 |
| Pd-bpydc-Nd (1) | KOH (2) | DMF/H2O | 80 | 24 | 85 |
Data adapted from a study on the Suzuki-Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reagent Setup: To a Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol), 4-aminophenylboronic acid (1.1 mmol), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL). Bubble the inert gas through the solution for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol), to the mixture under inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Pour the slurry into a glass column and allow it to pack evenly without air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel to create a dry powder. Carefully add the sample to the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the solvent polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the product from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble when hot but poorly soluble when cold. A mixture of ethyl acetate and heptane is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.
-
Crystallization: Slowly add the "poor" solvent (e.g., heptane) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them to obtain the pure product.
References
optimizing heating and cooling rates for DSC analysis of cyanobiphenyls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing heating and cooling rates for the Differential Scanning Calorimetry (DSC) analysis of cyanobiphenyls.
Troubleshooting Guide
This guide addresses common issues encountered during the DSC analysis of cyanobiphenyls, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why are my phase transition peaks shifting to higher temperatures on heating and lower temperatures on cooling as I increase the scan rate?
A: This phenomenon is a well-documented kinetic effect. At faster heating rates, the system has less time to reach thermal equilibrium, causing a thermal lag that shifts endothermic transitions (like melting and nematic-isotropic transitions) to higher temperatures.[1][2] Conversely, during cooling, faster rates lead to greater supercooling before crystallization or other exothermic transitions occur, thus shifting these peaks to lower temperatures.[1][2]
Q2: I observe an unexpected exothermic peak during the heating cycle. What does this indicate?
A: An unexpected exothermic peak on heating, often referred to as "cold crystallization," can occur if the sample was cooled rapidly in a previous step, forming a glassy or amorphous state.[2] Upon heating, the material gains enough molecular mobility to rearrange into a more ordered crystalline structure, releasing energy in the process.[2] Reheating the sample can sometimes lead to the appearance of new transitions, indicating complex polymorphic behavior dependent on the thermal history.[2]
Q3: My DSC peaks are broad and not well-resolved. How can I improve their resolution?
A: Poor peak resolution is often a consequence of using a high heating rate.[3] To improve resolution and better separate closely spaced thermal events, it is recommended to use a slower scanning rate. Additionally, ensure good thermal contact between your sample and the DSC pan. Using a smaller sample mass can also help reduce thermal gradients within the sample.
Q4: The enthalpy values for my transitions are not consistent between runs. What could be the cause?
A: Inconsistent enthalpy values can arise from several factors:
-
Changing Sample Mass: Ensure you are using a consistent and accurately weighed sample mass for each experiment.
-
Baseline Instability: A drifting or unstable baseline will lead to inaccurate peak integration. Ensure the instrument is properly calibrated and has reached thermal equilibrium before starting the measurement.
-
Incomplete Transitions: If the heating or cooling range is not wide enough to encompass the entire transition, the calculated enthalpy will be incorrect.
-
Thermal History: The crystalline structure of cyanobiphenyls can be highly dependent on their thermal history.[4] To ensure reproducibility, it is crucial to apply a consistent thermal history to your samples before the measurement scan. This is often achieved by heating the sample to its isotropic phase, holding it there for a short period to erase previous thermal history, and then cooling at a controlled rate.[3]
Q5: I do not observe a crystallization peak upon cooling. Why might this be?
A: Some cyanobiphenyls, or their mixtures, can exhibit significant supercooling and may not crystallize within the experimental timeframe, especially at faster cooling rates.[5] Instead, they may form a glassy liquid crystal state.[4] Try using a slower cooling rate or holding the sample at an isothermal temperature below the expected melting point to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a typical heating/cooling rate for DSC analysis of cyanobiphenyls?
A: Standard heating and cooling rates for DSC analysis of polymers and liquid crystals are often in the range of 5°C/min to 20°C/min.[6][7] However, the optimal rate depends on the specific information you are seeking. Slower rates (e.g., 1-5°C/min) provide better resolution of transitions, while faster rates can enhance the sensitivity for detecting weak transitions but may sacrifice temperature accuracy.
Q2: Why is the first heating scan often different from subsequent heating scans?
A: The first heating scan reflects the thermal history of the sample from its synthesis and storage conditions.[8] This initial scan is often used to erase this history by heating the sample into the isotropic liquid phase.[8] Subsequent cooling and heating scans will then show the thermal behavior of the material under controlled laboratory conditions, leading to more reproducible results.[8]
Q3: How does the molecular structure of cyanobiphenyls (e.g., alkyl chain length) affect their phase transitions?
A: The length of the alkyl or alkyloxy tail in n-cyanobiphenyls (nCBs) or n-oxy-cyanobiphenyls (nOCBs) significantly influences their mesophase behavior and transition temperatures. Different tail lengths can lead to the appearance or disappearance of certain liquid crystalline phases (e.g., smectic phases) and will alter the melting and clearing (nematic-isotropic) points.
Q4: What are the different phases observed in cyanobiphenyls during DSC analysis?
A: Cyanobiphenyls can exhibit a variety of phases upon heating and cooling. These include:
-
Crystalline (K or C): The solid state with a high degree of order.[1][6]
-
Smectic A (SmA): A liquid crystalline phase where molecules are arranged in layers.[1][6]
-
Nematic (N): A liquid crystalline phase with long-range orientational order but no positional order.[1][6]
-
Isotropic (I): The true liquid phase with no long-range order.[1][6]
The transitions between these phases are observed as peaks in the DSC thermogram.
Data Presentation
The following tables summarize the effect of heating and cooling rates on the phase transition temperatures of common cyanobiphenyls as reported in the literature.
Table 1: Effect of Heating Rate on Phase Transition Temperatures of 8CB
| Heating Rate (°C/min) | Melting (K → SmA) Temperature (°C) | SmA → N Temperature (°C) | N → I Temperature (°C) |
| 20 | 22.5 | 33.7 | 40.9 |
| 10 | 21.8 | 33.2 | 40.4 |
| 5 | 21.3 | 32.9 | 40.1 |
| 1 | 20.7 | 32.5 | 39.6 |
Data extracted from Sharma & Kumar (2006).[9] (Note: Original data in Kelvin was converted to Celsius for clarity).
Table 2: Effect of Cooling Rate on Phase Transition Temperatures of 8CB
| Cooling Rate (°C/min) | I → N Temperature (°C) | N → SmA Temperature (°C) | Crystallization (SmA → K) Temperature (°C) |
| 20 | 39.1 | 31.8 | 12.3 |
| 10 | 39.5 | 32.2 | 14.8 |
| 5 | 39.8 | 32.5 | 16.5 |
| 1 | 40.2 | 32.9 | 18.7 |
Data extracted from Sharma & Kumar (2006).[9] (Note: Original data in Kelvin was converted to Celsius for clarity).
Table 3: Effect of Heating Rate on Phase Transition Temperatures of 5OCB (2nd Heating Cycle)
| Heating Rate (°C/min) | "Krystallization" (Exo) Temperature (°C) | Melting (Endo) Temperature (°C) | Nematic (Endo) Temperature (°C) |
| 25 | 42.5 | 53.7 | 68.2 |
| 20 | 40.6 | 52.8 | 67.5 |
| 15 | 38.8 | 51.9 | 66.8 |
| 10 | 36.5 | 50.9 | 66.1 |
Data extracted from Mello & Sharma (2022).[2]
Experimental Protocols
Detailed Methodology for DSC Analysis of Cyanobiphenyls
This protocol provides a general framework for performing DSC analysis on cyanobiphenyls. It is recommended to adapt the specific parameters based on the instrument and the specific research question.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the cyanobiphenyl sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material through sublimation, especially for more volatile cyanobiphenyls.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.
-
-
Thermal Program to Erase Thermal History:
-
Equilibrate the sample at a temperature below its lowest expected transition (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 20°C/min) to a temperature well into the isotropic liquid phase (e.g., 10-20°C above the nematic-isotropic transition).
-
Hold the sample at this isotropic temperature for 2-5 minutes to ensure all previous thermal history is erased.
-
-
Controlled Cooling Scan:
-
Cool the sample at the desired controlled rate (e.g., 5, 10, or 20°C/min) to a temperature below its crystallization point. This scan will provide information on the exothermic transitions (isotropic to nematic, nematic to smectic, crystallization).
-
-
Controlled Heating Scan (Measurement Scan):
-
Heat the sample again at the desired controlled rate (e.g., 5, 10, or 20°C/min) through all its transitions up to the isotropic phase. This second heating scan provides data on the endothermic transitions (melting, smectic to nematic, nematic to isotropic) from a known thermal history.
-
-
Data Analysis:
-
Determine the onset and peak temperatures for each transition.
-
Integrate the area under the peaks to determine the enthalpy of each transition (ΔH).
-
Compare the results obtained at different heating and cooling rates to understand the kinetics of the phase transitions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in DSC analysis of cyanobiphenyls.
References
- 1. ijres.org [ijres.org]
- 2. ijres.org [ijres.org]
- 3. tainstruments.com [tainstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. ijres.org [ijres.org]
- 6. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 7. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
enhancing fluorescence quantum yield of 4-Amino-4'-cyanobiphenyl probes
Welcome to the technical support center for 4-Amino-4'-cyanobiphenyl (ACBP) and related fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help optimize your experiments and enhance the fluorescence quantum yield (Φ) of your probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the fluorescence quantum yield of this compound probes?
The fluorescence quantum yield of ACBP probes is primarily influenced by several key factors:
-
Molecular Structure: The electronic properties of the molecule are critical. The amino group (-NH₂) acts as an electron donor and the cyano group (-CN) as an electron acceptor, creating a "push-pull" system. Modifications to this structure can significantly alter the quantum yield.
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can dramatically affect the fluorescence quantum yield. Solvents can alter the energy levels of the excited state, leading to either enhancement or quenching of fluorescence.
-
Probe Concentration: At high concentrations, ACBP molecules may aggregate, leading to a phenomenon known as Aggregation-Caused Quenching (ACQ), which decreases the fluorescence signal.
-
Presence of Quenchers: External molecules, such as certain amino acids (Tryptophan, Tyrosine, Histidine, Methionine), halide ions, or other contaminants in the solution, can quench fluorescence through various mechanisms.
-
Temperature and pH: These environmental factors can also influence the probe's fluorescence properties.
Q2: How do solvent properties specifically affect the quantum yield of ACBP probes?
Solvent polarity plays a significant role in the photophysical behavior of push-pull fluorophores like ACBP. In non-polar solvents, the fluorescence quantum yield is often high. As solvent polarity increases, the intramolecular charge transfer (ICT) state becomes more stabilized, which can sometimes lead to an increase in non-radiative decay pathways and a decrease in quantum yield. However, the highest quantum yield for some similar dyes has been observed in polar protic solvents like water. The viscosity of the solvent can also restrict molecular motions that might otherwise lead to non-radiative decay, thus enhancing fluorescence.
Q3: What is Aggregation-Caused Quenching (ACQ) and how can it be mitigated?
Aggregation-Caused Quenching (ACQ) is a common phenomenon where the fluorescence of a probe decreases at high concentrations or in solvents where it has poor solubility. This is often due to the formation of π-π stacking interactions between the aromatic rings of the aggregated molecules, which creates pathways for non-radiative decay of the excited state.
To mitigate ACQ, you can:
-
Work at lower probe concentrations.
-
Choose a solvent in which the probe is highly soluble.
-
Modify the probe's structure to include bulky groups that inhibit π-π stacking.
-
Explore probes designed for Aggregation-Induced Emission (AIE), where aggregation restricts intramolecular rotations and enhances fluorescence.
Q4: Can the fluorescence of ACBP be quenched by biomolecules in my sample?
Yes, certain amino acid side chains are known to quench the fluorescence of fluorophores. Tryptophan, tyrosine, methionine, and histidine have been identified as effective quenchers for various dyes through both static and dynamic mechanisms. If your ACBP probe is designed to bind to a protein, the local amino acid environment can significantly impact its fluorescence quantum yield. It is crucial to consider the proximity of these quenching residues to the probe's binding site.
Troubleshooting Guides
Problem: The fluorescence signal of my ACBP probe is very low or absent.
A weak or non-existent fluorescence signal is a common issue. Follow this systematic approach to diagnose and resolve the problem.
Quantitative Data
The following table summarizes the effect of solvent polarity on the fluorescence quantum yield (Φ) of donor-acceptor systems, which can be analogous to this compound.
Table 1: Effect of Solvent Polarity on Fluorescence Quantum Yield
| Solvent | Dielectric Constant (ε) | Typical Effect on Quantum Yield |
| Cyclohexane | ~2.0 | Often High |
| Toluene | ~2.4 | Often High |
| Dichloromethane | ~9.1 | Intermediate |
| Acetone | ~21 | Generally Lower |
| Ethanol | ~25 | Generally Lower, H-bonding effects |
| Acetonitrile | ~37 | Generally Lower |
| Water | ~80 | Often Low (unless AIE-active) |
Note: The exact quantum yield is highly dependent on the specific molecular structure of the probe.
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (X) relative to a standard (ST) with a known quantum yield.
Materials:
-
Purified this compound probe sample
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
Spectroscopy-grade solvent (the same for both sample and standard)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with corrected emission spectra capability
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the ACBP probe and the reference standard in the same solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen so that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to avoid inner filter effects.
-
Measure Absorbance: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
Measure the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the emission is collected over the entire fluorescence band.
-
Keep all instrument settings (e.g., slit widths) constant for all measurements.
-
-
Integrate Fluorescence Intensity: For each recorded spectrum, integrate the area under the emission curve.
-
Plot Data: For both the sample (X) and the standard (ST), create a plot of the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The fluorescence quantum yield (Φₓ) of the ACBP probe is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).
-
Technical Support Center: Stability of 4-Amino-4'-cyanobiphenyl under UV Irradiation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the stability of 4-Amino-4'-cyanobiphenyl when exposed to UV irradiation. The information is presented in a question-and-answer format to address common challenges and provide clear, actionable advice for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound under UV light?
A1: this compound contains two key functional groups susceptible to photodegradation: the aromatic amino group and the cyano group. The primary concerns are the potential for photo-oxidation, deamination, or other reactions involving the amino group, and the hydrolysis or other transformations of the cyano group. These reactions can lead to the formation of colored impurities, loss of the parent compound, and the generation of potentially toxic byproducts.
Q2: What are the likely degradation pathways for this compound upon UV irradiation?
A2: Based on the photochemistry of similar aromatic amines and nitriles, several degradation pathways are plausible:
-
Photo-oxidation of the Amino Group: The amino group can be oxidized to form nitroso, nitro, or colored azo compounds through radical intermediates.
-
Deamination: The amino group could be cleaved from the biphenyl structure.
-
Hydrolysis of the Cyano Group: The cyano group (-C≡N) may undergo hydrolysis to form an amide (-CONH₂) or a carboxylic acid (-COOH). Studies on similar cyanobiphenyl compounds have shown the formation of the corresponding carboxylic acid upon UV exposure.
-
Ring Opening and Polymerization: More extensive degradation can lead to the opening of the aromatic rings and the formation of polymeric materials.
Q3: What are the initial steps to assess the photostability of this compound?
A3: A forced degradation study is the recommended initial step.[1][2] This involves exposing a solution of this compound to a high-intensity UV light source under controlled conditions. It is crucial to include a dark control sample, kept at the same temperature, to differentiate between photodegradation and thermal degradation.[1]
Q4: Which analytical techniques are most suitable for monitoring the degradation of this compound and identifying its photoproducts?
A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for quantifying the parent compound and detecting the formation of degradation products.[3] For the identification of unknown photoproducts, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[4]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Peak Tailing for this compound | Interaction of the basic amino group with residual silanols on the HPLC column. | - Use a base-deactivated column. - Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase. - Adjust the mobile phase pH to suppress the ionization of the amino group (e.g., pH > 5). |
| Poor Resolution Between Parent and Degradation Peaks | Inadequate separation power of the HPLC method. | - Optimize the mobile phase composition (e.g., gradient elution). - Try a different stationary phase (e.g., phenyl-hexyl column). - Adjust the column temperature. |
| Appearance of Ghost Peaks | Contamination in the HPLC system or sample carryover. | - Flush the injector and column with a strong solvent. - Ensure proper cleaning of sample vials. - Run blank injections between samples. |
| Irreproducible Retention Times | Fluctuation in mobile phase composition or temperature. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven for temperature control. - Check for leaks in the HPLC system. |
Experimental Setup Problems
| Issue | Possible Cause | Troubleshooting Steps |
| No Degradation Observed | - Insufficient UV exposure. - The compound is highly stable under the tested conditions. | - Increase the irradiation time or intensity. - Ensure the UV lamp has the appropriate wavelength output that overlaps with the compound's absorbance spectrum. - Confirm the compound's concentration with a pre-irradiation sample. |
| Sample Evaporation | Inadequate sealing of the sample container. | - Use sealed quartz cuvettes or vials with septa. - Monitor the sample volume throughout the experiment. |
| Degradation in Dark Control | Thermal instability of the compound. | - Lower the experimental temperature. - Perform a separate thermal degradation study to understand the thermal liability. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
Objective: To induce the degradation of this compound under UV irradiation to identify potential degradation products and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of 100 µg/mL with the same solvent.
-
Irradiation:
-
Transfer a portion of the working solution into a quartz cuvette or vial.
-
Prepare a dark control by wrapping an identical sample in aluminum foil.
-
Place both samples in a photostability chamber equipped with a broad-spectrum light source (e.g., a xenon arc lamp) capable of emitting both UVA and visible light.[5]
-
Irradiate the samples for a defined period (e.g., 24 hours), monitoring the temperature to ensure it remains constant.
-
-
Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the irradiated and dark control samples.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the irradiated sample, the dark control, and an unstressed standard solution to identify degradation peaks.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute more hydrophobic degradation products. A suggested starting point is 90% A / 10% B, ramping to 10% A / 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (a preliminary UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[6]
Quantitative Data Summary
| Parameter | This compound | Photoproduct 1 | Photoproduct 2 |
| Retention Time (min) | e.g., 8.5 | e.g., 6.2 | e.g., 10.1 |
| % Degradation (after 24h UV) | e.g., 25% | N/A | N/A |
| % Area (after 24h UV) | e.g., 75% | e.g., 15% | e.g., 10% |
| λmax (nm) | To be determined | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for investigating the UV stability of this compound.
Caption: Plausible photodegradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Analysis of 4-Amino-4'-cyanobiphenyl and Alkyl-cyanobiphenyls for Research and Drug Development
An in-depth guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, synthesis, and potential applications of 4-Amino-4'-cyanobiphenyl and its alkyl-substituted counterparts.
This guide provides a comprehensive comparative analysis of this compound and the widely studied class of alkyl-cyanobiphenyls (nCBs). Both classes of compounds share a rigid biphenyl core with a terminal cyano group, a key feature contributing to their liquid crystalline properties. However, the presence of an amino group versus an alkyl chain at the 4'-position significantly influences their physical, chemical, and potentially biological characteristics. This comparison aims to equip researchers with the necessary data to inform their selection and application of these molecules in materials science and drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
The substitution at the 4'-position of the biphenyl core dramatically alters the molecular properties. The amino group in this compound introduces a site for hydrogen bonding and alters the molecule's polarity compared to the non-polar alkyl chains in nCBs. This is reflected in their differing physical properties.
| Property | This compound | Alkyl-cyanobiphenyls (e.g., 5CB) |
| Molecular Formula | C₁₃H₁₀N₂[1] | C₁₈H₁₉N (for 5CB)[2] |
| Molecular Weight | 194.24 g/mol [1] | 249.36 g/mol (for 5CB)[3] |
| Appearance | White to amber powder/crystal[1] | Colorless if isotropic or cloudy white if nematic (for 5CB)[2] |
| Melting Point (°C) | 182-186[1] | 22.5 (for 5CB)[2] |
| Solubility in Water | Insoluble | Insoluble |
| Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1] | Harmful if swallowed or in contact with skin (for 5CB). |
Liquid Crystalline Behavior: The Impact of Substitution
The nature of the terminal group is a critical determinant of the mesomorphic (liquid crystal) behavior of cyanobiphenyls. Alkyl-cyanobiphenyls are well-characterized for their rich liquid crystal phases, which are highly dependent on the length of the alkyl chain. For instance, 4'-pentyl-4-cyanobiphenyl (5CB) exhibits a nematic phase at room temperature.[2] The phase transition temperatures for a homologous series of nCBs demonstrate a characteristic odd-even effect.
In contrast, detailed information on the liquid crystalline properties of this compound is less readily available in the public domain. However, its inclusion in categories of liquid crystal materials suggests it possesses mesogenic properties.[1] The strong dipole moment of the amino group and its potential for hydrogen bonding would be expected to significantly influence the intermolecular interactions and, consequently, the type and temperature range of any liquid crystal phases.
| Liquid Crystal Property | This compound | Alkyl-cyanobiphenyls (nCBs) |
| Phase Transition Temps. (°C) | Data not readily available | 5CB: Crystal to Nematic: 22.5, Nematic to Isotropic: 35.0[2] 6CB: Crystal to Nematic: 14.5, Nematic to Isotropic: 29.0 7CB: Crystal to Nematic: 30.0, Nematic to Isotropic: 42.8 8CB: Smectic A to Nematic: 21.5, Nematic to Isotropic: 33.5 |
| Dielectric Anisotropy (Δε) | Data not readily available | Generally positive and decreases with increasing alkyl chain length. |
| Birefringence (Δn) | Data not readily available | Varies with alkyl chain length. |
Synthesis and Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are outlined synthesis strategies and characterization methods for both classes of compounds.
Synthesis Workflow
The synthesis of these compounds typically involves multi-step reactions starting from a biphenyl core.
Caption: General synthetic pathways for alkyl-cyanobiphenyls and a proposed route for this compound.
Experimental Protocols
Synthesis of 4-Pentyl-4'-cyanobiphenyl (5CB) - A Representative Protocol:
A common synthetic route to 5CB involves a Suzuki coupling reaction between a pentylphenylboronic acid and 4-bromobenzonitrile, or a multi-step process starting from biphenyl. A general industrial method includes:
-
Bromination of biphenyl: Biphenyl is reacted with bromine to yield 4-bromobiphenyl.[4]
-
Friedel-Crafts Acylation: The 4-bromobiphenyl is then acylated with pentanoyl chloride in the presence of a Lewis acid catalyst.
-
Clemmensen or Wolff-Kishner Reduction: The resulting ketone is reduced to introduce the pentyl group.
-
Cyanation: The bromo group is replaced with a cyano group, often using copper(I) cyanide.[2]
Synthesis of this compound:
Characterization Techniques:
The following experimental techniques are essential for the characterization of these compounds:
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the phase transition temperatures and associated enthalpy changes.
-
Methodology: A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. The sample and an empty reference pan are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere. The difference in heat flow between the sample and the reference is measured as a function of temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.
-
-
Polarized Optical Microscopy (POM):
-
Objective: To visually identify and characterize liquid crystal phases based on their unique optical textures.
-
Methodology: A small amount of the sample is placed on a microscope slide and covered with a coverslip. The sample is heated and cooled on a hot stage while being observed between crossed polarizers. The birefringent nature of liquid crystal phases causes them to appear bright and exhibit characteristic textures, while the isotropic liquid phase appears dark.
-
-
X-Ray Diffraction (XRD):
-
Objective: To determine the molecular arrangement and structural parameters of the different phases.
-
Methodology: A monochromatic X-ray beam is directed at the sample. The diffraction pattern of the scattered X-rays is recorded on a detector. The crystalline solid phase will produce sharp diffraction peaks, the nematic phase will show diffuse rings, and smectic phases will exhibit a combination of sharp layer reflections at small angles and a diffuse halo at wide angles.
-
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the molecular structure of the synthesized compounds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. The C≡N stretching vibration is a characteristic peak for these compounds.
-
UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic absorption and emission properties of the compounds.
-
Applications in Drug Development and Biological Systems
While the primary application of cyanobiphenyls has been in liquid crystal displays, their unique molecular structure has prompted investigations into their potential in the pharmaceutical and biomedical fields.
Alkyl-cyanobiphenyls: Some derivatives of cyanobiphenyls have been explored as multitarget-directed ligands for potential use in the treatment of Alzheimer's disease. These compounds have shown inhibitory activity against cholinesterases and monoamine oxidase B.[5]
This compound: The presence of an amino group in this compound offers a reactive handle for further chemical modification, making it a potentially valuable building block in medicinal chemistry. Aromatic amines are a common motif in many pharmaceuticals. However, it is also important to note that some aromatic amines can be associated with toxicity.[6] Further research is needed to explore the specific biological activities and toxicological profile of this compound and its derivatives.
Currently, there is no specific information in the provided search results detailing the involvement of either this compound or alkyl-cyanobiphenyls in specific signaling pathways related to drug action.
Caption: Conceptual workflow for the utilization of alkyl-cyanobiphenyls and this compound in drug discovery.
Conclusion
For researchers in materials science, the choice between these compounds will depend on the desired liquid crystal properties and the potential for further functionalization. For those in drug development, the amino-substituted biphenyl offers a versatile scaffold for creating new chemical entities, though careful toxicological evaluation is warranted. This guide provides a foundational comparison to aid in these decisions, highlighting the need for further experimental investigation into the properties and applications of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 5. Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 4-Amino-4'-cyanobiphenyl: A Comparative Guide to GC-MS, HPLC, and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical research and drug development. Ensuring the purity of these synthesized molecules is a critical step, guaranteeing the reliability of subsequent experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR)—for validating the purity of synthesized 4-Amino-4'-cyanobiphenyl.
This compound is a versatile building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through the reduction of 4-nitro-4'-cyanobiphenyl, can introduce various impurities. This guide will delve into the methodologies for detecting and quantifying the target compound and its potential process-related impurities, offering detailed experimental protocols and comparative data to aid researchers in selecting the most suitable analytical approach for their needs.
Understanding Potential Impurities
The primary route to this compound involves the reduction of a nitro group. This process, while generally efficient, can lead to the presence of unreacted starting material and reaction intermediates. The most common potential impurities are:
-
4-Nitro-4'-cyanobiphenyl: The unreacted starting material.
-
4-Nitroso-4'-cyanobiphenyl: An intermediate in the nitro reduction pathway.
-
4-Hydroxylamino-4'-cyanobiphenyl: Another intermediate in the nitro reduction pathway.
Accurate and robust analytical methods are essential to confirm the absence of these impurities in the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often employed to improve chromatographic performance.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
To this solution, add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture and heat at 70°C for 30 minutes to ensure complete derivatization of the primary amine group.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Data Presentation: Expected GC-MS Data
The following table summarizes the expected retention times and key mass fragments for the derivatized this compound and its potential impurities. Note: This data is illustrative and may vary based on the specific instrumentation and conditions used.
| Compound | Expected Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| silylated this compound | 12.5 | 266 | 251, 192, 165 |
| 4-Nitro-4'-cyanobiphenyl | 11.8 | 224 | 194, 178, 151 |
| 4-Nitroso-4'-cyanobiphenyl | 11.2 | 208 | 179, 152, 126 |
| 4-Hydroxylamino-4'-cyanobiphenyl | 10.7 | 210 | 193, 165, 139 |
GC-MS Workflow Diagram
A Comparative Guide to the Experimental and Theoretical Properties of 4-Amino-4'-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental and theoretical properties of the liquid crystal precursor, 4-Amino-4'-cyanobiphenyl. By juxtaposing experimentally determined data with theoretical values obtained from computational chemistry, this document aims to offer a deeper understanding of the molecule's behavior and characteristics. Such a comparison is crucial for its application in materials science and as a potential scaffold in drug design.
Data Presentation: Experimental vs. Theoretical Properties
Table 1: Physicochemical and Spectroscopic Properties
| Property | Experimental Value | Theoretical Value (Method) |
| Melting Point (°C) | Data not available in searched literature | Not directly calculated by standard quantum methods |
| Vibrational Frequencies (cm⁻¹) | DFT/B3LYP/6-311++G(d,p) | |
| C≡N stretch | Expected ~2220-2260 | Calculated value |
| N-H stretch (symmetric) | Expected ~3300-3500 | Calculated value |
| N-H stretch (asymmetric) | Expected ~3300-3500 | Calculated value |
| ¹H NMR Chemical Shifts (ppm) | GIAO/DFT/B3LYP/6-311++G(d,p) | |
| Aromatic Protons | Data not available in searched literature | Calculated values |
| Amino Protons | Data not available in searched literature | Calculated value |
| ¹³C NMR Chemical Shifts (ppm) | GIAO/DFT/B3LYP/6-311++G(d,p) | |
| Aromatic Carbons | Data not available in searched literature | Calculated values |
| Cyano Carbon | Data not available in searched literature | Calculated value |
| Electronic Properties | TD-DFT/B3LYP/6-311++G(d,p) | |
| λmax (nm) | Data not available in searched literature | Calculated value |
| HOMO-LUMO Gap (eV) | Not directly measured | Calculated value |
Experimental Protocols
To obtain the experimental data for comparison, the following standard analytical techniques should be employed.
Synthesis of this compound
A common synthetic route involves the reduction of 4-Nitro-4'-cyanobiphenyl.
-
Nitration: Biphenyl is first nitrated to form 4-Nitro-4'-cyanobiphenyl.
-
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid. The product is then purified by recrystallization.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should be recorded using a PerkinElmer spectrometer or similar instrument in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a Bruker spectrometer (or equivalent) at a frequency of 400 MHz or higher. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum should be recorded using a spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile) over a wavelength range of 200-800 nm.
Computational Protocols
Theoretical calculations provide insights into the electronic structure and properties of the molecule.
Density Functional Theory (DFT) Calculations
-
Geometry Optimization: The molecular geometry of this compound should be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set in the gas phase using software like Gaussian 09 or GAMESS.[1][2] The absence of imaginary frequencies in the vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.[3]
-
Vibrational Frequencies: The harmonic vibrational frequencies can be calculated at the same level of theory to compare with the experimental FT-IR spectrum.
-
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level.
-
Electronic Properties: Time-dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectrum (UV-Vis) and to analyze the molecular orbitals (HOMO and LUMO).[4]
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for comparing the experimental and theoretical properties of this compound.
Caption: Workflow for comparing experimental and theoretical data.
Biological Activity and Signaling Pathways
While many cyanobiphenyl derivatives are investigated for their liquid crystalline properties, some have also been explored for their biological activities. For instance, 4-aminobiphenyl is a known carcinogen, and its mechanism of action involves metabolic activation to intermediates that can form DNA adducts, leading to mutations.[5] However, a specific signaling pathway in the context of a therapeutic mechanism of action for this compound has not been identified in the reviewed literature. Therefore, a signaling pathway diagram is not applicable at this time. The primary interest in this molecule remains in the field of materials science, with potential toxicological considerations due to its structural similarity to known carcinogens.
References
- 1. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lehigh.edu [lehigh.edu]
- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Performance Showdown: 4-Amino-4'-cyanobiphenyl and Alternatives in Multiplexed Twisted Nematic Displays
The suitability of a liquid crystal for multiplexed TN displays is primarily determined by the steepness of its voltage-transmission (V-T) curve. A steeper curve allows for a higher number of display lines (multiplexing ratio) to be addressed without significant loss of contrast, a principle defined by the Alt & Pleshko limit. For standard TN displays with a 90° twist angle, achieving high multiplexing ratios is challenging due to their relatively gentle V-T slope.
Key Performance Metrics for Multiplexed TN Displays
Several key parameters dictate the performance of a liquid crystal in a multiplexed TN display:
-
Threshold Voltage (Vth): The voltage at which the liquid crystal molecules begin to switch, leading to a change in light transmission. A lower threshold voltage is generally desirable for lower power consumption.
-
Response Time (τ): The time it takes for a pixel to switch from the "on" to the "off" state (rise time, τ_on) and vice versa (decay time, τ_off). Faster response times are crucial for displaying dynamic content without motion blur. Response time is influenced by the rotational viscosity (γ1) of the liquid crystal and the cell gap (d).
-
Contrast Ratio (CR): The ratio of the luminance of the brightest "on" state to the darkest "off" state. A high contrast ratio is essential for display clarity and readability.
-
Steepness Parameter (p): A measure of the sharpness of the V-T curve, calculated as (V50 - V10) / V10, where V10 and V50 are the voltages for 10% and 50% transmission, respectively. A smaller steepness parameter indicates a sharper transition and better multiplexing capability.
-
Elastic Constants (k11, k22, k33): These constants represent the forces required to induce splay, twist, and bend deformations in the liquid crystal director. The ratio of these constants, particularly the bend-to-splay ratio (k33/k11), significantly impacts the steepness of the V-T curve. For TN displays, a lower k33/k11 ratio is generally preferred for better multiplexing performance.[1]
-
Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is required for TN displays, and its magnitude influences the threshold voltage.
Performance Comparison of Nematic Liquid Crystals
While specific data for 4-Amino-4'-cyanobiphenyl is elusive, extensive research has been conducted on various nematic liquid crystal mixtures, particularly those based on cyanobiphenyls, for multiplexed display applications. The following table summarizes typical performance characteristics of different classes of nematic liquid crystals. It is important to note that these are representative values, and the actual performance can vary significantly based on the specific mixture composition and display construction.
| Liquid Crystal Class | Typical Threshold Voltage (V) | Typical Response Time (ms) | Typical Contrast Ratio | Suitability for Multiplexing |
| Alkyl Cyanobiphenyls (e.g., 5CB, 7CB) | 1.5 - 2.5 | 10 - 30 | Moderate | Low to Moderate (TN) |
| Phenyl-cyclohexanes (PCH) | 2.0 - 3.0 | 15 - 40 | Moderate | Low to Moderate (TN) |
| Fluorinated Liquid Crystals | 1.0 - 2.0 | 5 - 20 | High | Moderate to High (TN/STN) |
| Super-twisted Nematic (STN) Mixtures | 2.0 - 3.5 | 100 - 300 | High | High |
Note: This table provides a general comparison. Specific values can be found in manufacturer datasheets and research publications.
Experimental Protocols
Accurate performance comparison relies on standardized experimental methodologies. Below are outlines of key experimental setups for characterizing liquid crystals for multiplexed TN displays.
Measurement of Electro-Optical Properties (V-T Curve)
-
Cell Preparation: A test cell with a precisely controlled gap (typically 5-10 µm) is constructed using glass substrates coated with transparent electrodes (e.g., Indium Tin Oxide - ITO) and a polyimide alignment layer. The alignment layers are rubbed to induce a homogeneous planar alignment with a 90° twist angle.
-
Liquid Crystal Filling: The test cell is filled with the liquid crystal material in its isotropic phase via capillary action and then slowly cooled to the nematic phase.
-
Optical Setup: The cell is placed between crossed polarizers on a temperature-controlled stage. A light source (e.g., a He-Ne laser or a white light source with a photopic filter) illuminates the cell, and a photodetector measures the transmitted light intensity.
-
Driving Scheme: A square wave voltage with a frequency of around 1 kHz is applied to the cell. The RMS voltage is incrementally increased, and the corresponding transmitted light intensity is recorded to generate the V-T curve. For multiplexed driving, a simulated multiplexed waveform (e.g., based on the Alt & Pleshko scheme) is applied to the cell.
-
Data Analysis: The threshold voltage (Vth) and steepness parameter (p) are extracted from the V-T curve.
Measurement of Response Time
-
Setup: The same optical setup as for the V-T curve measurement is used.
-
Driving Signal: A square wave voltage is applied to switch the cell between two desired transmission states (e.g., 10% and 90% transmission).
-
Data Acquisition: The output of the photodetector is captured by a digital oscilloscope.
-
Analysis: The rise time (τ_on) is measured as the time taken for the transmission to change from 10% to 90% of its final value upon voltage application. The decay time (τ_off) is the time taken for the transmission to drop from 90% to 10% after the voltage is removed.
Logical Relationships in Multiplexed Display Performance
The interplay between various material properties and their impact on the multiplexing capability of a TN display can be visualized as a logical workflow.
The Rise of Super-Twisted Nematic (STN) Displays
For applications demanding higher information content and therefore higher multiplexing ratios, Super-Twisted Nematic (STN) displays emerged as a superior alternative to TN displays.[2] By increasing the twist angle of the liquid crystal molecules to between 180° and 270°, STN displays achieve a significantly steeper V-T curve.[3] This allows for a much larger number of lines to be addressed in a passive matrix configuration. While STN displays offer better multiplexing capabilities, they typically exhibit slower response times and can have coloration issues that require compensation films.
Conclusion
The selection of a liquid crystal for a multiplexed twisted nematic display involves a careful trade-off between various electro-optical properties. While specific performance data for this compound remains scarce in the public domain, the broader family of cyanobiphenyls has been instrumental in the development of early LCDs. For demanding applications requiring high levels of multiplexing, the industry has largely transitioned to STN technology and, more recently, to active matrix displays which circumvent the limitations of passive matrix addressing. The fundamental principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and scientists to evaluate and compare the performance of various nematic liquid crystals for their specific display applications.
References
Cross-Validation of 4-Amino-4'-cyanobiphenyl Characterization: A Comparative Guide to DSC and POM Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) for the characterization of liquid crystalline materials, with a focus on 4-Amino-4'-cyanobiphenyl (4-ACBP). Due to the limited availability of specific experimental data for 4-ACBP in the reviewed literature, the well-characterized and structurally similar molecule, 4-cyano-4'-pentylbiphenyl (5CB), is used as a representative example for quantitative comparison. This guide outlines the complementary nature of these two techniques in elucidating the thermal behavior and identifying the mesophases of liquid crystals.
Data Presentation: Comparative Analysis of Thermal Transitions
The following table summarizes the kind of quantitative data obtained from DSC for a typical cyanobiphenyl liquid crystal, using 4-cyano-4'-pentylbiphenyl (5CB) as an exemplar. This data is crucial for understanding the temperature ranges of different phases and the energy changes associated with these transitions.
| Parameter | Differential Scanning Calorimetry (DSC) Data (for 5CB) |
| Transition | Temperature (°C) |
| Crystal to Nematic | 22.5[1] |
| Nematic to Isotropic | 35.0[1] |
Note: The data presented is for 4-cyano-4'-pentylbiphenyl (5CB), a structurally related liquid crystal, and serves as an illustrative example.
Experimental Protocols
Detailed methodologies for both DSC and POM are provided below to ensure accurate and reproducible characterization of liquid crystalline materials like this compound.
Differential Scanning Calorimetry (DSC) Protocol
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] This method is invaluable for determining the temperatures and enthalpy changes of phase transitions.[2]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the first expected transition (e.g., 0°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature above the final transition into the isotropic liquid phase (e.g., 50°C for a 5CB analogue).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same rate (10°C/min) back to the initial temperature.
-
Perform a second heating scan at the same rate to observe the thermal behavior of the sample with a controlled history.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy (area under the peak) of each phase transition.
Polarized Optical Microscopy (POM) Protocol
POM is a qualitative technique used to identify liquid crystal phases by observing their unique textures under polarized light. The birefringence of liquid crystals causes them to interact with polarized light, producing characteristic patterns.
Instrumentation: A polarizing optical microscope equipped with a hot stage for precise temperature control.
Procedure:
-
Sample Preparation: Place a small amount of the this compound sample on a clean glass microscope slide.
-
Cover Slip: Cover the sample with a clean coverslip and gently press to create a thin film.
-
Heating and Observation:
-
Place the slide on the hot stage and heat the sample to its isotropic liquid phase. This will appear as a dark field of view under crossed polarizers.
-
Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).
-
Carefully observe the sample through the microscope as it cools. The appearance of birefringent textures indicates the transition to a liquid crystalline phase.
-
-
Texture Identification: Identify the specific liquid crystal phase (e.g., nematic, smectic) by comparing the observed textures to known standards. For example, a nematic phase is often characterized by a "Schlieren" or "marbled" texture.
-
Correlation with DSC: The transition temperatures observed by the appearance and disappearance of textures in POM should be correlated with the transition temperatures measured by DSC.
Cross-Validation Workflow
The cross-validation between DSC and POM is a critical step in the unambiguous characterization of a liquid crystalline material. The workflow ensures that the thermal events detected by DSC correspond to the morphological changes observed by POM.
Caption: Workflow for the cross-validation of this compound characterization using DSC and POM.
Comparison with Alternatives
While DSC and POM are the primary tools for liquid crystal characterization, other techniques can provide complementary information:
-
X-Ray Diffraction (XRD): Provides detailed structural information, such as the arrangement of molecules within a liquid crystal phase (e.g., layer spacing in smectic phases).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the molecular ordering and dynamics within different liquid crystal phases.
-
Dielectric Spectroscopy: Measures the response of a material to an applied electric field, providing information about molecular rotation and polarization.
References
A Comparative Guide to 4-Amino-4'-cyanobiphenyl and 4-cyano-4'-pentylbiphenyl (5CB) for Researchers
An objective analysis of the physicochemical and liquid crystalline properties of 4-Amino-4'-cyanobiphenyl and the widely-used 4-cyano-4'-pentylbiphenyl (5CB), providing researchers, scientists, and drug development professionals with a comprehensive guide for material selection and application.
This guide presents a detailed comparison of two cyanobiphenyl-based liquid crystal compounds: this compound and the industry-standard 4-cyano-4'-pentylbiphenyl (5CB). The information compiled from various scientific sources is intended to assist in the evaluation of these materials for applications in displays, sensors, and other advanced technologies.
Molecular Structure and Physicochemical Properties
The core structural motif of both compounds is the biphenyl group, which imparts the rod-like molecular shape essential for the formation of liquid crystal phases. The key difference lies in the terminal group at the 4-position: an amino (-NH₂) group in this compound and a pentyl (-C₅H₁₁) group in 5CB. This seemingly minor substitution significantly influences the intermolecular forces and, consequently, the material's physical and liquid crystalline properties.
| Property | This compound | 4-cyano-4'-pentylbiphenyl (5CB) |
| Molecular Formula | C₁₃H₁₀N₂ | C₁₈H₁₉N |
| Molecular Weight | 194.24 g/mol | 249.36 g/mol |
| Appearance | White to Amber powder/crystal | Colorless liquid or cloudy white nematic solid |
| Melting Point | 182.0 to 185.0 °C | 22.5 °C[1][2] |
Liquid Crystalline Properties: A Comparative Analysis
The liquid crystal phase is a state of matter with properties between those of a conventional liquid and a solid crystal. In this phase, molecules have a degree of orientational order but lack long-range positional order.
4-cyano-4'-pentylbiphenyl (5CB) is a well-characterized nematic liquid crystal, exhibiting a nematic phase at room temperature.[3][4] This convenient temperature range has made it a staple material in liquid crystal research and applications.[3]
This compound is also known to be a liquid crystal material. While specific quantitative data for the unsubstituted amino compound is less prevalent in the literature, studies on related 4-alkylamino-4'-cyanobiphenyls indicate that the presence of an amino group generally leads to higher melting points and transition temperatures to the isotropic state compared to their alkoxy counterparts. Furthermore, a study on 4-octylamino-4'-cyanobiphenyl revealed a significantly higher dielectric anisotropy in the nematic state.
Phase Transition Temperatures:
| Compound | Crystal to Nematic (T_CN) | Nematic to Isotropic (T_NI) |
| This compound | Data not available | Data not available |
| 4-cyano-4'-pentylbiphenyl (5CB) | 22.5 °C[1][2] | 35.0 °C[1][2] |
The higher melting point of this compound suggests stronger intermolecular interactions, likely due to hydrogen bonding facilitated by the amino group, in addition to the dipole-dipole interactions from the cyano group.
Electro-Optical Properties:
The dielectric anisotropy (Δε) and birefringence (Δn) are crucial parameters for liquid crystal device performance. A positive dielectric anisotropy allows the liquid crystal director to align with an applied electric field, a fundamental principle in many display technologies.[4]
Experimental Protocols
Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)
A common synthetic route to 5CB involves a multi-step process starting from biphenyl. A general outline of the synthesis is as follows:
A detailed experimental procedure can be found in the literature.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of 4-Nitro-4'-cyanobiphenyl. A typical procedure involves the following steps:
A specific protocol involves dissolving 4-nitro-4'-cyanobiphenyl in iso-propyl alcohol, followed by the addition of concentrated hydrochloric acid and stannic chloride. The mixture is heated under reflux, and after cooling, made alkaline to precipitate the product.
Characterization of Liquid Crystal Properties
The following experimental workflows are commonly employed to characterize the properties of liquid crystals like this compound and 5CB.
Differential Scanning Calorimetry (DSC) Workflow:
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
A typical DSC experiment involves heating and cooling the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) to observe the endothermic and exothermic transitions.[7][8]
Polarized Optical Microscopy (POM) Workflow:
POM is used to visually identify liquid crystal phases and observe their textures.
The sample is placed on a temperature-controlled stage of a polarizing microscope. As the temperature is varied, the different liquid crystal phases will exhibit characteristic textures when viewed between crossed polarizers.[9][10][11]
X-Ray Diffraction (XRD) Workflow:
XRD is used to determine the molecular arrangement and layer spacing in different liquid crystal phases.
The sample is typically held in a thin-walled capillary tube and exposed to a monochromatic X-ray beam. The resulting diffraction pattern provides information about the long-range order and dimensionality of the liquid crystal phase.
Conclusion
4-cyano-4'-pentylbiphenyl (5CB) remains a cornerstone of liquid crystal research due to its well-documented properties and convenient room-temperature nematic phase. However, this compound presents an interesting alternative with potentially enhanced intermolecular interactions due to the presence of the amino group. This could lead to a higher clearing point and potentially a larger dielectric anisotropy, which could be advantageous for certain applications requiring higher thermal stability or a stronger response to electric fields. Further detailed characterization of this compound is warranted to fully elucidate its properties and assess its potential as a high-performance liquid crystal material. This guide provides a foundational comparison to aid researchers in their exploration of these and other novel liquid crystalline compounds.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. cskscientificpress.com [cskscientificpress.com]
- 8. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Orientational self-assembly of nanoparticles in nematic droplets - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-Amino-4'-cyanobiphenyl-based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective and sensitive molecular sensors is a cornerstone of advancements in diagnostics, environmental monitoring, and pharmaceutical research. Among the myriad of fluorescent chemosensors, those based on the 4-Amino-4'-cyanobiphenyl scaffold have garnered significant attention due to their unique photophysical properties and tunable recognition capabilities. This guide provides a comprehensive comparison of the selectivity of these sensors, supported by representative experimental data and detailed protocols to aid researchers in their design and application.
Performance Comparison: Selectivity Profile
The hallmark of a robust sensor is its ability to selectively bind to a target analyte in a complex mixture, minimizing interference from other species. The selectivity of this compound-based sensors is typically evaluated by measuring the change in their fluorescence signal upon interaction with the target analyte versus a panel of potential interfering ions and molecules.
Below is a table summarizing representative selectivity data for a hypothetical this compound-based fluorescent sensor designed for the detection of a specific divalent metal ion, such as Zn²⁺. The data is presented as the fluorescence enhancement factor, which is the ratio of the fluorescence intensity in the presence of the analyte to that in its absence.
| Analyte/Interferent | Concentration (µM) | Fluorescence Enhancement (F/F₀) | Notes |
| Zn²⁺ (Target) | 10 | 50.0 | Strong, selective response |
| Cd²⁺ | 10 | 8.5 | Minor cross-reactivity |
| Hg²⁺ | 10 | 3.2 | Low interference |
| Cu²⁺ | 10 | 1.5 | Fluorescence quenching often observed |
| Ni²⁺ | 10 | 2.1 | Minimal interference |
| Co²⁺ | 10 | 1.8 | Minimal interference |
| Fe³⁺ | 10 | 2.5 | Slight interference |
| Al³⁺ | 10 | 4.0 | Moderate interference |
| Na⁺ | 100 | 1.1 | Negligible interference |
| K⁺ | 100 | 1.0 | Negligible interference |
| Ca²⁺ | 100 | 1.2 | Negligible interference |
| Mg²⁺ | 100 | 1.3 | Negligible interference |
| L-Cysteine | 50 | 1.1 | Low interference from common biomolecules |
| L-Glutathione | 50 | 1.2 | Low interference from common biomolecules |
| Bovine Serum Albumin | 1 mg/mL | 1.1 | Low interference from proteins |
Note: The data presented in this table is a representative example based on typical performance characteristics of similar fluorescent chemosensors found in the literature. Actual performance will vary depending on the specific molecular design of the sensor and the experimental conditions.
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of many this compound derivatives is governed by a process called Photoinduced Electron Transfer (PET). In the absence of the target analyte, the lone pair of electrons on the amino group can be transferred to the excited state of the cyanobiphenyl fluorophore, quenching its fluorescence. Upon binding of a target metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response. This mechanism is a form of Chelation-Enhanced Fluorescence (CHEF).
The Landscape of 4-Amino-4'-cyanobiphenyl Derivatives in Organic Electronics: A Comparative Overview
The core structure of 4-Amino-4'-cyanobiphenyl, with its electron-donating amino group and electron-withdrawing cyano group, presents a promising scaffold for the design of novel organic semiconductors. The inherent charge-transfer characteristics and potential for liquid crystalline ordering could, in principle, be harnessed for efficient charge transport and light emission. However, the current body of research has yet to fully explore the systematic modification of this core and its impact on device performance.
Performance Data: A Call for Further Research
A thorough review of scientific databases reveals a scarcity of quantitative performance data for a series of this compound derivatives in organic electronic devices. While isolated studies may utilize a single derivative, often as a dopant or in a non-primary role, a direct comparison of key metrics such as charge mobility, external quantum efficiency, and power conversion efficiency across a family of these compounds is not available. The following table is presented as a template for future benchmark studies, highlighting the critical parameters for evaluation.
| Derivative | Application | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | External Quantum Efficiency (EQE) (%) | Power Conversion Efficiency (PCE) (%) | Device Architecture |
| Hypothetical Derivative 1 | OFET | - | - | - | - | Top/Bottom Gate, Substrate, Dielectric, Electrodes |
| Hypothetical Derivative 2 | OLED | - | - | - | - | Anode/HTL/EML/ETL/Cathode |
| Hypothetical Derivative 3 | OPV | - | - | - | - | Anode/HTL/Active Layer/ETL/Cathode |
Table 1: A Proposed Framework for Benchmarking this compound Derivatives. This table illustrates the key performance indicators that should be systematically measured and reported to enable effective comparison between different molecular designs.
Experimental Protocols: A Generalized Approach
In the absence of specific studies on a range of this compound derivatives, this section outlines the general experimental methodologies that would be employed for their synthesis, device fabrication, and characterization. These protocols are standard within the field of organic electronics.
Synthesis of this compound Derivatives
The synthesis of derivatives would typically start from this compound. Modifications could include:
-
N-Alkylation or N-Arylation: Introducing alkyl or aryl groups on the amino nitrogen to modify solubility, molecular packing, and electronic properties. This is often achieved through reactions like Buchwald-Hartwig amination.
-
Ring Substitution: Functionalizing the biphenyl rings with various electron-donating or electron-withdrawing groups to tune the HOMO/LUMO energy levels. This can be accomplished through electrophilic aromatic substitution or cross-coupling reactions.
General Synthetic Protocol: A typical synthesis would involve dissolving the starting material (e.g., this compound or a halogenated precursor) in an appropriate solvent under an inert atmosphere. The corresponding reactant (e.g., an alkyl halide or an aryl boronic acid) and a suitable catalyst (e.g., a palladium complex) are then added. The reaction mixture is heated for a specified time, followed by cooling, extraction, and purification using column chromatography to yield the desired derivative. Characterization would be performed using techniques like NMR, mass spectrometry, and elemental analysis.
Device Fabrication
Organic Field-Effect Transistors (OFETs):
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate and gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: The synthesized this compound derivative is dissolved in a suitable organic solvent and deposited onto the substrate using techniques like spin-coating, drop-casting, or vacuum thermal evaporation.
-
Electrode Deposition: Source and drain electrodes (typically gold) are then deposited on top of the organic layer through a shadow mask using thermal evaporation.
Organic Light-Emitting Diodes (OLEDs):
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned.
-
Layer Deposition: A series of organic layers, including a hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML) containing the this compound derivative, an electron transport layer (ETL), and an electron injection layer (EIL), are deposited sequentially via vacuum thermal evaporation or solution processing.
-
Cathode Deposition: A low work function metal cathode (e.g., LiF/Al) is deposited on top.
Characterization
The performance of the fabricated devices would be characterized as follows:
-
OFETs: The transfer and output characteristics are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in air. The charge carrier mobility is calculated from the saturation regime of the transfer curve.
-
OLEDs: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectrometer. The external quantum efficiency (EQE) is calculated from these measurements.
Logical Workflow for Development and Evaluation
The process of developing and evaluating new this compound derivatives for organic electronics follows a logical progression from molecular design to device testing.
Figure 1. A generalized workflow for the development and evaluation of new organic electronic materials.
comparative study of different synthesis routes for cyanobiphenyls
A Comparative Guide to the Synthesis of Cyanobiphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to cyanobiphenyls, a crucial molecular scaffold in liquid crystals, pharmaceuticals, and organic electronics. The following sections detail the most common methodologies: Palladium-Catalyzed Cyanation of Aryl Halides, Suzuki Coupling, Negishi Coupling, and the Sandmeyer Reaction. Each method is evaluated based on reaction efficiency, substrate scope, and operational considerations, supported by experimental data.
Quantitative Comparison of Synthesis Routes
The following table summarizes typical reaction conditions and yields for the synthesis of 4-cyanobiphenyl, a representative cyanobiphenyl, via the four main synthetic routes. It is important to note that the data presented is compiled from various sources and may not reflect a direct comparative study under identical laboratory conditions.
| Synthesis Route | Starting Material | Reagents | Catalyst/Mediator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Palladium-Catalyzed Cyanation | 4-Bromobiphenyl | K₄[Fe(CN)₆] (non-toxic cyanide source), Na₂CO₃ | Pd(OAc)₂ (0.1 mol%) | DMAC | 120 | 5 | 83-96 | [1] |
| Suzuki Coupling | 4-Bromobenzonitrile | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ (5 mol%) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [2] |
| Negishi Coupling | 4-Bromobenzonitrile | Phenylzinc chloride | PdCl₂(dppf) | THF | 66 | 16 | ~70-80 | [3] |
| Sandmeyer Reaction | 4-Aminobiphenyl | 1. NaNO₂, HCl (diazotization) 2. CuCN, KCN | Copper(I) cyanide | Water, Toluene | 0-100 | 1-2 | ~60-80 | [4] |
Detailed Experimental Protocols
Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol describes a ligand-free palladium-catalyzed cyanation of an aryl bromide using potassium ferrocyanide as a non-toxic cyanide source.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%)
-
Sodium Carbonate (Na₂CO₃) (0.2 mmol)
-
Dimethylacetamide (DMAC) (3 mL)
Procedure:
-
To a reaction vessel, add the aryl bromide, potassium ferrocyanide, sodium carbonate, and palladium(II) acetate.
-
Add dimethylacetamide to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 5 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl nitrile.
Suzuki Coupling for Biphenyl Synthesis
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.[2]
Materials:
-
Aryl bromide (0.986 mmol)
-
Arylboronic acid (1.08 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0493 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (1.972 mmol)
-
1,4-Dioxane (6 mL)
-
Distilled water (1.5 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the aryl bromide and Pd(PPh₃)₄ to 1,4-dioxane and stir for 30 minutes at room temperature.
-
Add the arylboronic acid, potassium phosphate, and distilled water to the reaction mixture.
-
Heat the mixture to reflux at 70-80 °C for 18-22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the biphenyl product.
Negishi Coupling of an Aryl Halide
This protocol describes a general procedure for the Negishi cross-coupling of an aryl halide with an organozinc reagent.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Organozinc reagent (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd-PEPPSI-iPent, 1-5 mol%)
-
Tetrabutylammonium bromide (TBAB) (1.5 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available): Activate zinc metal and react with the corresponding organic halide in an anhydrous solvent under an inert atmosphere.
-
Coupling Reaction: In a separate flask under an inert atmosphere, add the aryl halide, palladium catalyst, and TBAB to the anhydrous solvent.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) until completion, monitored by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by chromatography.
Sandmeyer Reaction for Cyanation
This protocol details the two-step procedure for the cyanation of a primary aromatic amine via a diazonium salt intermediate.[4]
Materials:
-
Aromatic amine (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.0-1.2 equiv)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN) (1.1-1.3 equiv)
-
Potassium cyanide (KCN) (if needed to form the cuprocyanide complex)
-
Water
-
Toluene
Procedure:
-
Diazotization:
-
Dissolve or suspend the aromatic amine in aqueous HCl and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (and potassium cyanide if necessary) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-100 °C) until gas evolution ceases.
-
-
Work-up:
-
Cool the reaction mixture and extract the product with an organic solvent such as toluene.
-
Wash the organic layer with water and sodium carbonate solution to remove any remaining acid.
-
Dry the organic layer over a suitable drying agent and remove the solvent under reduced pressure.
-
Purify the crude nitrile by distillation or recrystallization.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and reaction workflows for the described synthesis routes.
References
- 1. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mesomorphic Properties of Amino-Terminated vs. Alkoxy-Terminated Cyanobiphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mesomorphic properties of two key classes of cyanobiphenyl liquid crystals: those with terminal amino groups (-NH₂) and those with terminal alkoxy groups (-OR). Understanding the distinct influences of these terminal functionalities is crucial for the rational design of liquid crystalline materials with tailored properties for applications ranging from display technologies to advanced drug delivery systems. This document summarizes key quantitative data, outlines typical experimental protocols for their characterization, and provides a visual representation of the structure-property relationships.
Data Presentation: A Comparative Analysis of Mesomorphic Behavior
The substitution of a terminal alkoxy group with an amino group on the cyanobiphenyl core leads to significant alterations in the mesomorphic properties. The following table summarizes the phase transition temperatures for representative homologous series of 4'-alkylamino-4-cyanobiphenyls and 4'-alkoxy-4-cyanobiphenyls.
| Terminal Group | Alkyl Chain Length (n) | Crystal to Nematic/Smectic A (TC-N/SmA) (°C) | Nematic to Isotropic (TN-I) (°C) | Smectic A to Nematic (TSmA-N) (°C) | Reference |
| Amino (-NH-CnH2n+1) | 4 | 106.5 | 110.0 | - | [1] |
| 5 | 96.0 | 105.5 | - | [1] | |
| 6 | 99.5 | 114.5 | - | [1] | |
| 7 | 95.0 | 116.0 | 106.0 | [1] | |
| 8 | 98.5 | 121.0 | 118.0 | [1] | |
| Alkoxy (-O-CnH2n+1) | 4 | 52.0 | 76.0 | - | [2] |
| 5 | 52.0 | 67.5 | - | [2] | |
| 6 | 59.5 | 76.5 | - | [2] | |
| 7 | 54.5 | 74.5 | 60.5 | [2] | |
| 8 | 54.5 | 80.0 | 67.0 | [3] |
Key Observations:
-
Higher Melting Points: Amino-terminated cyanobiphenyls consistently exhibit significantly higher melting temperatures (TC-N/SmA) compared to their alkoxy-terminated counterparts with the same alkyl chain length. This can be attributed to the stronger intermolecular hydrogen bonding interactions facilitated by the amino group.
-
Enhanced Thermal Stability of Mesophases: The nematic and smectic A phases of amino-terminated compounds show higher thermal stability, as evidenced by their elevated nematic-to-isotropic (TN-I) and smectic A-to-nematic (TSmA-N) transition temperatures.
-
Promotion of Smectic Phases: The amino group appears to promote the formation of the more ordered smectic A phase, which is observed for longer alkyl chain lengths in this series.
Experimental Protocols
The characterization of the mesomorphic properties of these cyanobiphenyl derivatives typically involves two primary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the transition temperatures and associated enthalpy changes of the liquid crystalline materials.
-
Sample Preparation: A small sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to controlled heating and cooling cycles at a constant rate, commonly 10 °C/min or 20 °C/min[4]. An initial heating scan is often performed to erase the sample's prior thermal history. The data is then collected from a subsequent cooling and heating scan.
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.
Polarized Optical Microscopy (POM)
POM is a crucial technique for the identification and characterization of liquid crystal phases based on their unique optical textures.
-
Sample Preparation: A small amount of the sample is placed between a glass slide and a coverslip. The sample is then heated on a hot stage to its isotropic liquid phase to ensure uniform spreading and then cooled to form the liquid crystal phases.
-
Observation: The sample is observed through a polarizing microscope during controlled heating and cooling. The different liquid crystal phases (e.g., nematic, smectic A) exhibit characteristic textures (e.g., Schlieren, focal-conic) that allow for their identification.
-
Transition Temperature Confirmation: The temperatures at which these textures appear and disappear upon heating and cooling are recorded and correlated with the transitions observed by DSC.
Visualization of Structure-Property Relationships
The following diagram illustrates the relationship between the terminal functional group on the cyanobiphenyl core and the resulting mesomorphic properties.
Caption: Influence of terminal group on mesomorphic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
evaluation of 4-Amino-4'-cyanobiphenyl as an alternative to other mesogenic amines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Amino-4'-cyanobiphenyl with Alternative Mesogenic Amines, Supported by Experimental Data.
In the landscape of liquid crystal materials, the quest for novel mesogenic compounds with optimized properties is perpetual. This guide provides a comprehensive evaluation of this compound as a viable alternative to other established mesogenic amines. Its performance characteristics are objectively compared against well-known liquid crystals such as 4-pentyl-4'-cyanobiphenyl (5CB), 4-methoxybenzylidene-4'-butylaniline (MBBA), and 4-(octyloxy)-4'-cyanobiphenyl (8OCB), supported by experimental data and detailed methodologies.
Introduction to Mesogenic Amines
Mesogenic amines are a class of organic compounds that exhibit liquid crystal properties. Their molecular structure, typically characterized by a rigid core and flexible terminal groups, allows for the formation of ordered, yet fluid, phases. These materials are integral to a range of applications, most notably in liquid crystal displays (LCDs), where their ability to align under an electric field is harnessed to modulate light. Beyond displays, their unique electro-optical properties are being explored in advanced materials for optical switching, sensing, and drug delivery systems.
This compound is a calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl family. The presence of the amino (-NH2) and cyano (-CN) groups at opposite ends of the biphenyl core imparts a significant dipole moment, influencing its mesomorphic behavior and dielectric properties.
Performance Comparison
To provide a clear and objective comparison, the key physical properties of this compound and other selected mesogenic amines are summarized below. These parameters are critical in determining the suitability of a liquid crystal for specific applications.
| Property | This compound | 4-pentyl-4'-cyanobiphenyl (5CB) | 4-methoxybenzylidene-4'-butylaniline (MBBA) | 4-(octyloxy)-4'-cyanobiphenyl (8OCB) |
| Molecular Formula | C₁₃H₁₀N₂ | C₁₈H₁₉N | C₁₈H₂₁NO | C₂₁H₂₅NO |
| Molecular Weight ( g/mol ) | 194.24 | 249.36 | 267.38 | 321.47 |
| Melting Point (°C) | 182.0 - 185.0 | 22.5[1] | 22 | 52.86 (Cr-SmA) |
| Clearing Point (°C) | Not Available | 35.0[1] | 47 | 79.10 (N-I) |
| Mesophase(s) | Nematic (enantiotropic)[2] | Nematic | Nematic | Smectic A, Nematic |
| Dielectric Anisotropy (Δε) | Not Available | +11.5 (at 24°C, 1 kHz)[3] | Positive | +7.5 (at 25°C, 1 kHz)[4] |
| Birefringence (Δn) | Not Available | ~0.18 (at 589 nm, 25°C) | ~0.16 | 0.133 (at 25°C, 589 nm)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 4-nitro-4'-cyanobiphenyl. A general procedure is as follows:
-
Nitration of 4-cyanobiphenyl: 4-cyanobiphenyl is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4'-position.
-
Reduction of the nitro group: The resulting 4-nitro-4'-cyanobiphenyl is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
A detailed, citable protocol for a similar synthesis of 4-cyanobiphenyl from biphenyl involves the following steps:
-
Synthesis of biphenyl acyl amine: Biphenyl is first converted to biphenyl acyl amine.[5]
-
Dehydration: The biphenyl acyl amine is then reacted with a dehydrating agent to form the cyano group.[5]
-
Purification: Impurities are removed using petroleum ether and activated carbon to obtain a high-purity product.[5]
Determination of Phase Transition Temperatures (Melting and Clearing Points)
Method: Differential Scanning Calorimetry (DSC)
-
A small, accurately weighed sample (typically 1-5 mg) of the mesogenic amine is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature of the furnace is increased at a constant rate (e.g., 10°C/min).
-
The heat flow to the sample is measured as a function of temperature.
-
Phase transitions appear as endothermic peaks on the heating curve. The peak maximum of the solid-to-liquid crystal transition is taken as the melting point, and the peak maximum of the liquid crystal-to-isotropic liquid transition is the clearing point.
-
The sample is then cooled at the same rate, and the corresponding exothermic peaks are recorded to observe the transitions upon cooling.
Method: Polarizing Optical Microscopy (POM)
-
A small amount of the sample is placed between a glass slide and a coverslip.
-
The sample is heated on a hot stage mounted on a polarizing microscope.
-
The texture of the sample is observed through crossed polarizers as the temperature is increased and decreased.
-
Phase transitions are identified by distinct changes in the observed texture. The nematic phase, for instance, typically exhibits a threaded or marbled texture.
Measurement of Dielectric Anisotropy (Δε)
Method: Capacitance Measurement
-
A liquid crystal cell is constructed using two glass plates with transparent indium tin oxide (ITO) electrodes.
-
To measure the dielectric permittivity perpendicular to the director (ε⊥), the inner surfaces of the cell are treated with a planar alignment agent (e.g., rubbed polyimide).
-
To measure the dielectric permittivity parallel to the director (ε∥), a homeotropic alignment agent is used, or a strong electric or magnetic field is applied to a planar-aligned cell to reorient the director perpendicular to the substrates.
-
The liquid crystal material is introduced into the cell in its isotropic phase and then slowly cooled to the desired temperature in the nematic phase.
-
The capacitance of the filled cell (C_filled) and the empty cell (C_empty) is measured using an LCR meter at a specific frequency (e.g., 1 kHz).[4]
-
The dielectric permittivities are calculated using the formula: ε = C_filled / C_empty.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[4]
Measurement of Birefringence (Δn)
Method: Abbe Refractometer
-
A thin, homeotropically aligned liquid crystal cell is prepared.
-
A drop of the liquid crystal is placed on the prism of an Abbe refractometer.
-
The sample is illuminated with monochromatic light (e.g., sodium D-line at 589 nm).
-
By rotating the prism, the critical angles for the ordinary (nₒ) and extraordinary (nₑ) rays can be determined.
-
The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.
-
Temperature control is crucial and is typically achieved using a circulating water bath connected to the refractometer prisms.
Method: Interferometry
-
A liquid crystal cell is placed in one arm of an interferometer, such as a Mach-Zehnder interferometer.
-
The change in the optical path length as a function of an applied voltage across the cell is measured for different wavelengths of light.
-
The phase difference is used to calculate the birefringence at each wavelength.
Visualizations
To further illustrate the concepts and processes discussed, the following diagrams are provided.
Caption: Workflow for the synthesis and characterization of mesogenic amines.
Caption: Principle of liquid crystal operation in a display device.
Caption: Relationship between molecular structure and application performance.
Conclusion
This compound presents itself as a noteworthy mesogenic amine with the potential for various applications. Its enantiotropic nematic phase and structural similarity to other well-established cyanobiphenyl liquid crystals make it a compelling candidate for further investigation. However, a complete evaluation of its performance is currently hampered by the lack of comprehensive experimental data on its key electro-optical properties, such as dielectric anisotropy and birefringence.
The data and protocols provided in this guide offer a solid foundation for researchers to conduct comparative studies and to fully characterize this compound. Such research is crucial to unlock its full potential and to ascertain its position as a competitive alternative to existing mesogenic amines in the development of advanced materials for display technologies and other emerging fields.
References
Safety Operating Guide
Safe Disposal of 4-Amino-4'-cyanobiphenyl: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 4-Amino-4'-cyanobiphenyl, a compound requiring careful management due to its potential health hazards.
I. Essential Safety Information
This compound is a chemical compound that presents several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[3] Adherence to strict safety protocols is mandatory when handling this substance.
Table 1: Key Safety Data for this compound
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately and rinse the mouth.[1][2] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. In case of skin contact, wash thoroughly with soap and water.[4] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4] |
| Carcinogenicity | May cause cancer.[2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3] | Avoid release to the environment.[3] |
II. Proper Disposal Procedure
The recommended and safest method for the disposal of this compound is through an approved and licensed waste disposal company. Due to its hazardous properties, in-lab treatment or neutralization is not advised without validated and specific protocols. The following steps outline the standard operating procedure for its disposal.
Step 1: Personal Protective Equipment (PPE) Assessment Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
Step 2: Segregation and Labeling of Waste
-
Designate a specific, sealed, and clearly labeled container for this compound waste.
-
The label should include the chemical name, hazard symbols (e.g., toxic, irritant), and the date of accumulation.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Step 3: Handling and Containment of Spills In the event of a spill:
-
Small Spills: Carefully sweep the solid material and place it into the designated waste container.[4]
-
Large Spills: Shovel the material into a suitable container for disposal.[4]
-
Avoid generating dust.
-
Ensure the spill area is well-ventilated.
-
Do not allow the chemical to enter drains or waterways.[4]
Step 4: Storage of Chemical Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
Step 6: Decontamination of Empty Containers
-
Thoroughly empty any containers that held this compound.
-
Rinse the empty container three times with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Obliterate or remove the original label before disposing of the decontaminated container as regular waste, or as directed by your institution's policies.[5]
III. Disposal Procedure Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 2. This compound | 4854-84-6 | TCI AMERICA [tcichemicals.com]
- 3. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdn2.assets-servd.host [cdn2.assets-servd.host]
Essential Safety and Logistical Information for Handling 4-Amino-4'-cyanobiphenyl
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Amino-4'-cyanobiphenyl (CAS RN: 4854-84-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] Some sources also indicate that it may cause cancer. Adherence to the safety protocols outlined below is mandatory to minimize exposure and ensure a safe working environment.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed[1][2] | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2] |
| Causes skin irritation[1][2] | Skin Irritation (Category 2) | Wear protective gloves. If on skin, wash with plenty of water.[1] |
| Causes serious eye irritation[1][2] | Eye Irritation (Category 2A) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause cancer | Carcinogenicity (Category 1B) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. The level of protection may be adjusted based on the specific laboratory risk assessment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect against eye irritation from dust or splashes.[1] |
| Skin and Body Protection | Laboratory coat. For larger quantities or when generating dust, chemical-resistant coveralls may be necessary. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved air-purifying respirator with a particulate filter. | To prevent inhalation of harmful dust particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
- Verify that the fume hood is functioning correctly (check airflow monitor).
- Prepare all necessary equipment (spatulas, weighing paper, secondary containers) within the fume hood to minimize movement of the chemical.
- Designate a specific area within the hood for handling the compound.
2. Weighing and Aliquoting:
- Don all required personal protective equipment (gloves, lab coat, eye protection).
- Carefully open the primary container of this compound inside the fume hood.
- Use a clean spatula to transfer the desired amount of the solid compound onto weighing paper on the analytical balance.
- Avoid generating dust. If dust is observed, ensure respiratory protection is worn.
- Once the desired amount is weighed, securely close the primary container.
- Transfer the weighed compound to a labeled secondary container for transport to the experimental area.
3. Experimental Use:
- All manipulations of this compound, including dissolving in solvents, should be performed within a chemical fume hood.
- Keep the container closed when not in use.
- Avoid contact with skin and eyes.[4]
- Wash hands thoroughly after handling.[1]
4. Spill Management:
- In case of a small spill, carefully sweep up the solid material and place it in a designated hazardous waste container.[5] Avoid creating dust.
- Clean the spill area with an appropriate solvent and decontaminating solution.
- For large spills, evacuate the area and follow the institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, labeled hazardous waste container.[6]
- The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]
- Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless deemed compatible.
2. Container Management:
- Waste containers must be kept closed except when adding waste.
- Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3. Final Disposal:
- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and pickup schedules.
Workflow for Handling this compound
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
